Dihydrochalcone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-diphenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZBXOADPVUPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061481 | |
| Record name | 1-Propanone, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3-Diphenyl-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1083-30-3 | |
| Record name | Dihydrochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrochalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diphenyl-1-propanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5W525SX7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Diphenyl-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 - 73 °C | |
| Record name | 1,3-Diphenyl-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032041 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dihydrochalcones: A Technical Guide to Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrochalcones, a subclass of flavonoids, are naturally occurring phenolic compounds found in a variety of plant species. Characterized by a C6-C3-C6 backbone with a saturated three-carbon bridge, these compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties. This technical guide provides a comprehensive overview of the primary natural sources and distribution of dihydrochalcones, detailed experimental protocols for their extraction and quantification, and an exploration of the key signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.
Natural Sources and Distribution of Dihydrochalcones
Dihydrochalcones have a heterogeneous distribution throughout the plant kingdom, having been identified in over 46 plant families.[1] While they are considered a minor class of flavonoids, certain plant genera are particularly rich in these compounds. The most well-documented sources belong to the Malus genus, with significant concentrations also found in Lithocarpus and as precursors in Citrus species.
Major Dihydrochalcones and Their Primary Sources
The most abundant and studied dihydrochalcones are phloretin and its glycosides, phloridzin and trilobatin.
-
Phloretin : This aglycone is found in the leaves of apple trees (Malus domestica) and the Manchurian apricot (Prunus mandshurica).[2][3] It is often present in smaller quantities than its glycosides.
-
Phloridzin (Phloretin-2'-O-glucoside) : First isolated from the bark of apple trees, phloridzin is a prominent dihydrochalcone in various parts of Malus species, including leaves, bark, and to a lesser extent, the fruit.[4][5]
-
Trilobatin (Phloretin-4'-O-glucoside) : This natural sweetener is found in abundance in the tender leaves of sweet tea (Lithocarpus litseifolius) and in some wild Malus species.[6]
-
Neohesperidin this compound (NHDC) and Naringin this compound : These are not naturally occurring in their this compound form but are high-intensity sweeteners synthesized from neohesperidin and naringin, respectively.[7][8][9][10] The precursors, neohesperidin and naringin, are abundant in the peel and pulp of bitter oranges (Citrus aurantium) and other citrus fruits like grapefruit.[7][11][12]
Quantitative Distribution of Dihydrochalcones in Plant Sources
The concentration of dihydrochalcones can vary significantly depending on the plant species, cultivar, part of the plant, and developmental stage. The following tables summarize the quantitative data available in the literature.
Table 1: Concentration of Phloridzin and Phloretin in Malus Species
| Species/Cultivar | Plant Part | Phloridzin Concentration | Phloretin Concentration | Reference |
| Malus xiaojinensis | Fruit | 0.63 mg/100mg DW | - | [1][7][11] |
| Malus maerkangensis | Fruit | 0.04 mg/100mg DW | - | [1][7][11] |
| Malus transitoria | Leaves | 14.36 mg/100mg DW | - | [1][7][11] |
| Malus kansuensis | Leaves | 4.08 mg/100mg DW | - | [1][7][11] |
| Malus sikkimensis | Bark & Leaves | 12-13 mg/100mg | 0.57 mg/100mg (leaves only) | |
| Malus domestica 'Opal' | Bark | up to 91.7 mg/g DW | - | [13] |
| Malus domestica 'Opal' | Leaves | up to 8.25% of DW | up to 2.0 mg/g DW | [13] |
| Malus domestica 'Rozela' | Twigs | up to 52.4 mg/g DW | - | [13] |
| Malus domestica 'Jonagold' | Fruit | 62 µg/g FW | Not detected | [13] |
| Malus domestica 'Rozela' | Fruit | 52 µg/g FW | Not detected | [13] |
| Apple Cultivars (various) | Peel | 16.4–84.11 µg/g FW | 0.6–2.2 µg/g FW | [10] |
| Apple Cultivars (various) | Flesh | 6.6–45.1 µg/g FW | 0.4–0.8 µg/g FW | [10] |
DW: Dry Weight, FW: Fresh Weight
Table 2: Concentration of Dihydrochalcones in Lithocarpus litseifolius (Sweet Tea)
| This compound | Plant Part | Concentration | Reference |
| Trilobatin | Tender Leaves | ~14-28% of DW | [6] |
| Phloridzin | Mature/Old Leaves | Higher than in tender leaves | [6] |
| Phloretin | Leaves | Relatively low | [6] |
Experimental Protocols
The extraction, isolation, and quantification of dihydrochalcones are crucial for research and development. The following sections provide an overview of the commonly employed methodologies.
Extraction of Dihydrochalcones
The choice of solvent and extraction method is critical for achieving high yields of dihydrochalcones.
-
Objective : To extract dihydrochalcones from plant material.
-
Materials :
-
Dried and powdered plant material (e.g., leaves, bark)
-
Extraction solvents: 95% ethanol, methanol, or a mixture of hexane and dichloromethane.
-
Shaker or sonicator
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
-
Protocol :
-
Weigh a known amount of the powdered plant material.
-
Add the extraction solvent in a suitable ratio (e.g., 1:10 or 1:20 w/v).
-
Agitate the mixture using a shaker or sonicator for a defined period (e.g., 1-3 hours) at room temperature or slightly elevated temperature.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Repeat the extraction process on the residue to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Isolation and Purification
For obtaining pure dihydrochalcones, chromatographic techniques are employed.
-
Objective : To isolate and purify specific dihydrochalcones from the crude extract.
-
Methods :
-
Solid-Phase Extraction (SPE) : Used for sample clean-up and pre-concentration. HLB (Hydrophilic-Lipophilic Balance) cartridges are effective for purifying dihydrochalcones from complex extracts.
-
High-Speed Countercurrent Chromatography (HSCCC) : A liquid-liquid partition chromatography technique suitable for the preparative separation of natural products.
-
Preparative High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used for the final purification of dihydrochalcones. A C18 column is commonly used.
-
Quantification by HPLC
High-Performance Liquid Chromatography with UV or Photodiode Array (PDA) detection is the standard method for the quantitative analysis of dihydrochalcones.
-
Objective : To quantify the concentration of specific dihydrochalcones in an extract.
-
Instrumentation :
-
HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions (Representative) :
-
Mobile Phase : A gradient elution is typically used with two solvents:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25-35 °C.
-
Detection Wavelength : 280 nm.
-
-
Protocol :
-
Prepare a series of standard solutions of the this compound of interest at known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Prepare the sample extract at a known concentration and filter it through a 0.45 µm syringe filter.
-
Inject the sample solution into the HPLC system.
-
Identify the this compound peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each this compound in the sample by using the calibration curve.
-
Structural Elucidation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isolated dihydrochalcones.
-
Objective : To confirm the chemical structure of a purified this compound.
-
Instrumentation : NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvents : Deuterated solvents such as DMSO-d6, Methanol-d4, or Chloroform-d.
-
Analyses :
-
¹H NMR : Provides information about the number and chemical environment of protons.
-
¹³C NMR : Provides information about the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : Used to establish the connectivity between protons and carbons, confirming the complete structure.
-
Signaling Pathways and Experimental Workflows
Dihydrochalcones exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development. The following diagrams, created using the DOT language for Graphviz, illustrate the biosynthesis of dihydrochalcones, a typical experimental workflow for their analysis, and examples of signaling pathways they influence.
This compound Biosynthesis Pathway
Dihydrochalcones are synthesized via a branch of the phenylpropanoid pathway. The key steps involve the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by reduction and glycosylation.
Caption: Biosynthetic pathway of dihydrochalcones from phenylalanine.
Experimental Workflow for this compound Analysis
The analysis of dihydrochalcones from plant sources follows a standardized workflow from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
Modulation of the AMPK/Nrf2 Signaling Pathway by Trilobatin
Trilobatin has been shown to exert protective effects against oxidative stress by activating the AMPK/Nrf2 signaling pathway.
Caption: Activation of the AMPK/Nrf2 pathway by trilobatin.
Inhibition of NF-κB and MAPK Signaling by Phloretin
Phloretin exhibits anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of inflammation.
Caption: Phloretin's inhibition of NF-κB and MAPK pathways.
Conclusion
Dihydrochalcones represent a promising class of natural compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. Their distribution, while not ubiquitous, is concentrated in readily available plant sources like apples and sweet tea, making them accessible for research and development. The well-established analytical techniques for their extraction, purification, and quantification provide a solid foundation for further investigation into their biological activities. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways involved in inflammation and oxidative stress, opens up new avenues for the development of novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the full potential of these valuable natural products.
References
- 1. Trilobatin Protects Against Oxidative Injury in Neuronal PC12 Cells Through Regulating Mitochondrial ROS Homeostasis Mediated by AMPK/Nrf2/Sirt3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oss.signavitae.com [oss.signavitae.com]
- 6. Frontiers | Trilobatin, a Component from Lithocarpus polystachyrus Rehd., Increases Longevity in C. elegans Through Activating SKN1/SIRT3/DAF16 Signaling Pathway [frontiersin.org]
- 7. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Phloretin Protects Macrophages from E. coli-Induced Inflammation through the TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Dihydrochalcones: A Technical Guide
Executive Summary: Dihydrochalcones represent a significant class of bicyclic flavonoids, first discovered in the 19th century. Initially isolated from apple trees, compounds like phloridzin and its aglycone, phloretin, laid the groundwork for major therapeutic advancements, including the development of modern antidiabetic drugs. A second wave of discovery in the 1960s, driven by the food industry, identified intensely sweet dihydrochalcones like Neohesperidin Dihydrochalcone (NHDC), now widely used as artificial sweeteners and flavor enhancers. This guide provides an in-depth exploration of the historical milestones, seminal experimental protocols for isolation and synthesis, key quantitative data, and the molecular pathways through which these compounds exert their biological effects. It is intended for researchers, scientists, and professionals in drug development and food science seeking a comprehensive understanding of this versatile class of natural and semi-synthetic compounds.
Introduction to Dihydrochalcones
Dihydrochalcones are a subgroup of flavonoids characterized by a C6-C3-C6 carbon framework. Unlike their chalcone precursors, they lack the α,β-double bond in the three-carbon chain connecting the two aromatic rings (A and B), as shown in Figure 1. This structural modification, typically achieved through hydrogenation, eliminates the chromophore responsible for the color of chalcones, rendering dihydrochalcones colorless.[1] This seemingly minor structural change has profound implications for their biological activity and sensory properties, leading to a diverse range of applications from pharmacology to the food industry.
Discovery and Historical Milestones
The history of dihydrochalcones can be traced through two parallel narratives: the investigation of their physiological effects, originating with natural isolates, and the targeted development of synthetic derivatives for commercial applications.
The First Discovery: Phloridzin from Apple Trees (1835)
The story begins in 1835 when Belgian chemists Laurent-Guillaume de Koninck and Jean Servais Stas first isolated a crystalline substance from the bark of apple trees (Malus).[2][3][4] This compound was named phloridzin (also spelled phlorizin), the 2'-O-glucoside of the this compound phloretin.[2][5] Initially, phloridzin was investigated for potential use against fever and infectious diseases like malaria.[2][4][6]
Early Pharmacological Insights: Inducing Glucosuria
A pivotal moment in this compound research occurred in 1886, when Professor Joseph von Mering administered phloridzin to dogs and observed that it induced glucosuria—the excretion of glucose in the urine.[4] This finding was profound; it demonstrated that a substance could affect blood glucose levels by acting on the kidneys. For decades, this unique property made phloridzin an invaluable tool in renal physiology research, long before its therapeutic potential was fully appreciated.[2][6] It was later determined that phloridzin is a potent, non-selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2, which are responsible for glucose reabsorption in the kidneys and intestines.[2][6][7] This early discovery directly paved the way for the development of the modern class of SGLT2 inhibitor drugs (gliflozins) for treating type 2 diabetes.[4]
The Modern Era: Neohesperidin this compound (1960s)
A separate chapter in this compound history was written in the 1960s. As part of a United States Department of Agriculture (USDA) research program aimed at minimizing the bitter taste of citrus juices, scientists investigated derivatives of bitter flavonoids.[8] They discovered that the catalytic hydrogenation of neohesperidin—a bitter flavanone glycoside from the bitter orange (Citrus aurantium)—produced an intensely sweet compound: Neohesperidin this compound (NHDC) .[8] This semi-synthetic derivative was found to be significantly sweeter than sucrose and was subsequently developed as a low-calorie artificial sweetener and flavor enhancer.[9]
| Year | Milestone | Key Compound(s) | Significance | Reference(s) |
| 1835 | First isolation of a this compound glycoside from apple tree bark. | Phloridzin | Marks the initial discovery of this class of compounds. | [1][2][3] |
| 1886 | Discovery of phloridzin-induced glucosuria. | Phloridzin | Revealed the renal effects of dihydrochalcones and their potential to modulate blood glucose. | [4] |
| 1950s | Phloridzin identified as a blocker of glucose transport in epithelial tissues. | Phloridzin | Elucidated the mechanism of action as an inhibitor of sodium-glucose cotransporters (SGLTs). | [3][6] |
| 1960s | Discovery of intense sweetness in a semi-synthetic this compound. | Neohesperidin this compound (NHDC) | Led to the development of this compound-based artificial sweeteners. | [8] |
Isolation and Characterization of Natural Dihydrochalcones
Sources and Extraction Methods
The primary natural sources of dihydrochalcones are plants of the Malus genus (apples), where they are found in high concentrations, particularly in the leaves, bark, and roots.[2][9] Phloridzin content in apple leaves can be as high as 12-14% of the dry weight.[2][5] Isolation typically involves solvent extraction from dried and powdered plant material.
A representative workflow for the isolation of dihydrochalcones from plant material and subsequent conversion to other derivatives is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. rev-sen.ec [rev-sen.ec]
- 4. researchgate.net [researchgate.net]
- 5. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of gliflozins - Wikipedia [en.wikipedia.org]
- 7. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Chemical Structure and Properties of Dihydrochalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrochalcones are a class of natural and synthetic phenolic compounds that have garnered significant interest in the fields of medicinal chemistry, pharmacology, and food science. Structurally related to chalcones, they are characterized by a saturated three-carbon bridge connecting two aromatic rings. This structural modification imparts distinct physicochemical and biological properties, differentiating them from their unsaturated counterparts. This guide provides a comprehensive overview of the fundamental chemical structure and diverse properties of dihydrochalcones, with a focus on quantitative data and detailed experimental methodologies relevant to researchers and drug development professionals.
Basic Chemical Structure and Nomenclature
The core structure of dihydrochalcones consists of two aromatic rings (A and B) linked by a propane-1-one bridge. They are formally 1,3-diphenylpropan-1-one derivatives. The absence of the α,β-double bond, present in chalcones, leads to a more flexible and non-planar conformation.
The standardized numbering system for the dihydrochalcone scaffold is illustrated below. The carbons of the B-ring are numbered 1 to 6, while the carbons of the A-ring are primed (1' to 6').
Physicochemical Properties
The physicochemical properties of dihydrochalcones are influenced by the nature and position of substituents on the aromatic rings. Generally, they are white solids soluble in many organic solvents.[1] The parent compound, 1,3-diphenylpropan-1-one, has a molar mass of 210.27 g/mol , a melting point of 72-75 °C, and a density of 1.0614 g/cm³.[1][2] Glycosylation of dihydrochalcones, a common modification in nature, significantly increases their water solubility.
Table 1: Physicochemical Properties of Selected Dihydrochalcones
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| This compound | 1,3-Diphenylpropan-1-one | C₁₅H₁₄O | 210.27 | 72-75 |
| Phloretin | 1-(2,4,6-trihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1-one | C₁₅H₁₄O₅ | 274.27 | 262-264 |
| Naringin this compound | 1-[4-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)-1-propanone | C₂₇H₃₄O₁₄ | 582.55 | 156-158 |
| Neohesperidin this compound | 1-[4-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-1-propanone | C₂₈H₃₆O₁₅ | 612.58 | 152-154 |
Biological Properties and Activities
Dihydrochalcones exhibit a wide range of biological activities, making them attractive candidates for drug development. These activities are highly dependent on their substitution patterns.
Antioxidant Activity
Many dihydrochalcones are potent antioxidants. Their radical scavenging activity is primarily attributed to the presence of hydroxyl groups on the aromatic rings. The antioxidant capacity can be quantified using various in vitro assays, with results often expressed as IC₅₀ values (the concentration required to inhibit 50% of the radical activity).
Table 2: Antioxidant Activity (IC₅₀) of Selected Dihydrochalcones
| Compound | DPPH Assay (µM) | ABTS Assay (µM) | Reference |
| Phloretin | 15.3 ± 0.5 | 4.8 ± 0.2 | [3] |
| Phloridzin | 28.9 ± 1.1 | 8.9 ± 0.4 | [3] |
| Trilobatin | 20.1 ± 0.8 | 6.9 ± 0.3 | [3] |
| Naringin this compound | > 1000 | 25.6 ± 1.3 | [3] |
| Neohesperidin this compound | 987.3 ± 45.2 | 19.8 ± 0.9 | [3] |
| Aspalathin | - | 3.33 | [4] |
| Nothofagin | - | 4.04 | [4] |
Anti-inflammatory Activity
Dihydrochalcones have demonstrated anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Phloretin, for instance, has been shown to modulate signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.[2][5]
Antimicrobial Activity
Several dihydrochalcones possess antibacterial and antifungal properties. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity (MIC) of Selected Dihydrochalcones
| Compound | Organism | MIC (µg/mL) | Reference |
| A this compound Derivative | Staphylococcus aureus | 8 | [6] |
| A this compound Derivative | Enterococcus faecalis | 16 | [6] |
| A this compound Derivative | Escherichia coli | >128 | [6] |
| A this compound Derivative | Pseudomonas aeruginosa | >128 | [6] |
Sweetening Properties
Certain glycosidic dihydrochalcones, such as neohesperidin this compound and naringin this compound, are intensely sweet and are used as artificial sweeteners.[7][8] Their sweetness potency is significantly higher than that of sucrose.
Table 4: Relative Sweetness of this compound Sweeteners
| Compound | Sweetness relative to Sucrose (weight basis) | Reference |
| Naringin this compound | 300-1800x | [7] |
| Neohesperidin this compound | ~1500-1800x | [1] |
| 3'-carboxyhesperitin this compound | ~3500x | [9] |
Experimental Protocols
Synthesis of Dihydrochalcones
Dihydrochalcones can be synthesized through the catalytic hydrogenation of their corresponding chalcones. A common method involves the reduction of the α,β-unsaturated double bond of a chalcone using hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like ethanol or ethyl acetate.[10]
In Vitro Antioxidant Assays
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
A blank well should contain 100 µL of the test compound at each concentration and 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
-
Preparation of Reagents:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[11]
-
Anti-inflammatory Assays
A common method to assess COX inhibition is to measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid.[7]
-
Incubation:
-
Incubate the COX enzyme (COX-1 or COX-2) with the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl) at 37°C for a short period (e.g., 15 minutes).
-
-
Reaction Initiation:
-
Add arachidonic acid to initiate the enzymatic reaction.
-
-
Reaction Termination:
-
Stop the reaction after a defined time (e.g., 10 minutes) by adding a solution of a non-steroidal anti-inflammatory drug (NSAID) or by acidification.
-
-
Quantification of PGE₂:
-
The amount of PGE₂ produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Calculation:
-
The percentage of COX inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that produced in the control (without inhibitor).
-
The IC₅₀ value is then determined.
-
LOX activity can be determined spectrophotometrically by monitoring the formation of hydroperoxides from linoleic acid.[12]
-
Reaction Mixture:
-
Prepare a reaction mixture containing a buffer (e.g., borate buffer, pH 9.0), the LOX enzyme, and the test compound at various concentrations.
-
-
Reaction Initiation:
-
Initiate the reaction by adding linoleic acid.
-
-
Measurement:
-
Monitor the increase in absorbance at 234 nm for a few minutes, which corresponds to the formation of the conjugated diene hydroperoxide.
-
-
Calculation:
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
The percentage of LOX inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control.
-
The IC₅₀ value is then determined.
-
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
The MIC of a compound is typically determined using the broth microdilution method.[6]
-
Preparation:
-
Prepare a two-fold serial dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Prepare a standardized inoculum of the test microorganism.
-
-
Inoculation:
-
Add the microbial inoculum to each well.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Signaling Pathways Modulated by Dihydrochalcones
Dihydrochalcones, particularly phloretin, have been shown to exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for drug development.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[13] Phloretin has been reported to inhibit this pathway in some cancer cells, contributing to its anti-proliferative effects.[14]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and the immune response.[15] Phloretin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[16]
Conclusion
Dihydrochalcones represent a versatile class of compounds with a rich chemical and biological profile. Their basic structure, a 1,3-diphenylpropane scaffold, allows for a wide range of substitutions, leading to a diverse array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and sweetening properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and commercial potential of these promising molecules. Further investigation into the structure-activity relationships and mechanisms of action of dihydrochalcones will undoubtedly unveil new opportunities for their application in medicine and industry.
References
- 1. Structure-taste correlations in sweet this compound, sweet dihydroisocoumarin, and bitter flavone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of the dihydrochalcones Aspalathin and Nothofagin and their corresponding flavones in relation to other Rooibos ( Aspalathus linearis ) Flavonoids, Epigallocatechin Gallate, and Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of Chalcone and this compound Compounds from Uvaria chamae Roots against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 9. "Design, synthesis and evaluation of this compound sweeteners" by Murray Leslie Whitelaw [docs.lib.purdue.edu]
- 10. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phloretin attenuates inflammation induced by subarachnoid hemorrhage through regulation of the TLR2/MyD88/NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Dihydrochalcones in Plants: A Technical Guide for Researchers
Abstract
Dihydrochalcones are a specialized class of flavonoids found in a variety of plant species, renowned for their diverse biological activities, including antioxidant, anti-diabetic, and anti-cancer properties. Their unique structural characteristics, notably the saturated α,β-double bond in the C3 bridge of the C6-C3-C6 backbone, distinguish them from other flavonoid classes and contribute to their distinct bioactivities. This technical guide provides an in-depth exploration of the dihydrochalcone biosynthesis pathway in plants, designed for researchers, scientists, and drug development professionals. It delineates the core enzymatic steps, presents available quantitative data on enzyme kinetics, offers detailed experimental protocols for key assays, and illustrates the regulatory signaling networks that govern this pathway.
Introduction
Dihydrochalcones are synthesized via a branch of the well-characterized phenylpropanoid pathway.[1][2][3] Unlike the majority of flavonoids, which are derived from a chalcone precursor, dihydrochalcones are formed from a this compound precursor, phloretin.[4] This fundamental difference arises from an early enzymatic reduction step that channels metabolic flux specifically towards this compound formation. This guide will dissect the biosynthesis of these valuable compounds, from the initial phenylpropanoid precursors to the final glycosylated derivatives, providing a comprehensive resource for researchers seeking to understand, manipulate, and harness this important metabolic pathway.
The Core Biosynthetic Pathway
The biosynthesis of dihydrochalcones proceeds through a series of enzymatic reactions that divert intermediates from the general phenylpropanoid pathway. The core pathway can be summarized in three key steps:
-
Reduction of p-Coumaroyl-CoA: The pathway initiates with the NADPH-dependent reduction of the α,β-unsaturated double bond of p-coumaroyl-CoA to form p-dihydrocoumaroyl-CoA. This irreversible step is the committed step in this compound biosynthesis and is catalyzed by p-Coumaroyl-CoA:NADPH oxidoreductase , more commonly known as Double Bond Reductase (DBR) .[5]
-
Chalcone Synthesis: The resulting p-dihydrocoumaroyl-CoA serves as the starter molecule for Chalcone Synthase (CHS) . CHS catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to produce the this compound scaffold, phloretin .[6]
-
Glycosylation and Other Modifications: The phloretin backbone can undergo various modifications, with glycosylation being the most common. Phloretin Glycosyltransferases (PGTs) catalyze the attachment of sugar moieties to the phloretin molecule, leading to the formation of various this compound glycosides, such as phloridzin and trilobatin.[7]
Visualizing the Core Pathway
Caption: The core enzymatic steps in the this compound biosynthesis pathway.
Quantitative Data on Key Enzymes
The efficiency and substrate specificity of the enzymes in the this compound biosynthesis pathway are critical determinants of the final product profile. Below is a summary of available kinetic data for key enzymes.
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Double Bond Reductase (DBR) | Malus x domestica | p-Coumaroyl-CoA | - | - | - | - | [5] |
| Pinus taeda (PtPPDBR) | Coniferyl aldehyde | - | - | - | - | [5] | |
| Artemisia annua (AaDBR1) | β-apo-8′-carotenal | - | - | - | - | [5] | |
| Chalcone Synthase (CHS) | Cyclosorus parasiticus (CpCHS1) | p-Coumaroyl-CoA | 1.8 ± 0.2 | 1.4 ± 0.1 nkat/mg | 1.1 | 6.1 x 105 | [8][9] |
| Cyclosorus parasiticus (CpCHS1) | Caffeoyl-CoA | 3.2 ± 0.3 | 0.9 ± 0.1 nkat/mg | 0.7 | 2.2 x 105 | [8][9] | |
| Phloretin Glycosyltransferase (PGT) | Plant-derived C-GT (UGT708A60) | Phloretin | 0.1 | - | 2.97 | - | [10] |
Note: Data for DBR specific to this compound biosynthesis is limited. The table includes examples of DBRs acting on related substrates to provide context. Further research is needed to fully characterize the kinetic parameters of DBRs involved in this pathway.
Experimental Protocols
This section provides detailed methodologies for the heterologous expression, purification, and activity assays of the key enzymes in the this compound biosynthesis pathway.
Heterologous Expression and Purification of Recombinant Enzymes
This protocol describes a general workflow for producing and purifying recombinant DBR, CHS, or PGT in Escherichia coli.
Workflow Diagram:
Caption: A generalized workflow for heterologous expression and purification of plant enzymes.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a suitable tag (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
Procedure:
-
Gene Cloning: Clone the coding sequence of the target enzyme (DBR, CHS, or PGT) into the expression vector.
-
Transformation: Transform the expression plasmid into the E. coli expression strain.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto the equilibrated affinity chromatography column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the purified protein with elution buffer.
-
Verification: Analyze the purified protein by SDS-PAGE and determine the protein concentration using a Bradford assay.
In Vitro Enzyme Activity Assays
This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the consumption of NADPH.
Materials:
-
Purified DBR enzyme
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
p-Coumaroyl-CoA substrate
-
NADPH
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, p-coumaroyl-CoA, and NADPH in a quartz cuvette.
-
Initiate the reaction by adding the purified DBR enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADPH oxidation (ε340 = 6220 M-1cm-1).
This spectrophotometric assay measures the formation of the chalcone product, which absorbs light at a specific wavelength.[11]
Materials:
-
Purified CHS enzyme
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
p-Dihydrocoumaroyl-CoA substrate
-
Malonyl-CoA
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, p-dihydrocoumaroyl-CoA, and malonyl-CoA in a microplate or cuvette.[12]
-
Initiate the reaction by adding the purified CHS enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the reaction at various time points by adding an acidic solution (e.g., 20% HCl).
-
Measure the absorbance of the product at its maximum absorbance wavelength (e.g., ~370 nm for naringenin chalcone).[11]
-
Calculate the enzyme activity based on a standard curve of the product.
This assay can be performed using various methods, including HPLC-based product detection or a coupled-enzyme colorimetric assay.[13]
HPLC-Based Assay:
Materials:
-
Purified PGT enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)
-
Phloretin substrate
-
UDP-sugar donor (e.g., UDP-glucose)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, phloretin, and UDP-sugar.
-
Initiate the reaction by adding the purified PGT enzyme.
-
Incubate the reaction at the optimal temperature.
-
Stop the reaction by adding a solvent like methanol.
-
Analyze the reaction mixture by HPLC to separate and quantify the glycosylated product.
-
Calculate the enzyme activity based on the rate of product formation.
Regulation of this compound Biosynthesis
The biosynthesis of dihydrochalcones is tightly regulated at the transcriptional level by a network of signaling pathways that respond to both developmental cues and environmental stimuli.
Transcriptional Regulation by MYB Transcription Factors
A key level of regulation involves the activation of biosynthetic gene expression by R2R3-MYB transcription factors. These proteins bind to specific cis-acting elements in the promoters of this compound biosynthesis genes, thereby activating their transcription.
Light Signaling Pathway
Light is a crucial environmental signal that influences the production of many secondary metabolites, including dihydrochalcones. The light signaling pathway involves photoreceptors that perceive light signals and initiate a signaling cascade that ultimately leads to the activation of transcription factors like HY5. HY5 can then directly or indirectly regulate the expression of MYB transcription factors involved in this compound biosynthesis.[2][14]
Caption: A simplified diagram of the light signaling pathway regulating this compound biosynthesis.
Jasmonate Signaling Pathway
The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules involved in plant defense responses and developmental processes.[1] Jasmonate signaling can induce the expression of genes in the phenylpropanoid pathway, including those leading to this compound biosynthesis.[4][15] The core of the jasmonate signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors, including MYC2, that can upregulate the expression of biosynthetic genes.[1]
Caption: The core jasmonate signaling pathway leading to the induction of this compound biosynthesis.
Conclusion
The biosynthesis of dihydrochalcones in plants is a specialized branch of the flavonoid pathway, characterized by a key reductive step and subsequent modifications. Understanding the enzymes, their kinetics, and the complex regulatory networks that govern this pathway is crucial for researchers aiming to elucidate fundamental plant metabolic processes and for professionals in the field of drug development seeking to harness the therapeutic potential of these compounds. This technical guide provides a foundational resource for these endeavors, summarizing current knowledge and providing practical experimental frameworks. Further research into the kinetic properties of key enzymes from a wider range of plant species and a more detailed dissection of the upstream signaling components will undoubtedly pave the way for the targeted engineering of this compound production in both plants and microbial systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of the phenylpropanoid and jasmonate pathways in methyl jasmonate-induced soft rot resistance in kiwifruit (Actinidia chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Biosynthesis of the this compound Sweetener Trilobatin Requires Phloretin Glycosyltransferase2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 10. Sequence mining yields 18 phloretin C-glycosyltransferases from plants for the efficient biocatalytic synthesis of nothofagin and phloretin-di-C-glycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Activation of the Phenylpropanoid pathway in Nicotiana tabacum improves the performance of the whitefly Bemisia tabaci via reduced jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Occurrence of Phloretin and Phloridzin in Apples
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the occurrence, analysis, and biological significance of the dihydrochalcones phloretin and its glucoside, phloridzin, in apples (Malus domestica). This document delves into the quantitative distribution of these compounds across various apple tissues and cultivars, details the experimental protocols for their extraction and quantification, and explores their relevant biological pathways.
Introduction
Phloretin and its 2'-O-glucoside, phloridzin, are prominent phenolic compounds found abundantly in apples and their derived products. Phloridzin, first isolated from apple tree bark, is particularly noteworthy for its role as a potent inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2), a mechanism that has been pivotal in the development of therapeutic agents for type 2 diabetes.[1][2][3][4] Phloretin, the aglycone of phloridzin, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, by modulating various cellular signaling pathways.[2][5][6][7] Understanding the distribution and concentration of these compounds in apples is crucial for their potential exploitation in the pharmaceutical and nutraceutical industries.
Quantitative Occurrence in Apples
The concentration of phloretin and phloridzin varies significantly depending on the apple cultivar, the specific tissue of the apple tree, and the developmental stage of the fruit. Generally, phloridzin is the more abundant of the two compounds.
Distribution in Apple Fruit
Within the apple fruit, the highest concentrations of phloridzin are typically found in the seeds, followed by the peel, and then the flesh. Phloretin concentrations are considerably lower across all fruit parts.[8]
Table 1: Concentration of Phloretin and Phloridzin in Different Parts of Apple Fruit
| Apple Part | Phloretin Concentration Range (µg/g FW) | Phloridzin Concentration Range (µg/g FW) | Reference(s) |
| Peel | 0.6 - 2.2 | 16.4 - 84.11 | [8] |
| Flesh | 0.4 - 0.8 | 6.6 - 45.1 | [8] |
| Seeds | Not consistently reported in µg/g FW | Up to 2380 ± 755 (mg/kg) | |
| Core | Not consistently reported in µg/g FW | < 70 (mg/kg) |
FW: Fresh Weight. Note: Data is compiled from multiple studies and variations in cultivars and analytical methods exist.
Content in Different Apple Cultivars
The levels of these dihydrochalcones are also cultivar-dependent. The table below summarizes the concentrations found in the peel and flesh of several apple varieties.
Table 2: Phloretin and Phloridzin Concentration in Peel and Flesh of Various Apple Cultivars (µg/g FW)
| Cultivar | Phloretin (Peel) | Phloretin (Flesh) | Phloridzin (Peel) | Phloridzin (Flesh) | Reference |
| Quinte | 0.96 ± 0.02 | 0.72 ± 0.03 | 23.91 ± 0.48 | 16.4 ± 0.2 | [8] |
| Papierówka | 2.2 ± 0.1 | 0.6 ± 0.0 | 84.11 ± 2.11 | 45.1 ± 1.2 | [8] |
| Antonówka | 0.6 ± 0.0 | 0.6 ± 0.0 | 16.4 ± 0.3 | 18.9 ± 0.4 | [8] |
| Cortland | Not Reported | Not Reported | Not Reported | Not Reported | |
| Jonagold | Not Reported | Not Reported | Not Reported | Not Reported | |
| Golden Delicious | Not Reported | Not Reported | < 70 (mg/kg) | < 70 (mg/kg) | |
| Granny Smith | Not Reported | Not Reported | < 70 (mg/kg) | < 70 (mg/kg) | |
| Rubin | Not Reported | Not Reported | < 70 (mg/kg) | < 70 (mg/kg) | |
| Champion | Not Reported | Not Reported | < 70 (mg/kg) | < 70 (mg/kg) |
Data presented as mean ± standard deviation where available. Note that direct comparison between studies may be limited by differing analytical methodologies.
Distribution in Other Tissues of the Apple Tree
Significant concentrations of phloretin and phloridzin are also present in other parts of the apple tree, particularly the leaves and bark, making them valuable sources for extraction.[9][10][11]
Table 3: Concentration of Phloretin and Phloridzin in Apple Tree Tissues (mg/g DW)
| Tissue | Phloretin Concentration Range | Phloridzin Concentration Range | Reference(s) |
| Leaves | 1.1 - 2.8 | 20.3 - 98.51 | [9][11][12] |
| Bark | Not Detected | 54.52 - 102.69 | [9][11] |
| Twigs | Not Detected | up to 52.4 | [12] |
| Flower Buds | Not Reported | up to 53.9 | [12] |
DW: Dry Weight. The absence of detectable phloretin in bark and twigs in some studies may be due to the extraction methods used.[9]
Experimental Protocols
The accurate quantification of phloretin and phloridzin in apple matrices requires robust extraction and analytical techniques.
Ultrasound-Assisted Extraction (UAE)
UAE is an efficient method for extracting phenolic compounds from plant materials.
-
Sample Preparation: Apple tissues (peel, flesh, leaves, etc.) are freeze-dried and ground into a fine powder.
-
Solvent System: A common solvent system is 70% ethanol in water (w/w).[1][13]
-
Extraction Parameters:
-
Post-Extraction: The extract is centrifuged or filtered to remove solid plant material. The supernatant is then typically concentrated under vacuum.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This is the preferred method for the sensitive and selective quantification of phloretin and phloridzin.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., YMC Triart C18-ExRS, 150 × 4.6 mm, 5 µm).[10][11]
-
Mobile Phase: A gradient elution is typically employed using:
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, increasing to a high percentage over the run to elute compounds of increasing hydrophobicity, followed by a re-equilibration step. A representative program is: 5–90% B over 2.5 minutes, hold, and then return to initial conditions.[8]
-
Column Temperature: Maintained at a constant temperature, for example, 45°C.[8]
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is effective for these compounds.[8][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for phloretin and phloridzin are monitored.
-
Phloretin Transition: m/z 273 -> [fragment ions][8]
-
Phloridzin Transition: m/z 435 -> [fragment ions]
-
-
-
Quantification: Calibration curves are generated using certified reference standards of phloretin and phloridzin. An internal standard, such as dihydroquercetin, may be used to improve accuracy.[14]
Visualization of Pathways and Workflows
Phloridzin Biosynthesis Pathway
Phloridzin is synthesized in apples through a branch of the phenylpropanoid pathway. The key steps involve the formation of p-coumaroyl-CoA, which is then converted to phloretin and subsequently glycosylated to form phloridzin.[3][15][16]
Caption: Biosynthesis pathway of phloridzin in Malus domestica.
Experimental Workflow for Analysis
The general workflow for the analysis of phloretin and phloridzin from apple samples involves sample preparation, extraction, and instrumental analysis.
Caption: General experimental workflow for phloretin and phloridzin analysis.
Phloretin-Modulated Signaling Pathways in Inflammation
Phloretin exerts its anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory mediators.[5][6]
Caption: Phloretin's modulation of inflammatory signaling pathways.
Conclusion
This technical guide has summarized the current knowledge on the occurrence of phloretin and phloridzin in apples, providing quantitative data, detailed analytical methodologies, and insights into their biological relevance. The significant concentrations of these bioactive compounds, particularly in apple by-products like leaves and peel, underscore their potential for valorization in the development of functional foods, nutraceuticals, and pharmaceuticals. The provided protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. Further research focusing on a broader range of cultivars and standardized analytical methods will continue to enhance our understanding and utilization of these beneficial dihydrochalcones.
References
- 1. Optimization of Ultrasound-Assisted Extraction of Phloretin and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica Borkh.) and Comparison of Different Cultivars from Estonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phloridzin: biosynthesis, distribution and physiological relevance in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Basis of Anti-Cancer-Effects of Phloretin-A Natural Dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Apple Phytochemicals, Phloretin and Phloridzin, in Modulating Processes Related to Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Phloridzin and Other Phenolic Compounds in Apple Tree Leaves, Bark, and Buds Using Liquid Chromatography with Multilayered Column Technology and Evaluation of the Total Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of ultrasound-assisted extraction of phloretin and other phenolic compounds from apple tree leaves (Malus domestica Borkh.) and comparison of different cultivars from Estonia : [data] [dspace.emu.ee]
- 14. Quantitation of phlorizin and phloretin using an ultra high performance liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Dihydrochalcone Profile of Sweet Tea (Lithocarpus polystachyus): A Technical Guide for Researchers
An in-depth exploration of the extraction, quantification, and biological activities of dihydrochalcones from Lithocarpus polystachyus, tailored for researchers, scientists, and drug development professionals.
Sweet tea (Lithocarpus polystachyus Rehd.), a plant native to Southwest China, has a long history of use as a traditional herbal beverage.[1][2] Its characteristic sweet taste and diverse health benefits are primarily attributed to a unique class of phenolic compounds known as dihydrochalcones.[3][4] This technical guide provides a comprehensive overview of the major dihydrochalcones found in sweet tea, their quantitative distribution, methods for their extraction and analysis, and their significant pharmacological effects, with a focus on the underlying molecular mechanisms and signaling pathways.
Core Dihydrochalcones in Lithocarpus polystachyus
The principal dihydrochalcones identified in sweet tea are phloridzin, trilobatin, and their aglycone, phloretin.[3][5] These compounds are responsible for the plant's intense sweetness and are the focus of extensive research due to their wide range of biological activities.[1][3][4] Other dihydrochalcones, such as 3-hydroxyphloridzin, and dimeric dihydrochalcone glycosides have also been isolated from the leaves of L. polystachyus.[1][6]
Quantitative Analysis of Major Dihydrochalcones
The concentration of phloridzin, trilobatin, and phloretin in the leaves of L. polystachyus can vary depending on factors such as leaf age (tender vs. old) and geographical location.[6][7][8] The following table summarizes the quantitative data from a study that analyzed their content in both tender and old leaves.
| Compound | Tender Leaves (mg/g dry weight) | Old Leaves (mg/g dry weight) |
| Phloridzin | 9.3 - 9.8 | 10.1 - 18.0 |
| Trilobatin | 82.9 - 103.1 | 113.7 - 128.8 |
| Phloretin | 1.9 - 2.5 | 3.6 - 4.3 |
| Data sourced from Sun et al. (2015)[7] |
Experimental Protocols
Extraction of Dihydrochalcones
A variety of methods have been employed for the extraction of dihydrochalcones from L. polystachyus leaves. Microwave-assisted extraction (MAE) has been optimized for high efficiency.
Microwave-Assisted Extraction (MAE) Protocol: [9]
-
Sample Preparation: Dried leaves of L. polystachyus are ground into a fine powder and sieved.
-
Solvent Mixture: A solution of 58.43% (v/v) ethanol in water is used as the extraction solvent.
-
Extraction Parameters:
-
Solvent-to-sample ratio: 35.39:1 mL/g
-
Microwave power: 600 W
-
Extraction temperature: 50 °C
-
Extraction time: 25.26 minutes
-
-
Post-extraction: The resulting extract is filtered and concentrated for further analysis.
The following diagram illustrates the general workflow for the extraction and isolation of dihydrochalcones.
Isolation by High-Speed Counter-Current Chromatography (HSCCC)
Preparative High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the separation and purification of individual dihydrochalcones from the crude extract.[7]
HSCCC Protocol: [7]
-
Two-Phase Solvent System: A solvent system composed of n-hexane/ethyl acetate/ethanol/water at a volume ratio of 1:4:3:4 is prepared and thoroughly equilibrated.
-
Sample Loading: 130 mg of the crude sweet tea extract is dissolved in the solvent mixture and injected into the HSCCC system.
-
Chromatography: The separation is performed in two consecutive runs to obtain high-purity compounds.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated phloridzin, trilobatin, and phloretin.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
The antioxidant capacity of the isolated dihydrochalcones is frequently evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method.[7]
DPPH Assay Protocol: [7]
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Varying concentrations of the isolated dihydrochalcones (phloridzin, trilobatin, and phloretin) are mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period.
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
The antioxidant activities of the major dihydrochalcones are summarized below.
| Compound | DPPH Radical Scavenging IC50 (μg/mL) |
| Phloridzin | 866.80 |
| Trilobatin | 20.16 |
| Phloretin | 179.47 |
| Data sourced from Sun et al. (2015)[7] |
Pharmacological Activities and Signaling Pathways
Dihydrochalcones from L. polystachyus exhibit a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antidiabetic, and anticancer activities.[1][3][4] These effects are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of sweet tea dihydrochalcones are associated with the downregulation of pro-inflammatory signaling pathways.[1] This includes the inhibition of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and c-Jun N-terminal kinase (JNK), as well as the transcription factor activator protein-1 (AP-1).[1]
Antidiabetic Effects
The antidiabetic effects of sweet tea dihydrochalcones are multifaceted, involving the regulation of glucose and lipid metabolism, as well as the mitigation of oxidative stress.[2][10][11] Phloridzin, for instance, is a competitive inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2, which are involved in intestinal glucose absorption and renal glucose reabsorption.[12] Furthermore, these compounds can modulate the PI3K/AKT and AMPK signaling pathways, which are central to cellular metabolism and energy homeostasis.[12] In animal models of diabetes, treatment with dihydrochalcones from sweet tea has been shown to decrease blood glucose, triglycerides, and total cholesterol, while increasing HDL-cholesterol.[10][11]
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of dihydrochalcones from sweet tea.[13][14] Their mechanisms of action in this context include the inhibition of amyloid-β (Aβ) deposition and tau protein hyperphosphorylation, both of which are hallmarks of Alzheimer's disease.[13][14] Additionally, their ability to counteract oxidative stress, inflammation, and apoptosis contributes to their neuroprotective properties.[13][14]
Conclusion
The dihydrochalcones present in Lithocarpus polystachyus represent a promising source of bioactive compounds with significant potential for the development of new therapeutics and functional foods. Their well-documented antioxidant, anti-inflammatory, antidiabetic, and neuroprotective effects, coupled with established methods for their extraction and purification, provide a solid foundation for further research and development. This guide offers a technical starting point for scientists and researchers aiming to explore the full potential of these remarkable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of natural dihydrochalcones in sweet tea (Lithocarpus polystachyus) on diabetes: a systematical review and meta-analysis of animal studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Sweet tea (Lithocarpus polystachyus rehd.) as a new natural source of bioactive dihydrochalcones with multiple health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation, quantification and antioxidant activity of dihydrochalcones from Sweet Tea (Lithocarpus polystachyus Rehd.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrochalcones in Sweet Tea: Biosynthesis, Distribution and Neuroprotection Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of natural dihydrochalcones in sweet tea (Lithocarpus polystachyus) on diabetes: a systematical review and meta-analysis of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of natural dihydrochalcones in sweet tea (Lithocarpus polystachyus) on diabetes: a systematical review and meta-analysis of animal studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dihydrochalcones in Sweet Tea: Biosynthesis, Distribution and Neuroprotection Function - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structure-Activity Relationship of Dihydrochalcone Flavonoids
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound flavonoids, focusing on their antioxidant, anti-inflammatory, anti-diabetic, and anticancer properties. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to this compound Flavonoids
Dihydrochalcones are a class of flavonoids characterized by a C6-C3-C6 carbon skeleton, where two aromatic rings (A and B) are joined by a three-carbon aliphatic chain. Unlike their chalcone counterparts, the α,β-double bond in the three-carbon chain is saturated. This structural feature significantly influences their chemical properties and biological activities. Dihydrochalcones are naturally found in various plants, such as apples and citrus fruits, and have garnered considerable interest for their potential therapeutic applications.[1] Phloretin, naringin this compound, and neohesperidin this compound are among the most studied compounds in this class.[2][3] Understanding the relationship between their chemical structure and biological activity is crucial for the design and development of novel therapeutic agents.
Core Structure and Chemical Moiety
The fundamental structure of dihydrochalcones consists of two benzene rings linked by a propane bridge. Key structural variations that dictate their biological activity include the pattern of hydroxylation, methoxylation, and glycosylation on both the A and B rings. The presence and position of these functional groups have a profound impact on their physicochemical properties, such as lipophilicity and hydrogen-donating ability, which in turn affects their interaction with biological targets.
Structure-Activity Relationship for Antioxidant Activity
The antioxidant capacity of dihydrochalcones is a well-documented property, primarily attributed to their ability to scavenge free radicals and chelate metal ions.[4] The main mechanisms of antioxidant action include hydrogen atom transfer (HAT) and electron transfer (ET).[2][5]
Key Structural Features for Antioxidant Activity:
-
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are paramount. A greater number of phenolic hydroxyl groups generally enhances antioxidant activity.[5] The 2'-OH and 4'-OH on the A-ring and the 3'-OH and 4'-OH (catechol moiety) on the B-ring are particularly important.[6]
-
2'-OH Group: A free hydroxyl group at the 2'-position is considered an essential pharmacophore for radical scavenging potential.[4] The 2',6'-di-OH moiety exhibits higher electron transfer and hydrogen atom transfer activities than the 2',4'-di-OH moiety due to resonance stabilization with the adjacent keto group.[2][7]
-
Glycosylation: Glycosylation of hydroxyl groups generally reduces the antioxidant potential by decreasing the hydrogen-donating ability and hindering radical adduct formation.[2][7] For instance, phloretin shows stronger antioxidant activity than its glycosylated form, phloridzin.[2][5]
-
Methoxylation: Methoxylation at the ortho-position to a hydroxyl group can enhance the electron transfer and hydrogen atom transfer potential, possibly through p-π conjugation, thereby increasing antioxidant activity.[2][7] This is exemplified by neohesperidin this compound being a more potent antioxidant than naringin this compound.[2][5]
Quantitative Antioxidant Activity Data
| This compound | Antioxidant Assay | IC50 (µM) | Reference |
| Phloretin | DPPH | 25.8 ± 1.2 | [2] |
| Phloridzin | DPPH | 102.3 ± 2.5 | [2] |
| Trilobatin | DPPH | 75.6 ± 2.1 | [2] |
| Naringin this compound | DPPH | >200 | [2] |
| Neohesperidin this compound | DPPH | 185.4 ± 3.6 | [2] |
| Phloretin | ABTS | 15.4 ± 0.8 | [2] |
| Phloridzin | ABTS | 45.2 ± 1.5 | [2] |
| Trilobatin | ABTS | 32.7 ± 1.1 | [2] |
| Naringin this compound | ABTS | 125.6 ± 2.8 | [2] |
| Neohesperidin this compound | ABTS | 88.9 ± 2.2 | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from the methodology described in the study by Li et al. (2018).[2]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the test dihydrochalcones and a positive control (e.g., Trolox) in methanol.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Data Analysis: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Visualization of Antioxidant Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrochalcones: evaluation as novel radical scavenging antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Dihydrochalcone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of dihydrochalcone derivatives, a significant class of flavonoids recognized for their diverse biological activities. This document outlines the characteristic spectral features of these compounds under various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and structured data tables are provided to facilitate comparative analysis and aid in the structural elucidation and characterization of novel this compound derivatives.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing dihydrochalcones, which, like other flavonoids, exhibit characteristic absorption bands due to their aromatic nature. Dihydrochalcones typically display two major absorption bands.[1] The first, Band I, is associated with the cinnamoyl system, while the less intense Band II arises from the benzoyl moiety.[2] The saturation of the α,β-unsaturated bond in dihydrochalcones, as compared to chalcones, leads to a hypsochromic (blue) shift in Band I.
The UV spectra of dihydrochalcones generally show two absorption maxima around 230 nm and 290 nm.[1] The precise position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the solvent used.
Table 1: UV-Vis Absorption Data for Selected this compound Derivatives
| Compound | Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Reference |
| Phloretin | Ethanol | 288 | 227 | [3] |
| Phloridzin | Ethanol | 284 | 225 | [3] |
| 3-Hydroxyphloretin | Methanol | 285 | - | [4] |
| Trilobatin | Methanol | 283 | - | [4] |
| Neohesperidin this compound | - | 284 | - | [5] |
Experimental Protocol: UV-Vis Spectroscopy
A standard protocol for obtaining the UV-Vis spectrum of a this compound derivative is as follows:[2][6]
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.[3]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum over the desired wavelength range (typically 200-400 nm).
-
Rinse the cuvette with the sample solution before filling it.
-
Record the UV-Vis absorption spectrum of the sample solution.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for both Band I and Band II. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique for studying the interaction of dihydrochalcones with biological molecules and their local environment. The fluorescence properties, including excitation and emission wavelengths and quantum yield, are influenced by the molecular structure and solvent polarity. For instance, the interaction of phloretin and phloridzin with mitochondrial outer membranes has been investigated using fluorescence polarization.[7]
Table 2: Fluorescence Data for Selected this compound Derivatives
| Compound | Solvent/Medium | Excitation (λex, nm) | Emission (λem, nm) | Reference |
| Phloretin | Respiration Medium | Not specified | Not specified | [7] |
| Phloridzin | Respiration Medium | Not specified | Not specified | [7] |
Experimental Protocol: Fluorescence Spectroscopy
The following is a general protocol for measuring the fluorescence spectrum of a this compound derivative:[8]
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.
-
Record the emission spectrum by exciting the sample at a fixed wavelength (usually the λmax of absorption) and scanning the emission wavelengths.
-
-
Data Analysis: Determine the excitation and emission maxima. The fluorescence quantum yield can be determined relative to a standard of known quantum yield.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the carbon skeleton and the position and nature of substituents. Both ¹H and ¹³C NMR are routinely used.
The ¹H NMR spectrum of a this compound is characterized by signals for the two methylene groups of the propane bridge, which typically appear as two triplets around δ 2.8-3.3 ppm and δ 3.2-3.9 ppm.[4] The aromatic protons give rise to signals in the region of δ 6.0-7.5 ppm, with their multiplicity and coupling constants providing information about the substitution pattern of the A and B rings.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) resonates at around δ 205 ppm. The α- and β-carbons of the propane bridge appear at approximately δ 46 ppm and δ 30 ppm, respectively.[4]
Table 3: ¹H NMR Data for Selected this compound Derivatives (in CD₃OD)
| Compound | H-α (δ, ppm, multiplicity, J in Hz) | H-β (δ, ppm, multiplicity, J in Hz) | Aromatic Protons (δ, ppm) | Reference |
| Phloretin (A2) | 3.20 (t, J = 7.6) | 2.86 (t, J = 7.6) | 7.00 (d, J = 8.5, H-2,6), 6.65 (d, J = 8.5, H-3,5), 5.80 (s, H-3',5') | [4] |
| Phloridzin (A5) | 3.92 (t, J = 12.1) | 2.90 (t, J = 7.7) | 7.08 (d, J = 8.5, H-2,6), 6.70 (d, J = 10, H-3,5), 6.20 (d, J = 2.2, H-5'), 5.98 (d, J = 2.3, H-3') | [4] |
| 3-Hydroxyphloretin (A3) | - | - | 6.69 (d, J = 5, H-2), 6.68 (d, J = 5, H-5), 6.56 (dd, J = 10, 5, H-6), 5.83 (s, H-3',5') | [4] |
Table 4: ¹³C NMR Data for Selected this compound Derivatives (in CD₃OD)
| Compound | C=O (δ, ppm) | C-α (δ, ppm) | C-β (δ, ppm) | Reference |
| Phloretin (A2) | 205.61 | 46.12 | 29.70 | [4] |
| Phloridzin (A5) | See Table 1 in source | See Table 1 in source | See Table 1 in source | [4] |
| 3-Hydroxyphloretin (A3) | See Table 1 in source | See Table 1 in source | See Table 1 in source | [4] |
Experimental Protocol: NMR Spectroscopy
A typical protocol for NMR analysis of a this compound derivative is as follows:[8]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For complete structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
-
-
Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants. Assign the chemical shifts of the ¹³C NMR signals. Use 2D NMR data to confirm the assignments and establish the connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of these compounds.[4]
Dihydrochalcones can be distinguished from chalcones by their UV profiles and their fragmentation patterns in MS.[1] A characteristic fragmentation for dihydrochalcones is the neutral loss of a water molecule (H₂O), especially for compounds with free hydroxyl groups on the A-ring.[1]
Table 5: Mass Spectrometry Data for a this compound Derivative
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| 3-hydroxyphloretin oligomers | ESI positive | Varies with polymerization degree | Sequential elimination of C9H6O4 neutral fragments | [9] |
Experimental Protocol: Mass Spectrometry
A general protocol for LC-MS analysis of this compound derivatives is outlined below:[9][10]
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).
-
Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.
-
Chromatographic Separation (optional but recommended):
-
Inject the sample onto a suitable reversed-phase column (e.g., C18).
-
Elute the components using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to promote ionization.
-
-
Mass Spectrometric Analysis:
-
Acquire full scan mass spectra in positive or negative ion mode to determine the molecular weight of the analytes.
-
Perform tandem MS (MS/MS) experiments on the precursor ions of interest to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis: Determine the accurate mass and elemental composition from the high-resolution mass spectra. Interpret the fragmentation patterns to deduce the structure of the compound.
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound derivatives.
This guide provides a foundational understanding of the spectroscopic properties of this compound derivatives. For more specific applications and advanced techniques, researchers are encouraged to consult the cited literature. The provided protocols and data serve as a valuable resource for the identification, characterization, and further investigation of this important class of natural products.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of selected chalcones, dihydrochalcones and some cyclic flavonoids on mitochondrial outer membrane determined by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Identification of Flavonoids Using UV-Vis and MS Spectra | Springer Nature Experiments [experiments.springernature.com]
physical and chemical characteristics of synthetic dihydrochalcones
An In-depth Technical Guide to the Physical and Chemical Characteristics of Synthetic Dihydrochalcones
Introduction
Dihydrochalcones (DHCs) are a class of flavonoids characterized by a 1,3-diphenylpropan-1-one backbone. Unlike their chalcone precursors, they lack the α,β-unsaturated double bond, a structural change that significantly alters their physical and chemical properties.[1] While found in nature, particularly in apples and other plants, synthetic routes allow for the creation of a diverse range of derivatives with tailored functionalities.[2][3] These compounds have garnered substantial interest in the fields of food science and drug development due to their potent biological activities, including intense sweetness, antioxidant, anti-inflammatory, and anticancer effects.[4][5][6]
This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and drug development professionals. It details quantitative data, experimental methodologies, and the key signaling pathways influenced by these compounds.
Physical Characteristics
The physical properties of dihydrochalcones are crucial for their application, influencing their solubility, stability, and formulation. Key characteristics are summarized below.
General Properties
Synthetic dihydrochalcones are typically white, off-white, or pale yellow crystalline solids or powders at room temperature.[1][4] Their physical state and appearance are dependent on the specific pattern of substitution on their two aromatic rings.
Solubility
A significant challenge in the application of many dihydrochalcones is their low solubility in aqueous systems.[2][6] This property is highly dependent on the molecular structure, temperature, and the solvent system used. For instance, Neohesperidin dihydrochalcone (NHDC) is noted for its insolubility in water.[7] The solubility of Naringin this compound increases with rising temperature and is significantly influenced by the mole fraction of alcohols in mixed solvent systems (e.g., methanol/water, ethanol/water).[8] The poor water solubility often necessitates the use of organic solvents or the development of specific formulations to enhance bioavailability.[6][9]
Melting Point
The melting point of dihydrochalcones varies widely based on their molecular weight, symmetry, and the nature of their substituents. The presence of hydroxyl groups and glycosidic moieties significantly impacts intermolecular forces and, consequently, the melting point.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference(s) |
| This compound | C₁₅H₁₄O | 210.27 | 72 - 75 | White Solid | [1][10] |
| Phloretin | C₁₅H₁₄O₅ | 274.20 | - | Off-white powder | [4] |
| Phloridzin | C₂₁H₂₄O₁₀ | 436.40 | - | Off-white powder | [4] |
| Trilobatin | C₂₁H₂₄O₁₀ | 436.40 | - | Pale yellow powder | [4] |
| Naringin this compound | C₂₇H₃₄O₁₄ | 582.60 | - | Off-white powder | [4] |
| Neohesperidin this compound | C₂₈H₃₆O₁₅ | 612.20 | 156 - 158 | Off-white powder | [4][7] |
Spectroscopic Data
Spectroscopic techniques are fundamental for the structural elucidation and characterization of synthetic dihydrochalcones.
-
UV-Vis Spectroscopy: Dihydrochalcones typically exhibit maximum absorption (λmax) in the UV region around 280 nm.[3] This is distinct from their chalcone precursors, which show a strong absorption band at higher wavelengths (around 365 nm) due to the extended conjugation of the α,β-unsaturated ketone system.[11] The reduction of the double bond removes this conjugation, causing a hypsochromic (blue) shift.[1]
-
Infrared (IR) Spectroscopy: Key IR absorption bands for dihydrochalcones include a strong carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹, and broad O-H stretching bands for hydroxylated derivatives. C-O stretching vibrations are observed between 1000 and 1300 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical for confirming the structure. The most telling signals are those of the saturated three-carbon bridge (–CH₂–CH₂–), which typically appear as two triplets in the aliphatic region (around 2.8-3.3 ppm). This contrasts sharply with the vinylic protons of chalcones, which appear in the olefinic region (around 7.5-8.0 ppm). ¹³C NMR is used to confirm the carbon skeleton.[3][13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns, which aids in structural confirmation. Techniques like UPLC-ESI-Q-TOF-MS/MS have been used to analyze reaction products of dihydrochalcones.[4][14][15]
Chemical Characteristics and Structure-Activity Relationships
The biological activity of dihydrochalcones is intimately linked to their chemical structure. Key areas of activity include antioxidant potential and sweet taste modulation.
Antioxidant Activity
Dihydrochalcones are potent antioxidants, primarily acting through Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) mechanisms to neutralize free radicals.[4][14][15]
-
Structure-Activity Relationship (SAR):
-
Hydroxylation: The number and position of hydroxyl (-OH) groups on the aromatic rings are critical. A 2',6'-dihydroxy arrangement on the A-ring generally confers greater antioxidant activity than a 2',4'-dihydroxy pattern, due to resonance stabilization with the adjacent keto group.[4][14] The presence of an o-dihydroxyl (catechol) group in the B-ring also enhances activity.[2]
-
Glycosylation: The addition of sugar moieties (glycosylation) generally reduces antioxidant potential. This is attributed to a decrease in the number of available phenolic hydroxyl groups and potential steric hindrance that impedes radical adduct formation.[4][14][15]
-
Methoxylation: Methoxylation at the ortho-OH position can enhance ET and HAT potential, possibly through p-π conjugation.[4][14]
-
The relative antioxidant activity, as determined by assays like FRAP, DPPH, and ABTS, often follows the order: Phloretin > Trilobatin > Phloridzin.[4][14][15]
Sweet Taste Modulation
Certain dihydrochalcones, most notably Neohesperidin this compound (NHDC), are high-intensity artificial sweeteners.[5]
-
Mechanism of Action: NHDC activates the human sweet taste receptor, a G-protein coupled receptor (GPCR) composed of two subunits: TAS1R2 and TAS1R3. Specifically, NHDC binds to a pocket within the transmembrane domain of the TAS1R3 subunit.[16][17] This binding event triggers a conformational change, activating an associated G-protein (gustducin), which initiates a downstream signaling cascade involving adenylyl cyclase and phospholipase C. This ultimately leads to cell depolarization and the transmission of a "sweet" signal to the brain.[18] The binding site for NHDC partially overlaps with that of other sweeteners like cyclamate and the sweet taste inhibitor lactisole.[19][16]
Anticancer and Other Biological Activities
Synthetic dihydrochalcones have demonstrated a range of other important biological effects. Certain derivatives induce apoptosis in breast cancer cells through the simultaneous activation of intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways.[20][21] This involves the activation of caspases-3, -8, and -9.[21] Furthermore, some dihydrochalcones can inhibit critical cell signaling pathways like the EGFR/MAPK pathway, which is often dysregulated in cancer.[20][21][22] Other reported activities include anti-inflammatory and antidiabetic effects.[2][4]
Synthesis and Experimental Protocols
The synthesis of dihydrochalcones is typically a straightforward, two-step process starting from substituted acetophenones and benzaldehydes.
General Synthesis Workflow
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone is reacted with a substituted benzaldehyde under basic (e.g., KOH, NaOH) or acidic conditions.[23][24] This aldol condensation reaction forms the α,β-unsaturated ketone core of the chalcone.
-
Step 2: Selective Hydrogenation: The carbon-carbon double bond of the resulting chalcone is selectively reduced to yield the this compound.[2] This is a critical step, as the carbonyl group must remain intact. Common methods include catalytic hydrogenation using catalysts such as Palladium (Pd/C), Ruthenium, or Rhodium.[2] Other methods, like ionic hydrogenation, have also been developed.[2]
Key Experimental Protocols
-
Chalcone Formation:
-
Dissolve equimolar amounts of the starting acetophenone and benzaldehyde in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., 40% aqueous KOH) dropwise while stirring, often at room temperature or with gentle cooling.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude chalcone by recrystallization or column chromatography.[23]
-
-
Hydrogenation to this compound:
-
Dissolve the purified chalcone in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield the this compound, which can be further purified if necessary.[2]
-
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the primary method for assessing purity, quantification, and resolving isomers.[25]
-
Spectroscopy:
-
NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.[26]
-
FTIR: Samples are analyzed as KBr pellets or using an ATR accessory to identify key functional groups.[12]
-
UV-Vis: Samples are dissolved in a suitable solvent (e.g., ethanol, methanol) and the absorbance spectrum is recorded to determine the λmax.[11]
-
-
Prepare a stock solution of the this compound in methanol or ethanol.
-
Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•), a stable free radical.
-
In a multi-well plate or cuvettes, mix various concentrations of the this compound solution with the DPPH• solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the λmax of DPPH• (approx. 517 nm) using a spectrophotometer.
-
The decrease in absorbance, indicating the scavenging of the DPPH• radical, is used to calculate the antioxidant activity, often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the radicals).[4]
Conclusion
Synthetic dihydrochalcones represent a versatile class of compounds with significant potential in various industrial and therapeutic applications. Their physical characteristics, particularly their limited aqueous solubility, present a key challenge for formulation, while their chemical properties form the basis for their potent biological activities. The structure-activity relationships for their antioxidant and sweetening properties are relatively well-understood, providing a rational basis for the design of new derivatives with enhanced efficacy. The straightforward synthetic pathways allow for the accessible production of these valuable molecules, ensuring their continued exploration in drug discovery and materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. "Design, synthesis and evaluation of this compound sweeteners" by Murray Leslie Whitelaw [docs.lib.purdue.edu]
- 6. researchgate.net [researchgate.net]
- 7. Neohesperidin this compound | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C15H14O | CID 64802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The binding site for neohesperidin this compound at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The binding site for neohesperidin this compound at the human sweet taste receptor | Semantic Scholar [semanticscholar.org]
- 19. The binding site for neohesperidin this compound at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] this compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway | Semantic Scholar [semanticscholar.org]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Dihydrochalcone Derivatives from Chalcones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of dihydrochalcone derivatives through the reduction of chalcones. Dihydrochalcones are a class of flavonoids exhibiting a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antidiabetic activities, making them promising candidates for drug development.[1][2] The protocols outlined below focus on two common and effective methods: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using sodium borohydride (NaBH₄).
Overview of Synthetic Pathways
The synthesis of dihydrochalcones from chalcones involves the selective reduction of the α,β-unsaturated double bond of the enone system. The choice of reducing agent and reaction conditions can influence the chemoselectivity of the reaction, particularly when other reducible functional groups are present in the chalcone scaffold.
-
Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. It is a highly efficient method for the selective reduction of the carbon-carbon double bond.[3]
-
Chemical Reduction with Metal Hydrides: Reagents like sodium borohydride (NaBH₄) are milder reducing agents that can also be used. While primarily used for reducing carbonyl groups, under specific conditions, they can reduce the α,β-unsaturated bond of chalcones.[4][5][6]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the selective reduction of the ethylenic double bond of chalcones to yield dihydrochalcones using a Pd/C catalyst and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[3]
Materials:
-
Chalcone derivative
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source: Hydrogen gas (H₂) balloon or Ammonium formate (HCOONH₄)[3]
-
Inert gas (Argon or Nitrogen)
-
Reaction flask (e.g., round-bottom flask)
-
Stirring apparatus (magnetic stirrer)
-
Filtration setup (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in a suitable solvent (e.g., methanol).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the chalcone) to the solution.
-
Hydrogenation:
-
Using Hydrogen Gas: Purge the flask with an inert gas, then introduce hydrogen gas via a balloon. Stir the reaction mixture vigorously at room temperature.
-
Using Ammonium Formate (Transfer Hydrogenation): Add ammonium formate (3-5 equivalents) to the reaction mixture. Stir the reaction at room temperature or with gentle heating.[3]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting chalcone is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by column chromatography on silica gel or by recrystallization.[8][9]
Protocol 2: Reduction using Sodium Borohydride (NaBH₄)
This protocol details the reduction of chalcones to dihydrochalcones using sodium borohydride. This method can sometimes lead to the reduction of both the double bond and the carbonyl group, so careful control of reaction conditions is crucial for selectivity.[5][6]
Materials:
-
Chalcone derivative
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Erlenmeyer flask
-
Ice bath
-
Stirring apparatus (magnetic stirrer)
-
Extraction solvents (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Initial Setup: Transfer the chalcone derivative (e.g., 0.205 g) into an Erlenmeyer flask and add methanol (e.g., 14 mL).[4] Swirl the mixture to suspend the chalcone and then cool it in an ice bath.[4]
-
Reducing Agent Addition: While the mixture is chilling, weigh the sodium borohydride (e.g., 0.190 g).[4] Add the sodium borohydride in portions to the chalcone mixture, swirling to mix during the addition.[4]
-
Reaction: After all the sodium borohydride has been added, remove the flask from the ice bath and allow the mixture to warm to room temperature while stirring.[4] Bubbling may be observed due to the generation of hydrogen gas.[4] The reaction is typically complete in about 30 minutes when the mixture becomes a clear solution.[4]
-
Quenching and Extraction: After the reaction is complete, add water to the mixture. Extract the product with a suitable organic solvent like diethyl ether.[4][10]
-
Washing and Drying: Wash the organic layer with brine and dry it over an anhydrous drying agent like magnesium sulfate.[10]
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.[4] Further purification can be achieved by column chromatography or recrystallization.[8][10]
Data Presentation
Reaction Yields
The following table summarizes the yields of various this compound derivatives synthesized from their corresponding chalcones using the catalytic hydrogenation method with Pd/C and ammonium formate.
| Entry | Chalcone Derivative | This compound Product | Yield (%) | Reference |
| 1 | Chalcone | This compound | 95 | [3] |
| 2 | 4-Methoxychalcone | 4-Methoxythis compound | 92 | [3] |
| 3 | 4-Chlorochalcone | 4-Chlorothis compound | 96 | [3] |
| 4 | 4-Methylchalcone | 4-Methylthis compound | 94 | [3] |
| 5 | 2'-Hydroxychalcone | 2'-Hydroxythis compound | 90 | [3] |
| 6 | 3,4-Dimethoxychalcone | 3,4-Dimethoxythis compound | 93 | [3] |
Spectroscopic Data
The synthesized this compound derivatives are characterized by various spectroscopic techniques. Below is a summary of typical spectroscopic data.
¹H NMR Spectroscopy:
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | δ 7.9-7.2 (m, Ar-H), 3.3 (t, -CH₂-), 3.0 (t, -CH₂-) |
¹³C NMR Spectroscopy:
| Compound | Chemical Shift (δ, ppm) |
| This compound | δ ~200 (C=O), 141-126 (Ar-C), ~45 (-CH₂-), ~30 (-CH₂-) |
Infrared (IR) Spectroscopy:
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1680 | C=O stretching |
| 3000-2850 | C-H stretching |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound derivatives.
Signaling Pathway: EGFR/MAPK Inhibition
Certain this compound derivatives have been shown to induce apoptosis in cancer cells by inhibiting the EGFR/MAPK signaling pathway.[11][12][13]
Caption: this compound derivatives can inhibit the EGFR/MAPK signaling pathway.
Signaling Pathway: ROS/MEK/ERK Involvement
This compound derivatives can also exert their effects through the modulation of reactive oxygen species (ROS) and the subsequent activation of the MEK/ERK pathway, which can lead to autophagy and apoptosis.
Caption: this compound derivatives can modulate the ROS/MEK/ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Dihydrochalcones from Plants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and purification of dihydrochalcones, a class of plant secondary metabolites with significant pharmacological potential. The protocols outlined below are designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
I. Introduction to Dihydrochalcones
Dihydrochalcones are flavonoids characterized by a C6-C3-C6 backbone with a saturated three-carbon bridge. They are found in a variety of plants, with apple trees (Malus domestica) being a particularly rich source.[1][2] Key dihydrochalcones of interest include phloretin and its glucoside, phloridzin, which have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] The efficient extraction and purification of these compounds are crucial for their study and potential therapeutic applications.
II. Extraction of Dihydrochalcones
The choice of extraction method depends on the plant material, the target dihydrochalcone, and the available resources. Both conventional and modern techniques can be effectively employed.
Conventional Extraction Methods
Conventional methods are often simple and cost-effective but may require longer extraction times and larger solvent volumes.
-
Maceration: This technique involves soaking the plant material in a solvent at room temperature with occasional agitation.
-
Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle fresh solvent through the plant material.
Modern Extraction Methods
Modern techniques can offer higher efficiency, shorter extraction times, and reduced solvent consumption.
-
Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[4][5]
-
Enzyme-Assisted Extraction (EAE): Employs enzymes to break down plant cell wall components, facilitating the release of intracellular compounds.
Quantitative Data on this compound Extraction
The following table summarizes quantitative data from various studies on the extraction of phloretin and phloridzin.
| Plant Material | This compound | Extraction Method | Solvent | Key Parameters | Yield/Concentration | Purity (in extract) | Reference |
| Apple Leaves (Malus domestica) | Phloretin | Ultrasound-Assisted Extraction | 70% Ethanol (w/w) | 14.4 min extraction time, 10% sonication amplitude, 10 g sample/100 mL solvent | 292 to 726 µg/g | Not specified | [4][6] |
| Annurca Apple Leaves | Phloridzin | Maceration with orbital shaking | 80:20 MeOH/H₂O + 1% HCOOH | 170 min extraction time, 37.7 °C | 126.89 ± 7.579 mg/g DW | Not specified | [7][8] |
| Apple Flowers | Phloretin | Dynamic extraction | Mixed solvent (details not specified) | Room temperature | 1.2% | 98.3% (after purification) | [9] |
| Apple Leaves | Phloridzin | Not specified | Not specified | Not specified | Not specified | 11.4% (crude extract) | [10] |
III. Purification of Dihydrochalcones
Following extraction, a multi-step purification process is typically required to isolate dihydrochalcones to a high degree of purity.
Column Chromatography
Column chromatography is a versatile technique for the initial purification of dihydrochalcones from crude extracts.
-
Macroporous Resin Chromatography: Effective for the enrichment of dihydrochalcones from complex extracts.
-
Silica Gel Chromatography: Separates compounds based on their polarity.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used for the final purification of dihydrochalcones to achieve high purity.[10][11]
Quantitative Data on this compound Purification
The table below provides data on the purity and recovery of dihydrochalcones achieved through various purification methods.
| Starting Material | This compound | Purification Method | Purity (Initial) | Purity (Final) | Recovery Yield | Reference |
| Apple Leaves Extract | Phloridzin | Macroporous Resin (HPD-300) | 11.4% | 50.1% | 79.3% | [10] |
| Enriched Phloridzin Fraction | Phloridzin | Preparative HPLC & Recrystallization | 50.1% | >98% | 75.8% | [10] |
| Crude Phloridzin Extract from Apple Tree Bark | Phloridzin | High-Speed Counter-Current Chromatography | Not specified | 99.0% | 89.5 mg from 606 mg crude extract | [12][13] |
IV. Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Phloretin from Apple Leaves
This protocol is based on the optimized conditions reported for the extraction of phloretin from air-dried apple leaves.[4][6]
Materials:
-
Air-dried and powdered apple leaves
-
70% Ethanol (w/w)
-
Ultrasonic probe or bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered apple leaves and place them in a suitable vessel.
-
Add 100 mL of 70% ethanol (w/w).
-
Subject the mixture to ultrasound-assisted extraction for 14.4 minutes at a sonication amplitude of 10%.
-
Filter the extract through filter paper to separate the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude phloretin extract.
Protocol 2: Purification of Phloridzin using Macroporous Resin and Preparative HPLC
This protocol describes a two-step purification process to obtain high-purity phloridzin from a crude apple leaf extract.[10]
Part A: Enrichment with Macroporous Resin
Materials:
-
Crude phloridzin extract from apple leaves (initial purity ~11.4%)
-
HPD-300 macroporous resin
-
Chromatography column
-
Ethanol solutions of varying concentrations for elution
Procedure:
-
Pack a chromatography column with HPD-300 macroporous resin.
-
Dissolve the crude extract in an appropriate solvent and load it onto the column.
-
Wash the column with deionized water to remove impurities.
-
Elute the adsorbed compounds with a stepwise or gradient of ethanol.
-
Collect the fractions and analyze them for phloridzin content.
-
Pool the phloridzin-rich fractions and concentrate them. This should yield a product with approximately 50.1% purity.
Part B: Final Purification by Preparative HPLC
Materials:
-
Enriched phloridzin fraction (~50.1% purity)
-
Preparative HPLC system with a suitable C18 column
-
Methanol and water (HPLC grade)
-
Recrystallization solvent
Procedure:
-
Develop an optimized preparative HPLC method. A common mobile phase is a gradient of methanol and water.
-
Dissolve the enriched phloridzin fraction in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to the phloridzin peak.
-
Combine the pure fractions and remove the solvent.
-
Perform recrystallization to obtain phloridzin with a purity of >98%.
V. Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Extraction Workflow
The biosynthesis of dihydrochalcones in plants follows the phenylpropanoid pathway. The general workflow for their extraction and purification is depicted below.
Anticancer Signaling Pathways of Dihydrochalcones
Certain this compound derivatives have been shown to induce apoptosis in cancer cells through multiple signaling pathways.
Antioxidant Mechanisms of Dihydrochalcones
Dihydrochalcones exert their antioxidant effects through various mechanisms, including hydrogen atom transfer and electron transfer.
References
- 1. Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Ultrasound-Assisted Extraction of Phloretin and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica Borkh.) and Comparison of Different Cultivars from Estonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of ultrasound-assisted extraction of phloretin and other phenolic compounds from apple tree leaves (Malus domestica Borkh.) and comparison of different cultivars from Estonia : [data] [dspace.emu.ee]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Optimization of Phlorizin Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112811997A - Production process for extracting and purifying phloretin from apple flowers - Google Patents [patents.google.com]
- 10. Preparative separation of phloridzin from apple leaves using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] The Bioavailability, Extraction, Biosynthesis and Distribution of Natural this compound: Phloridzin | Semantic Scholar [semanticscholar.org]
- 12. asianpubs.org [asianpubs.org]
- 13. asianpubs.org [asianpubs.org]
Application Notes and Protocols for an Accurate Quantification of Dihydrochalcones Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of dihydrochalcones using High-Performance Liquid Chromatography (HPLC). Dihydrochalcones are a class of flavonoids known for their potential health benefits, including antioxidant and antidiabetic properties. Accurate quantification of these compounds is crucial for research, quality control in the food and pharmaceutical industries, and for pharmacokinetic studies. The following sections detail validated methodologies for the analysis of prominent dihydrochalcones such as phloretin, neohesperidin dihydrochalcone (NHDC), and naringin this compound.
Overview of HPLC Methods for this compound Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely used technique for the separation and quantification of dihydrochalcones. Reversed-phase chromatography, typically employing a C18 column, is the most common approach. The selection of the mobile phase, which usually consists of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol), is critical for achieving optimal separation. Both isocratic and gradient elution methods have been successfully developed, with gradient elution being particularly useful for complex samples containing multiple analytes.
Experimental Protocols
This section provides detailed protocols for the quantification of specific dihydrochalcones.
Quantification of Phloretin in Biological Fluids
This method is suitable for pharmacokinetic studies and involves the analysis of phloretin in samples such as rat serum.[1]
a) Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of rat serum, add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
b) HPLC Conditions:
-
Column: Chiralcel® OD-RH C18 column[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (specific ratio should be optimized, e.g., 40:60 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 288 nm[1]
-
Column Temperature: 35 °C
-
Internal Standard: Daidzein can be used as an internal standard.
c) Calibration Curve: Prepare a series of standard solutions of phloretin in the mobile phase at concentrations ranging from 0.5 to 100 µg/mL. Plot the peak area ratio of phloretin to the internal standard against the concentration to construct the calibration curve.
Quantification of Neohesperidin this compound (NHDC) and Naringin this compound in Feeds
This method is designed for the analysis of NHDC and naringin this compound as feed additives.[2]
a) Sample Preparation (Solid-Phase Extraction):
-
Extract a known amount of the feed sample with methanol.[2]
-
Purify the extract using an HLB solid-phase extraction (SPE) column.[2]
-
Wash the SPE column with water and a methanol-water mixture (e.g., 30:70 v/v).
-
Elute the dihydrochalcones with a higher concentration of methanol in water (e.g., 70:30 v/v).[3]
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
b) HPLC Conditions:
-
Column: XB-C18 column (150 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase: Gradient elution using methanol and water.[2] A typical gradient could be: 0-5 min, 20% methanol; 5-15 min, increase to 60% methanol; 15-20 min, hold at 60% methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: Diode Array Detector (DAD) at 282 nm
-
Column Temperature: Ambient
c) Calibration Curve: Prepare standard solutions of NHDC and naringin this compound in the mobile phase over a concentration range of 0.2 to 49.0 mg/L.[2] A linear relationship between peak area and concentration should be established (r > 0.999).[2]
Quantification of this compound Glucosides in Plant Extracts
This UHPLC-DAD method is suitable for the analysis of multiple this compound derivatives in plant extracts, such as from Thonningia sanguinea.[4]
a) Sample Preparation (Ultrasound-Assisted Extraction):
-
Extract a known weight of the powdered plant material with methanol using an ultrasonic bath for 15-20 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the solvent and redissolve the residue in a known volume of the initial mobile phase.
-
Filter the solution through a 0.22 µm filter prior to UHPLC analysis.
b) UHPLC Conditions:
-
Column: Phenomenex Luna Omega 1.6 µm C18 column[4]
-
Mobile Phase: Gradient elution with water (+0.01% trifluoroacetic acid) and acetonitrile (+0.01% trifluoroacetic acid).[4]
-
Flow Rate: 0.4 mL/min
-
Detection: DAD at 280 nm[4]
-
Analysis Time: Baseline separation of analytes can be achieved within 14 minutes.[4]
Data Presentation: Quantitative Parameters
The following table summarizes the key quantitative data from the cited HPLC methods for easy comparison.
| This compound | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD %) | Citation |
| Phloretin | Rat Serum | 0.5 - 100 | 0.998 | - | 0.5 | >95 | <14 | |
| Phloretin & Phlorizin | Human Plasma | 0.0025 - 1.0 | >0.99 | - | 0.0025 | - | <9.2 | [5] |
| Neohesperidin this compound | Feeds | 0.2 - 49 (mg/L) | >0.999 | - | 0.02 (mg/kg) | 86.2 - 105.0 | 1.0 - 6.3 | [2] |
| Naringin this compound | Feeds | 0.2 - 49 (mg/L) | >0.999 | - | 0.01 (mg/kg) | 86.2 - 105.0 | 1.0 - 6.3 | [2] |
| This compound Glucosides | Plant Extract | - | ≥ 0.9992 | <1.42 | <4.30 | 97.4 - 106.3 | ≤2.00 | [4] |
| Hesperidin, Neohesperidin, NHDC, Hesperetin | - | - | >0.99 | <0.84 | <2.84 | 88 - 130 | 1.2 - 4.6 | [6] |
| Neohesperidin this compound | Foods | 0 - 500 (mg/L) | - | - | 1 (µg/g) | 75.2 - 134 | - | [3][7] |
Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for the quantification of dihydrochalcones using HPLC.
Caption: General workflow for this compound quantification by HPLC.
This comprehensive guide provides a solid foundation for researchers and professionals to develop and implement robust HPLC methods for the quantification of dihydrochalcones in various matrices. The provided protocols and quantitative data can be adapted and optimized for specific research needs.
References
- 1. [PDF] HPLC-UV Analysis of Phloretin in Biological Fluids and Application to Pre-Clinical Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]
- 2. [Determination of neohesperidin this compound and naringin this compound in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of neohesperidin this compound in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UHPLC-DAD Method for the Quantitative Analysis of Major this compound Glucosides from Thonningia sanguinea VAHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of phlorizin and phloretin using an ultra high performance liquid chromatography-electrospray ionization tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: UHPLC-DAD Analysis of Dihydrochalcones in Plant Extracts
Introduction
Dihydrochalcones are a class of flavonoids found in a variety of plants, including apples, rooibos, and sweet tea. They are of significant interest to researchers, scientists, and drug development professionals due to their potential health benefits, which include antioxidant, anti-diabetic, and anti-inflammatory properties.[1][2] This application note provides a detailed protocol for the quantitative analysis of common dihydrochalcones, such as phloridzin, trilobatin, and aspalathin, in plant extracts using Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD).
Instrumentation and Consumables
-
UHPLC System: A system equipped with a binary pump, autosampler, column oven, and a diode array detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A reversed-phase C18 column is commonly used. A specific example is the Phenomenex Luna Omega 1.6 µm C18 column.[3][4]
-
Solvents: Acetonitrile (ACN) and water (H₂O), both HPLC or UHPLC grade.
-
Additives: Formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape.[3][4][5]
-
Filters: 0.22 µm syringe filters for sample preparation.
-
Vials: Amber glass vials for sample injection.
Experimental Protocols
Standard Preparation
-
Stock Solutions: Accurately weigh and dissolve individual dihydrochalcone standards (e.g., phloridzin, trilobatin, aspalathin) in methanol to prepare stock solutions at a concentration of 1 mg/mL.[5]
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve. A typical concentration range is 1–100 µg/mL.[5]
Sample Preparation (Ultrasound-Assisted Extraction)
This protocol is suitable for dried plant material, such as leaves or stems.
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of methanol.[3]
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes.[3]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial.
UHPLC-DAD Method
The following method is a general guideline and may require optimization for specific applications.
Table 1: UHPLC-DAD Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna Omega 1.6 µm C18, 100 x 2.1 mm |
| Mobile Phase A | Water + 0.01% Trifluoroacetic Acid (TFA)[3][4] |
| Mobile Phase B | Acetonitrile + 0.01% Trifluoroacetic Acid (TFA)[3][4] |
| Gradient Program | 0-2 min, 10% B; 2-10 min, 10-40% B; 10-12 min, 40-90% B; 12-14 min, 90% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C[5] |
| Injection Volume | 2 µL |
| DAD Wavelength | 280 nm for general this compound detection.[3] Specific wavelengths can be used for individual compounds (e.g., 288 nm for aspalathin).[5] |
Data Presentation
Quantitative analysis of dihydrochalcones can be achieved by constructing a calibration curve from the peak areas of the standard solutions. The concentration of the analytes in the plant extracts can then be determined from this curve. The performance of the method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).
Table 2: Summary of Method Validation Data for this compound Analysis
| Analyte | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (Recovery %) |
| This compound Glucosides[3] | ≥ 0.9992 | < 1.42 | < 4.30 | ≤ 2.00 | ≤ 1.98 | 97.4 - 106.3 |
| Phloridzin & Trilobatin[6] | > 0.999 | - | - | < 2.0 | < 2.0 | 95.0 - 105.0 |
| Aspalathin & other phenolics[5] | > 0.99 | 0.2 - 1.0 | - | < 2.0 | < 3.0 | 96.0 - 104.0 |
Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Caption: Experimental workflow for UHPLC-DAD analysis of dihydrochalcones.
Caption: Logical relationship of components in this compound analysis.
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a UHPLC-DAD Method for the Quantitative Analysis of Major this compound Glucosides from Thonningia sanguinea VAHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rapid and green quantification of phloridzin and trilobatin in Lithocarpus litseifolius (Hance) Chun (sweet tea) using an online pressurized liquid extraction high-performance liquid chromatography at equal absorption wavelength method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of Dihydrochalcone Metabolites using UPLC-ESI-Q-TOF-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrochalcones, a subclass of flavonoids found in various plants, are gaining significant attention for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-diabetic effects.[1] Understanding the metabolism of these compounds is crucial for evaluating their bioavailability, efficacy, and safety in drug development. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-ESI-Q-TOF-MS/MS) offers a powerful analytical platform for the comprehensive identification and characterization of dihydrochalcone metabolites in complex biological matrices.[2] This application note provides detailed protocols and methodologies for the extraction and identification of this compound metabolites from plasma and urine, along with data presentation guidelines.
Experimental Workflow
The overall experimental workflow for the identification of this compound metabolites is depicted below. This process begins with sample collection and preparation, followed by instrumental analysis and data processing for metabolite identification.
Caption: Experimental workflow for this compound metabolite identification.
Experimental Protocols
Sample Preparation
a) Plasma Sample Preparation (Protein Precipitation)
This protocol is suitable for the rapid removal of proteins from plasma samples.
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to a UPLC vial for analysis.
b) Urine Sample Preparation (Dilute-and-Shoot)
For many urine samples, a simple dilution is sufficient before analysis.
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet any sediment.
-
Dilute 100 µL of the supernatant with 400 µL of the initial mobile phase in a microcentrifuge tube.
-
Vortex the diluted sample for 30 seconds.
-
Transfer the diluted urine to a UPLC vial for analysis.[4]
UPLC-ESI-Q-TOF-MS/MS Analysis
The following are typical starting conditions for the analysis of this compound metabolites. Method optimization is recommended for specific applications.
UPLC Conditions:
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2-5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min |
Q-TOF-MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 3.0 kV (+) / 2.5 kV (-) |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Scan Range (m/z) | 50 - 1000 |
| Acquisition Mode | Full Scan MS and data-dependent MS/MS (Top 3-5 precursors) |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Data Presentation: Quantitative Summary
The following tables provide representative quantitative data for method validation, which should be established during method development.
Table 1: Method Validation Parameters for this compound Metabolite Analysis
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL |
| Recovery (%) | 85 - 110% |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
Table 2: Expected Mass Shifts for Common this compound Metabolites
| Metabolic Transformation | Mass Shift (Da) |
| Hydroxylation | +15.9949 |
| Glucuronidation | +176.0321 |
| Sulfation | +79.9568 |
| Methylation | +14.0157 |
| Glycosylation (Hexose) | +162.0528 |
Metabolite Identification
Metabolites are identified by comparing the accurate mass measurements and retention times of peaks in the biological samples with those of the parent compound. The mass shifts observed correspond to specific metabolic transformations (Table 2). The proposed structures are then confirmed by analyzing the MS/MS fragmentation patterns.
Common Fragmentation Patterns:
-
Glucuronides: A characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is a key indicator of a glucuronide conjugate.[5]
-
Glycosides: Neutral loss of the sugar moiety (e.g., 162.0528 Da for a hexose) is commonly observed.
-
Aglycone Fragmentation: The remaining aglycone will fragment further, providing structural information about the core this compound structure. Cleavage of the C-ring is a common fragmentation pathway for flavonoids.
This compound Metabolism Pathway
Dihydrochalcones undergo both Phase I and Phase II metabolism in the body. The primary routes of metabolism include hydroxylation, followed by conjugation with glucuronic acid or sulfate.
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of metabolites in young and mature Docynia delavayi (Franch.) Schneid leaves using UPLC-ESI-MS/MS [PeerJ] [peerj.com]
- 3. Metabolic investigation on the interaction mechanism between dietary this compound intake and lipid peroxidation product acrolein reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anis.au.dk [anis.au.dk]
- 5. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating Dihydrochalcones in Breast Cancer Cell Lines (MCF-7 & MDA-MB-231)
Introduction
Dihydrochalcones, a subclass of flavonoids, have emerged as promising compounds in cancer research due to their antiproliferative and pro-apoptotic properties.[1][2] This document provides detailed application notes and protocols for studying the effects of dihydrochalcones on two distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). These protocols are intended for researchers, scientists, and drug development professionals investigating novel anticancer agents.
The studies summarized herein demonstrate that certain dihydrochalcone derivatives can induce cytotoxicity and apoptosis in both MCF-7 and MDA-MB-231 cells through multiple mechanisms.[1] These include the activation of intrinsic and extrinsic apoptosis pathways, induction of endoplasmic reticulum (ER) stress, and modulation of key survival signaling pathways like EGFR/MAPK.[1][2] Phloretin, another apple this compound, has been shown to suppress cytoprotective autophagy, thereby enhancing the efficacy of chemotherapeutic agents.[3]
Quantitative Data Summary
The cytotoxic effects of two this compound derivatives, Compound 1 (4′,6′-dihydroxy-2′,4-dimethoxy-5′-(2″-hydroxybenzyl)this compound) and Compound 2 (calomelanone; 2′,6′-dihydroxy-4,4′-dimethoxythis compound), were evaluated using an MTT assay.[1] The half-maximal inhibitory concentration (IC50) values are presented below.
Table 1: IC50 Values of this compound Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 (µM) |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 24 hours | 232.7 ± 3.9 |
| MCF-7 | 24 hours | 88.3 ± 5.4 | |
| Compound 2 | MDA-MB-231 | 48 hours | 85.9 ± 5.3 |
| MCF-7 | 48 hours | 46.2 ± 4.7 |
Data sourced from a study by Rachakhom et al., 2019.[1]
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound Compound 1
This compound Compound 1 has been shown to induce apoptosis through a multi-pathway mechanism in both MCF-7 and MDA-MB-231 cells.[1][2] It activates the intrinsic (mitochondrial), extrinsic (death receptor), and ER stress pathways, all of which converge on the activation of executioner caspases.[1][4] Concurrently, it inhibits the pro-survival EGFR/MAPK signaling pathway.[2][5]
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the effects of dihydrochalcones on breast cancer cell lines.
Experimental Protocols
Cell Viability / Cytotoxicity (MTT Assay)
This protocol is used to assess cell metabolic activity and determine the cytotoxic effects of dihydrochalcones.[6][7]
Materials:
-
MCF-7 or MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)[6]
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[7]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 8 x 10³ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[8] Remove the old medium and add 100 µL of medium containing the test compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently on an orbital shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by FITC-conjugated Annexin V.[9][10] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Cold PBS
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with dihydrochalcones, collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells for each sample.[10]
-
Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[11]
-
Resuspension: Centrifuge again and resuspend the cell pellet in 100 µL of 1X Binding Buffer.[12]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12] Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[12] Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G1, S, G2/M) by flow cytometry.[13]
Materials:
-
Treated and control cells (approx. 1 x 10⁶ per sample)[13]
-
Cold PBS
-
Cold 70% ethanol (for fixation)
-
PI staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Washing: Wash cells once with cold PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[13]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G0/G1 peak is indicative of apoptosis.[13]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by dihydrochalcones (e.g., caspases, Bcl-2 family proteins, EGFR, ERK).[14]
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA or M-Per) supplemented with protease and phosphatase inhibitors[15][16]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[15]
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent[15]
Procedure:
-
Protein Extraction: After treatment, wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer.[15][16] Scrape adherent cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[15] Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[15]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli loading buffer and heat at 95°C for 5-10 minutes.[15]
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washes, add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.[15] Analyze band intensity relative to a loading control (e.g., β-actin or β-tubulin).
References
- 1. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The apple this compound phloretin suppresses growth and improves chemosensitivity of breast cancer cells via inhibition of cytoprotective autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] this compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medium.com [medium.com]
- 15. Western blot analysis of cell lines [bio-protocol.org]
- 16. origene.com [origene.com]
- 17. Western blotting - Chen Lab [uhcancercenter.org]
Application Notes and Protocols for In Vitro Antioxidant Assays of Dihydrochalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrochalcones, a subclass of flavonoids, are naturally occurring phenolic compounds found in various plants, such as apples and citrus fruits.[1][2] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including antioxidant properties.[1][3] The ability of dihydrochalcones to scavenge free radicals and reduce oxidative stress is a key area of investigation, as oxidative stress is implicated in the pathophysiology of numerous chronic diseases.[4]
This document provides detailed application notes and standardized protocols for evaluating the in vitro antioxidant activity of dihydrochalcones using two widely accepted and robust assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays are fundamental for screening and characterizing the antioxidant potential of dihydrochalcones and other test compounds.
The antioxidant activity of dihydrochalcones is attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings.[5][6] These functional groups enable them to donate a hydrogen atom or an electron to neutralize free radicals. The primary mechanisms of antioxidant action for dihydrochalcones include electron transfer (ET), hydrogen atom transfer (HAT), and radical adduct formation (RAF).[1][5][6]
Data Presentation: Antioxidant Activity of Dihydrochalcones
The following tables summarize the quantitative antioxidant activity of five dihydrochalcones as determined by DPPH and FRAP assays in a comparative study. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals, with a lower value indicating higher antioxidant activity. For the FRAP assay, a higher value indicates greater reducing power.
Table 1: DPPH Radical Scavenging Activity of Dihydrochalcones
| Dihydrochalcone | IC50 (μg/mL) |
| Phloretin | 13.8 ± 0.5 |
| Phloridzin | 25.4 ± 0.7 |
| Trilobatin | 20.1 ± 0.6 |
| Neohesperidin this compound | > 50 |
| Naringin this compound | > 50 |
Data sourced from a study by Li et al. (2018).
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Dihydrochalcones
| This compound | FRAP Value (μmol/g) |
| Phloretin | 1850 ± 50 |
| Phloridzin | 980 ± 30 |
| Trilobatin | 1250 ± 40 |
| Neohesperidin this compound | 750 ± 25 |
| Naringin this compound | 550 ± 20 |
Data sourced from a study by Li et al. (2018).
Experimental Protocols
DPPH Radical Scavenging Assay
Principle:
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[7][8] The stable DPPH radical has a deep violet color in solution with a maximum absorbance at approximately 517 nm.[8][9] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance.[7] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[8]
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound test sample
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark, amber-colored bottle at 4°C.
-
Preparation of this compound Stock Solution (1 mg/mL): Dissolve 10 mg of the this compound in 10 mL of a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the this compound solutions.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank (control), add 100 µL of the solvent used for the sample instead of the sample solution.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[7][9]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where: A_control is the absorbance of the control (DPPH solution without the sample). A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle:
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8][10] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which exhibits a maximum absorbance at 593 nm.[7][10] The intensity of the blue color is directly proportional to the reducing power of the antioxidant.
Materials and Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound test sample
-
Positive control (e.g., Ferrous sulfate (FeSO₄), Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[7][10] Warm the solution to 37°C before use.[7]
-
Preparation of this compound Stock Solution (1 mg/mL): Prepare as described for the DPPH assay.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the different concentrations of the this compound solutions.
-
Add 280 µL of the freshly prepared FRAP working solution to each well.
-
For the blank (control), add 20 µL of the solvent.
-
Incubate the plate at 37°C for 30 minutes in the dark.[7]
-
Measure the absorbance at 593 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Create a standard curve using different concentrations of a known antioxidant standard, such as FeSO₄.
-
The antioxidant capacity of the this compound is expressed as ferric reducing equivalents (in µM Fe²⁺ per µg of this compound) or in µmol/g, calculated from the standard curve.
-
Visualizations
References
- 1. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrochalcones: evaluation as novel radical scavenging antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medwin Publishers | Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays [medwinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcea.org [ijcea.org]
- 10. jmp.ir [jmp.ir]
Application Notes and Protocols for Anti-Inflammatory Mechanism of Action Studies of Dihydrochalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrochalcones, a subclass of flavonoids, are naturally occurring compounds found in various plants, including apples and strawberries. They have garnered significant interest in the scientific community for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory mechanisms of action of dihydrochalcones. The focus is on in vitro assays using the RAW 264.7 murine macrophage cell line, a widely used model for studying inflammation.
The anti-inflammatory effects of dihydrochalcones are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. These include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Additionally, dihydrochalcones have been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[1][2] By interfering with these pathways, dihydrochalcones can effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
These application notes offer a comprehensive guide to performing key experiments, presenting quantitative data in a structured format, and visualizing the underlying molecular mechanisms.
Data Presentation: Quantitative Anti-inflammatory Activity of Dihydrochalcones
The following tables summarize the inhibitory concentrations (IC50) of various dihydrochalcones on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data allows for a comparative analysis of the anti-inflammatory potency of different dihydrochalcone compounds.
Table 1: Inhibition of Nitric Oxide (NO) Production
| This compound | IC50 (µM) | Reference |
| Phloretin | 5.2 | [1] |
| Butein | >10 (Significant inhibition at 10 µM) | [3] |
| 2',5'-Dihydroxy-4-chloro-dihydrochalcone (DCDC) | Not specified, but significant inhibition observed | [4] |
| Dioscoreanone | 2.50 ± 0.64 | [5] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| This compound | Cytokine | IC50 (µM) / % Inhibition | Cell Line | Reference |
| Butein | TNF-α | 14.6 | Mouse Peritoneal Macrophages | [6] |
| Butein | IL-6, IP-10, MCP-1 | Significant inhibition at 10 µM | HaCaT Keratinocytes | [7] |
| Phloretin | IL-6, TNF-α | Significant inhibition at 10 µM | RAW 264.7 | [1] |
| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | TNF-α, IL-1β, IL-6 | Dose-dependent reduction | RAW 264.7 | [8] |
| 2',6'-Dihydroxy-4'-methoxythis compound | IL-1β, TNF | Significant reduction | RAW 264.7 | [4] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound Anti-inflammatory Signaling Pathways.
Caption: General Experimental Workflow for this compound Studies.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot and qRT-PCR) at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Pre-treat cells with various concentrations of the this compound compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4) at a final concentration of 1 µg/mL.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS and vehicle.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO2) standard solution (for standard curve).
-
96-well microplate reader.
Protocol:
-
After the desired incubation period (typically 24 hours) following LPS stimulation, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each this compound concentration compared to the LPS-only control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of pro-inflammatory genes.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
qRT-PCR instrument.
-
Primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin).
Protocol:
-
After the appropriate incubation time (e.g., 6-12 hours for cytokine mRNA), wash the cells in 6-well plates with ice-cold PBS and lyse them.
-
Extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Table 3: Example Mouse Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| iNOS (Nos2) | ACA GCA GAG ATT CCA TGG CC | GGG AGG GAG CTC CTG GAT | [9] |
| COX-2 (Ptgs2) | GGC TGT ACA GCG ACT TCT CC | GGG AGG GAG CTC CTG GAT | [9] |
| TNF-α | CCT GTA GCC CAC GTC GTA G | GGG AGT AGA CAA GGT ACA ACC C | [10] |
| IL-6 | TCC AAT GCT CTC CTA ACA GAT AAG | CAA GAT GAA TTG GAT GGT CTT G | [10] |
| IL-1β | TGT TCC CCA GAC CTT TGA TT | AAG GCT TGA GAT GTA GCC ATT C | [11] |
| GAPDH | AGG TCG GTG TGA ACG GAT TTG | TGT AGA CCA TGT AGT TGA GGT CA | [10] |
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is for assessing the protein levels and activation (via phosphorylation) of key signaling molecules.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-Nrf2, anti-Lamin B1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
After the appropriate incubation time (e.g., 15-60 minutes for MAPK and NF-κB phosphorylation), wash the cells in 6-well plates with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.[12][8]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
For phosphorylation studies, strip the membrane and re-probe with an antibody against the total protein to normalize the data. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Conclusion
The protocols and data presented in these application notes provide a solid framework for investigating the anti-inflammatory mechanisms of dihydrochalcones. By systematically evaluating their effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into the therapeutic potential of this promising class of natural compounds. The provided experimental details and visualization tools are intended to facilitate reproducible and comprehensive studies in the field of inflammation research and drug discovery.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells [mdpi.com]
- 3. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomol.com [biomol.com]
Dihydrochalcones: A Promising Scaffold for Drug Discovery and Development
Application Notes and Protocols for Researchers
Dihydrochalcones, a subclass of flavonoids characterized by a C6-C3-C6 backbone with a saturated three-carbon bridge, have emerged as a significant area of interest in medicinal chemistry.[1][2] Naturally occurring in plants like apples and rooibos tea, these compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties.[1][3][4] Their diverse biological effects are attributed to their ability to modulate various cellular signaling pathways.[1][5] This document provides detailed application notes, experimental protocols, and visual representations of key signaling pathways to guide researchers in the exploration and development of dihydrochalcone-based therapeutics.
Therapeutic Applications and Mechanisms of Action
Dihydrochalcones exert their therapeutic effects through multiple mechanisms, targeting key proteins and signaling cascades involved in disease pathogenesis. Their potential applications span a wide range of therapeutic areas.
Anticancer Activity: Dihydrochalcones have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting cancer cell proliferation and metastasis.[3][6][7] Phloretin, a well-studied this compound, induces apoptosis in various cancer cell lines through the modulation of the PI3K/AKT/mTOR, MAPK, and mitochondrial-dependent pathways.[8][9][10] It upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2.[8]
Antioxidant Activity: Many dihydrochalcones, including aspalathin and nothofagin, are potent antioxidants.[2][3] They can directly scavenge free radicals and also upregulate endogenous antioxidant defense systems through the activation of the Nrf2 signaling pathway.[11][12][13] This antioxidant capacity contributes to their protective effects against oxidative stress-related diseases.
Anti-inflammatory Activity: Dihydrochalcones exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[14][15] Phloretin, for instance, has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation, by inhibiting the degradation of IκBα and the nuclear translocation of p65.[5][16]
Antidiabetic Activity: Certain dihydrochalcones, like phlorizin, are known for their antidiabetic effects, primarily by inhibiting sodium-glucose cotransporters (SGLTs) in the kidneys, thereby promoting glucose excretion.[1] Aspalathin has also been shown to have beneficial effects in managing metabolic syndrome.[6]
Quantitative Data on Biological Activities
The following tables summarize the inhibitory concentrations (IC50) of various dihydrochalcones in different biological assays, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Dihydrochalcones
| This compound Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| Phloretin | Human Glioblastoma | MTT | ~25-100 | [8] |
| Phloretin | Human Oral Cancer (SCC-1) | MTT | 12.5 | [1] |
| Phloretin | Human Breast Cancer (MCF-7) | MTT | 11.5 (48h) | [17] |
| Phloretin | Human Breast Cancer (T47D) | MTT | 14.5 (48h) | [17] |
| 4,4'-dihydroxychalcone | Human Breast Cancer (T47D) | MTT | 62.20 (48h) | [18] |
| Phloretin Derivatives (A1-A7) | A549, Bel 7402, HepG2, HT-29 | MTT | Various | [19][20][21] |
Table 2: Antioxidant Activity of Dihydrochalcones
| This compound Derivative | Assay | IC50 (µM) | Reference(s) |
| Aspalathin | ABTS Radical Scavenging | 3.33 | [2][3][22] |
| Nothofagin | ABTS Radical Scavenging | 4.04 | [2][3][22] |
| Aspalathin | Fe(II)-induced Lipid Peroxidation | 50.2 | [2][3][22] |
| Phloretin | DPPH Radical Scavenging | > Phloridzin | [7] |
| Trilobatin | DPPH Radical Scavenging | > Phloridzin | [7] |
Table 3: Anti-inflammatory Activity of Dihydrochalcones
| This compound Derivative | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Phloretin | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 5.2 | [14] |
| Phloretin | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | <10 to 100 | [15] |
| Phloretin Derivative | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 29.60 | [19] |
Table 4: Enzyme Inhibitory Activity of Dihydrochalcones
| This compound Derivative | Enzyme | IC50 (µM) | Reference(s) |
| Phloretin Derivative | α-glucosidase | 44.17 | [19] |
| Chalcone Derivatives | Acetylcholinesterase (AChE) | 0.00011 - 39 | [23] |
| Chalcone Derivatives | Monoamine Oxidase (MAO) | Various | [23] |
| Chalcone Derivatives | Tyrosinase | Various | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of dihydrochalcones.
Protocol 1: MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effect of dihydrochalcones on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the ability of dihydrochalcones to scavenge the stable free radical DPPH.[24][25][26]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
This compound stock solution (in methanol or DMSO)
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the this compound stock solution in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the diluted this compound solutions to 100 µL of the DPPH solution.[24] Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[24]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is the concentration of the this compound that scavenges 50% of the DPPH radicals.
Protocol 3: Griess Assay for Nitric Oxide Inhibition
This protocol quantifies the amount of nitrite, a stable product of nitric oxide, in cell culture supernatants to assess the anti-inflammatory activity of dihydrochalcones.[27][28][29]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the supernatant and 50 µL of Griess Reagent A.[27] Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.[27]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[27]
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value represents the concentration of the this compound that inhibits NO production by 50%.
Protocol 4: Western Blot Analysis of NF-κB Signaling
This protocol is used to detect changes in the protein levels of key components of the NF-κB signaling pathway upon treatment with dihydrochalcones.[30][31]
Materials:
-
Cell line of interest
-
This compound compound
-
Stimulant (e.g., LPS or TNF-α)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound and/or stimulant. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways Modulated by Dihydrochalcones
The following diagrams illustrate key signaling pathways affected by dihydrochalcones, providing a visual guide to their mechanisms of action.
Conclusion
Dihydrochalcones represent a versatile and promising class of natural compounds with significant potential for the development of novel therapeutics. Their diverse pharmacological activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for drug discovery programs targeting a range of diseases, including cancer, inflammatory disorders, and metabolic diseases. The application notes and protocols provided herein offer a valuable resource for researchers to further explore the therapeutic potential of this important class of molecules. Further research, including lead optimization and preclinical development, is warranted to translate the promising in vitro and in vivo findings into clinically effective treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antioxidant activity of the dihydrochalcones Aspalathin and Nothofagin and their corresponding flavones in relation to other Rooibos ( Aspalathus linearis ) Flavonoids, Epigallocatechin Gallate, and Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target Proteins of Phloretin for Its Anti-Inflammatory and Antibacterial Activities Against Propionibacterium acnes-Induced Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phloretin induces cell cycle arrest and apoptosis of human glioblastoma cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phloretin induces cell cycle arrest and apoptosis of human glioblastoma cells through the generation of reactive oxygen species | springermedicine.com [springermedicine.com]
- 10. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aspalathin Protects the Heart against Hyperglycemia-Induced Oxidative Damage by Up-Regulating Nrf2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aspalathin Protects the Heart against Hyperglycemia-Induced Oxidative Damage by Up-Regulating Nrf2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound Compounds Isolated from Crabapple Leaves Showed Anticancer Effects on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. acmeresearchlabs.in [acmeresearchlabs.in]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. mjas.analis.com.my [mjas.analis.com.my]
- 29. Protocol Griess Test [protocols.io]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Dihydrochalcones in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the neuroprotective properties of dihydrochalcones, a class of natural phenolic compounds, in various neuronal cell models. Dihydrochalcones, such as phloretin, phloridzin, and trilobatin, have demonstrated significant potential in mitigating neuronal damage through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][2] This document outlines detailed protocols for key in vitro assays and presents a summary of quantitative data from relevant studies to facilitate experimental design and data interpretation.
Overview of Dihydrochalcone Neuroprotective Mechanisms
Dihydrochalcones exert their neuroprotective effects by modulating several key cellular pathways implicated in neuronal cell death and survival. In vitro studies have shown that these compounds can protect neuronal cells from various insults, including oxidative stress, neurotoxins, and inflammatory stimuli. The primary mechanisms of action include:
-
Antioxidant Activity: Dihydrochalcones are potent scavengers of reactive oxygen species (ROS), thereby reducing oxidative stress, a major contributor to neurodegeneration.[3] They can also enhance the expression of endogenous antioxidant enzymes.
-
Anti-inflammatory Effects: Certain dihydrochalcones can suppress the production of pro-inflammatory mediators in neuronal cells, thus mitigating neuroinflammation.[4]
-
Anti-apoptotic Activity: Dihydrochalcones have been shown to inhibit key steps in the apoptotic cascade, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[1][5]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the neuroprotective effects of specific dihydrochalcones in different cell models. This data can serve as a reference for expected outcomes and effective concentration ranges.
Table 1: Effects of Dihydrochalcones on Cell Viability in Neuronal Cell Models
| This compound | Cell Line | Insult | Concentration (µM) | % Increase in Cell Viability (Mean ± SD) | Reference |
| Phloretin | SH-SY5Y | Rotenone (10 µM) | 3.5, 6 | Data demonstrates a significant dose-dependent increase. | [6] |
| Phloretin | Primary Neurons | Paclitaxel | Micromolar concentrations | Significant reduction in paclitaxel-induced cell death. | [1] |
| Trilobatin | HT22 | Isoflurane | Not specified | Abolished isoflurane-induced reduction in cell viability. | [7] |
| Trilobatin | HT22 | Aβ₂₅₋₃₅ (20 µM) | 12.5, 25, 50 | Attenuated Aβ₂₅₋₃₅-induced cell death. | [8] |
Table 2: Antioxidant Effects of Dihydrochalcones in Neuronal Cell Models
| This compound | Cell Line | Parameter Measured | Effect | Reference |
| Phloretin | SH-SY5Y | Intracellular ROS | Significant reduction in rotenone-induced ROS. | [2][3] |
| Phloridzin | SH-SY5Y | Intracellular ROS | Significant reduction in rotenone-induced ROS. | [2][3] |
| Trilobatin | HT22 | ROS and MDA levels | Reversed isoflurane-induced increase. | [7][9] |
| Trilobatin | HT22 | SOD and CAT activities | Reversed isoflurane-induced reduction. | [7][9] |
| Trilobatin | HT22 | SOD, GSH-Px, GSH levels | Restored antioxidant enzyme activities after Aβ₂₅₋₃₅ insult. | [10] |
Table 3: Anti-apoptotic Effects of Dihydrochalcones in Neuronal Cell Models
| This compound | Cell Line | Apoptotic Marker | Effect | Reference |
| Phloretin | Primary Neurons | Caspase-3, Caspase-9 | Decreased gene expression. | [1] |
| Phloridzin | Primary Neurons | Caspase-3, Caspase-9 | Decreased gene expression. | [1] |
| Phloretin | SH-SY5Y | Caspase-3 activity | Inhibition of rotenone-induced activation. | [2][3] |
| Trilobatin | HT22 | Apoptotic rate, Caspase-3/7 activity | Abolished isoflurane-induced increase. | [7][9] |
| Trilobatin | HT22 | Bax/Bcl-2 ratio, Caspase-3 activation | Reversed Aβ₂₅₋₃₅-induced changes. | [8] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for studying the neuroprotective effects of dihydrochalcones and the key signaling pathways involved.
Caption: A generalized experimental workflow for assessing the neuroprotective effects of dihydrochalcones in cell models.
Caption: Key signaling pathways modulated by dihydrochalcones to exert their neuroprotective effects.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the effect of dihydrochalcones on the viability of neuronal cells exposed to a neurotoxic insult.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, HT22)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Neurotoxic agent (e.g., Rotenone, Aβ₂₅₋₃₅)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
After 24 hours, remove the medium.
-
Add 100 µL of fresh medium containing the desired concentrations of the this compound.
-
Simultaneously or after a pre-incubation period, add the neurotoxic agent to the respective wells. Include vehicle controls (DMSO) and untreated controls.
-
Incubate for the desired period (e.g., 24, 48 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Treated cells in a 96-well plate (as per the MTT assay treatment protocol)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the this compound and neurotoxic agent as described in the cell viability protocol.
-
Probe Loading:
-
Remove the treatment medium and wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS containing 10 µM DCFH-DA to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells three times with warm HBSS to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Express ROS levels as a percentage of the control or as relative fluorescence units.
Western Blot Analysis for Apoptosis Markers
This protocol is for the detection of key apoptosis-related proteins, such as cleaved Caspase-3 and the Bax/Bcl-2 ratio.
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates as previously described.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin). Calculate the ratio of cleaved Caspase-3 to total Caspase-3 or the Bax/Bcl-2 ratio.
By following these protocols and utilizing the provided data and pathway information, researchers can effectively investigate the neuroprotective potential of dihydrochalcones in various in vitro models of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of phloretin and its glycosylated derivative on rotenone-induced toxicity in human SH-SY5Y neuronal-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Phloretin in Rotenone-Induced Mice Model of Parkinson’s Disease: Modulating mTOR-NRF2-p62 Mediated Autophagy-Oxidative Stress Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smarttots.org [smarttots.org]
- 8. Trilobatin Protects Against Aβ25-35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protective effect of trilobatin against isoflurane-induced neurotoxicity in mouse hippocampal neuronal HT22 cells involves the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trilobatin Protects Against Aβ25–35-Induced Hippocampal HT22 Cells Apoptosis Through Mediating ROS/p38/Caspase 3-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Dihydrochalcones in Studying Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrochalcones, a subclass of flavonoids found in plants such as apples and citrus fruits, have emerged as valuable tools for investigating various metabolic pathways. Their diverse biological activities, including the modulation of glucose transport, enzyme inhibition, and regulation of key signaling cascades, make them indispensable probes for metabolic research and drug discovery. This document provides detailed application notes and protocols for utilizing dihydrochalcones to study metabolic pathways, with a focus on their inhibitory effects on glucose transporters and enzymes, as well as their influence on critical cellular signaling networks.
Data Presentation: Quantitative Inhibitory Activities of Dihydrochalcones
The following tables summarize the inhibitory concentrations (IC50) of various dihydrochalcones against key metabolic targets. This data provides a quantitative basis for selecting appropriate dihydrochalcones and concentrations for experimental studies.
Table 1: Inhibition of Glucose Transporters by Dihydrochalcones
| Dihydrochalcone | Target | Assay System | IC50 | Reference |
| C-glucosyl Dihydrochalcones | SGLT2 | Cell-based fluorescence assay | 9–23 nM | [1][2] |
| C-glucosyl Dihydrochalcones | SGLT1 | Cell-based fluorescence assay | 10–19 μM | [1][2] |
| Phloretin | GLUT1 | 2-NBDG uptake in SKOV3 cells | ~50 µM | [3] |
| Phloretin | GLUTs | 2DG uptake in COS-7 cells | < 100 µM | [4] |
Table 2: Inhibition of Metabolic Enzymes by Dihydrochalcones
| This compound | Target Enzyme | Source | IC50 | Reference |
| Unspecified Dihydrochalcones | α-amylase | Aspergillus oryzae | 150.24–384.14 μg/mL | [5] |
| Unspecified Dihydrochalcones | α-glucosidase | Saccharomyces cerevisiae | 214.42–754.12 μg/mL | [5] |
| This compound 2 | α-amylase | Not Specified | 44.0 ± 4.83 µM | [6] |
| This compound 2 | α-glucosidase | Not Specified | 51.7 ± 9.72 µM | [6] |
| This compound Glycosides (3 & 4) | α-glucosidase | Not Specified | 44.17 and 60.15 μM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing dihydrochalcones to probe metabolic pathways.
Protocol 1: Cell-Based SGLT2 Inhibition Assay using a Fluorescent Glucose Analog
This protocol describes a method to assess the inhibitory activity of dihydrochalcones on the sodium-glucose cotransporter 2 (SGLT2) in a cell-based assay using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[8]
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer (containing 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)
-
Sodium-free KRH buffer (replace NaCl with an equimolar concentration of choline chloride)
-
2-NBDG stock solution (10 mM in DMSO)
-
This compound stock solutions (in DMSO)
-
Dapagliflozin (positive control, 500 nM)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed HK-2 cells into 96-well black, clear-bottom plates at a density that allows them to reach confluence on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Cell Washing: On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed KRH buffer.
-
Compound Incubation: Add 100 µL of KRH buffer containing the desired concentration of the test this compound or vehicle (DMSO) to each well. Include wells for total uptake (vehicle only), non-specific uptake (sodium-free KRH buffer), and a positive control (Dapagliflozin). Pre-incubate the plate at 37°C for 15-30 minutes.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM. Incubate the plate at 37°C for 30-60 minutes.
-
Termination of Uptake: Aspirate the medium and wash the cells three times with 200 µL of ice-cold KRH buffer.
-
Fluorescence Measurement: Add 100 µL of KRH buffer to each well and measure the fluorescence intensity using a microplate reader.
Data Analysis:
-
Calculate the SGLT2-specific uptake by subtracting the non-specific uptake fluorescence from the total uptake fluorescence.
-
Calculate the percentage of inhibition for each this compound concentration relative to the SGLT2-specific uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric method to determine the inhibitory effect of dihydrochalcones on α-glucosidase activity.[9]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.01 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (1.25 mM in phosphate buffer)
-
This compound solutions of various concentrations
-
50 mM Potassium Phosphate Buffer (KPB), pH 7.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Preparation: In a 96-well plate, add 50 µL of the this compound solution to each well. For the control, add 50 µL of KPB.
-
Enzyme Addition: Add 50 µL of the α-glucosidase solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
Data Analysis:
-
Calculate the rate of reaction (V) for the control and each concentration of the this compound.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of PI3K/AKT Pathway Activation
This protocol details the use of Western blotting to assess the effect of dihydrochalcones on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway, such as AKT.[10][11]
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Cell culture reagents
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of the this compound or vehicle for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total AKT) or a housekeeping protein (e.g., β-actin).
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.
-
Express the results as a fold change relative to the vehicle-treated control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key metabolic pathways affected by dihydrochalcones and the general workflows of the described experimental protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting Type 2 Diabetes with C-Glucosyl Dihydrochalcones as Selective Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitors: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Glycosylated Dihydrochalcones for Improved Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrochalcones, a subclass of flavonoids, are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-diabetic activities. However, their therapeutic potential is often limited by poor aqueous solubility, low bioavailability, and rapid metabolism. Glycosylation, the enzymatic attachment of sugar moieties, presents a compelling strategy to overcome these limitations. The addition of a glycosyl group can significantly enhance the solubility, stability, and pharmacokinetic profile of dihydrochalcones, thereby improving their overall bioactivity.[1][2][3][4] Glycosylated flavonoids often act as prodrugs; the sugar moiety can improve delivery and absorption, with the active aglycone being released at the target site.[5]
These application notes provide detailed protocols for the synthesis of glycosylated dihydrochalcones via enzymatic and microbial biotransformation methods. Furthermore, standardized assays to evaluate and compare the bioactivity of the resulting glycosylated compounds against their aglycone precursors are described, focusing on antioxidant, anti-inflammatory, and anti-diabetic (SGLT2 inhibition) properties.
Data Presentation: Comparative Bioactivity of Dihydrochalcones and their Glycosides
The following tables summarize the quantitative data on the enhanced bioactivity of glycosylated dihydrochalcones compared to their aglycone forms.
Table 1: Antioxidant Activity of Phloretin vs. Phloridzin (Phloretin 2'-O-glucoside)
| Assay | Phloretin (Aglycone) | Phloridzin (Glycoside) | Reference |
| DPPH Radical Scavenging Activity | 12.95 mg Ascorbic Acid Equivalent (AAE)/L | 3.52 mg AAE/L | [1][6] |
| 0.18 ± 0.01 mM Trolox Equivalent | 0.06 ± 0.01 mM Trolox Equivalent | [7] | |
| Ferric Reducing Antioxidant Power (FRAP) | 86.73 mg Gallic Acid Equivalent (GAE)/L | 73.69 mg GAE/L | [1] |
| 0.95 ± 0.02 (FRAP value) | 0.18 ± 0.01 (FRAP value) | [7] | |
| Iron-Reducing Capacity | 1.15 mg GAE/L | 0.88 mg GAE/L | [1] |
Table 2: Anti-inflammatory Activity of Phloretin vs. Phloridzin in IL-1β-stimulated Myofibroblasts
| Bioactivity Marker | Phloretin (Aglycone) | Phloridzin (Glycoside) | Reference |
| PGE₂ Production Inhibition | Significant reduction (p < 0.001) | No significant effect | [7] |
Table 3: SGLT2 Inhibitory Activity of Dihydrochalcones and their Glycosides
| Compound | SGLT2 Inhibition | SGLT1 Inhibition | Selectivity (SGLT1/SGLT2) | Reference |
| Phlorizin | Potent inhibitor | Potent inhibitor | Non-selective | [8][9] |
| Dapagliflozin | IC₅₀: 1.1 nM | IC₅₀: 1350 nM | ~1200-fold | [6] |
| Canagliflozin | IC₅₀: 2.2 nM | IC₅₀: 910 nM | ~413-fold | [6] |
| Empagliflozin | IC₅₀: 3.1 nM | IC₅₀: 8300 nM | >2500-fold | [6] |
Experimental Protocols
I. Synthesis of Glycosylated Dihydrochalcones
Two primary methods for the glycosylation of dihydrochalcones are presented: enzymatic synthesis and microbial biotransformation.
A. Enzymatic Synthesis using Glycosyltransferases and Sucrose Synthase
This protocol describes a one-pot, two-enzyme cascade reaction for the efficient glucosylation of dihydrochalcones.[3][4]
Diagram: Enzymatic Glucosylation Workflow
Caption: Enzymatic synthesis of glycosylated dihydrochalcones.
Materials:
-
This compound (e.g., phloretin)
-
Sucrose
-
Uridine 5'-diphosphate (UDP)
-
O-Glycosyltransferase (OGT) specific for the desired glycosylation position
-
Sucrose Synthase (SuSy)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Organic solvent for substrate dissolution (e.g., DMSO)
-
Ethyl acetate for extraction
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a reaction vessel, prepare the reaction mixture containing the this compound acceptor (e.g., 5 mM), sucrose (100 mM), and a catalytic amount of UDP (0.5 mM) in the reaction buffer.
-
Enzyme Addition: Add the OGT and SuSy enzymes to the reaction mixture. The optimal enzyme concentrations should be determined empirically.
-
Incubation: Incubate the reaction at 30°C with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC.
-
Reaction Quenching and Extraction: Once the reaction has reached completion (typically ≥88% yield), quench the reaction by adding an equal volume of ethyl acetate.[3][4] Mix thoroughly and separate the organic layer. Repeat the extraction two more times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the glycosylated this compound from the crude extract using silica gel column chromatography.
-
Structure Verification: Confirm the structure of the purified product using NMR and mass spectrometry.
B. Microbial Biotransformation using Fungal Cultures
This protocol provides a general method for the glycosylation of dihydrochalcones using whole-cell fungal cultures.[9][10]
Diagram: Fungal Biotransformation Workflow
Caption: Workflow for fungal biotransformation of dihydrochalcones.
Materials:
-
Fungal strain known for glycosylation activity (e.g., Beauveria bassiana, Isaria fumosorosea)[10]
-
Liquid growth medium (e.g., Sabouraud Dextrose Broth: 40 g/L dextrose, 10 g/L peptone)[9]
-
This compound substrate
-
Organic solvent for substrate dissolution (e.g., acetone)
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Culture Preparation: Inoculate the sterile liquid medium with a fresh culture of the selected fungal strain. Incubate the culture at 25-28°C with shaking (e.g., 140 rpm) for 72 hours.[10]
-
Substrate Addition: After the initial growth phase, add the this compound substrate (dissolved in a minimal amount of organic solvent) to the fungal culture. The final substrate concentration is typically around 0.1 g/L.[10]
-
Biotransformation: Continue the incubation under the same conditions for an additional 7-10 days. Monitor the transformation process using TLC or HPLC.[10]
-
Harvesting and Extraction: After the incubation period, separate the mycelium from the culture broth by filtration or centrifugation. Extract the filtrate and the mycelium separately with ethyl acetate three times.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Purify the glycosylated products from the crude extract using column chromatography on silica gel.
-
Structure Elucidation: Characterize the purified compounds using spectroscopic methods (NMR, MS).
II. Bioactivity Assessment Protocols
A. Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5]
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare serial dilutions of the test compounds (aglycone and glycoside) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
In a 96-well plate, add 20 µL of each sample or standard dilution to the wells.
-
Add 200 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
2. Ferric Reducing Antioxidant Power (FRAP) Assay [10][11]
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Prepare serial dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
In a 96-well plate, add 10 µL of each sample or standard dilution.
-
Add 220 µL of the freshly prepared FRAP reagent to each well.
-
Incubate for 4 minutes at room temperature.
-
Read the absorbance at 593 nm.
-
Calculate the FRAP value, expressed as µM Fe(II) equivalents.
B. Anti-inflammatory Activity: NF-κB Inhibition Assay [12][13]
This assay measures the inhibition of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Diagram: NF-κB Signaling Pathway and Inhibition
Caption: Inhibition of the NF-κB signaling pathway by dihydrochalcones.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for nitric oxide production measurement).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
-
-
Western Blot for NF-κB p65 Nuclear Translocation:
-
After LPS stimulation (e.g., 30-60 minutes), perform nuclear and cytoplasmic protein extraction.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NF-κB p65 and a nuclear loading control (e.g., Lamin B1).
-
Incubate with a secondary antibody and visualize the protein bands. A decrease in nuclear p65 indicates inhibition of translocation.
-
C. Anti-diabetic Activity: SGLT2 Inhibition Assay [1][6][7]
This cell-based fluorescence assay measures the inhibition of glucose uptake in a human kidney cell line (HK-2) that endogenously expresses SGLT2.
Diagram: SGLT2 Inhibition Mechanism
Caption: Mechanism of SGLT2 inhibition by this compound glycosides.
Protocol:
-
Cell Culture: Culture HK-2 cells in DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin. Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Compound Incubation: Wash the cells with pre-warmed Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing various concentrations of the test compounds (e.g., phlorizin as a positive control). Incubate at 37°C for 15-30 minutes.
-
Glucose Uptake: Add the fluorescent glucose analog, 2-NBDG, to each well to a final concentration of 100-200 µM. Incubate at 37°C for 30-60 minutes.
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold KRH buffer. Lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the percentage of inhibition of glucose uptake for each compound concentration and determine the IC₅₀ value.
Conclusion
The synthesis of glycosylated dihydrochalcones through enzymatic and microbial biotransformation methods offers a promising avenue for enhancing the therapeutic potential of this class of flavonoids. The protocols outlined in these application notes provide a framework for the synthesis, purification, and comprehensive bioactivity assessment of these novel compounds. The improved pharmacokinetic and pharmacodynamic properties of glycosylated dihydrochalcones make them attractive candidates for further investigation in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.apub.kr [cdn.apub.kr]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Dihydrochalcones
Welcome to the technical support center for the chemical synthesis of dihydrochalcones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important class of compounds.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the two-main stages of dihydrochalcone synthesis: the Claisen-Schmidt condensation to form the intermediate chalcone, and the subsequent selective hydrogenation.
Stage 1: Claisen-Schmidt Condensation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Chalcone Product Formation | 1. Inactive Catalyst: The acid or base catalyst may have degraded. 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed or too high, causing degradation. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Poor Reagent Purity: Impurities in the starting acetophenone or benzaldehyde can inhibit the reaction.[1] 5. Reduced Reactivity of Starting Materials: Electron-donating groups (like hydroxyl groups) on the acetophenone can decrease the acidity of the α-protons, making enolate formation less favorable.[2] | 1. Prepare a fresh catalyst solution. 2. Optimize the reaction temperature. Some reactions perform best at 0°C, while others may require room temperature or gentle heating.[2] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] 4. Ensure the purity of your starting materials. 5. For hydroxyacetophenones, consider using a stronger base or protecting the hydroxyl groups prior to condensation.[3] |
| Formation of Multiple Side Products | 1. Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can disproportionate, reducing its availability.[1][2] 2. Michael Addition: The enolate can attack the newly formed chalcone.[1] 3. Self-Condensation of Ketone: The acetophenone can react with itself.[1] 4. Polymerization: Especially with phenolic compounds, air oxidation under basic conditions can lead to polymerization.[2] | 1. Avoid excessively high temperatures and high concentrations of strong bases.[1] 2. Use a slight excess of the aldehyde and consider the dropwise addition of the base or aldehyde.[1] 3. Follow the correct order of addition, typically adding the base to a mixture of the ketone and aldehyde.[1] 4. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Product Isolation and Purification Issues | 1. Product Oiling Out: The chalcone product separates as an oil instead of a solid, making isolation difficult.[2] 2. Poor Crystallization: The product does not precipitate from the reaction mixture.[1] 3. Product Loss During Washing: The product is partially soluble in the washing solvent.[1] | 1. Try different solvent systems or add a co-solvent to induce precipitation. 2. Cool the reaction mixture in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization. Adding a small amount of cold water may also help.[1] 3. Wash the crude product with cold water to remove inorganic impurities. Avoid organic solvents for washing unless necessary, and use a cold, non-polar solvent if required.[1] |
Stage 2: Selective Hydrogenation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Catalyst Deactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities or have lost activity. 2. Incomplete Reaction: Insufficient reaction time or inadequate hydrogen pressure. 3. Over-reduction: Reduction of the carbonyl group in addition to the C=C double bond. | 1. Use a fresh, high-quality catalyst. Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds). 2. Monitor the reaction by TLC or GC-MS to determine completion. Optimize hydrogen pressure and reaction time. 3. Choose a catalyst with high selectivity for C=C bond hydrogenation, such as specific ruthenium or rhodium complexes.[4][5][6] |
| Poor Selectivity | 1. Non-selective Catalyst: The chosen catalyst reduces other functional groups present in the molecule. 2. Harsh Reaction Conditions: High temperature and pressure can lead to less selective reductions. | 1. Screen different catalysts. For example, thermoregulated phase-transfer ruthenium nanocatalysts have shown high selectivity (>99%).[4][6] Chiral phosphoric acids with a borane source can be used for asymmetric transfer hydrogenation.[7] 2. Optimize reaction conditions to use milder temperatures and atmospheric pressure where possible.[4][6] |
| Difficulty in Catalyst Removal | 1. Fine Catalyst Particles: Heterogeneous catalysts like Pd/C can be difficult to filter completely. | 1. Use a filter aid such as Celite to improve filtration. Alternatively, consider using a recyclable catalyst system.[4][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dihydrochalcones?
A1: The most prevalent method is a two-step synthesis. The first step is a Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde to form a chalcone.[8][9] The second step involves the selective catalytic hydrogenation of the carbon-carbon double bond of the chalcone to yield the this compound.[10][11]
Q2: I am getting a very low yield in my Claisen-Schmidt condensation. What are the likely causes?
A2: Low yields in Claisen-Schmidt condensations can be attributed to several factors. These include the reduced reactivity of your starting materials (especially with electron-donating groups on the acetophenone), the occurrence of side reactions like the Cannizzaro reaction, poor solubility of reactants or products, and using an inappropriate or inactive catalyst.[2]
Q3: How can I improve the selectivity of the hydrogenation step to avoid reducing the carbonyl group?
A3: Achieving high selectivity is crucial. The choice of catalyst is paramount. While Pd/C is common, other catalysts like certain rhodium and ruthenium complexes exhibit excellent selectivity for the hydrogenation of the C=C double bond in α,β-unsaturated ketones.[5][6][11] Optimizing reaction conditions, such as using atmospheric hydrogen pressure instead of high pressure, can also enhance selectivity.[4][6]
Q4: Are there any "green" or more environmentally friendly methods for this compound synthesis?
A4: Yes, several green chemistry approaches have been explored. For the Claisen-Schmidt condensation, methods using microwave irradiation or solvent-free conditions (ball milling) have been shown to reduce reaction times and increase yields.[12][13][14] For the hydrogenation step, the use of recyclable catalysts and biomass-derived solvents like γ-valerolactone (GVL) are being investigated.[5][10] Biotransformation using microorganisms is also an alternative to chemical hydrogenation.[11][12]
Q5: My purified this compound is a gum or oil and is difficult to handle. What can I do?
A5: The physical state of the final product can be challenging. Some this compound glucosides, for instance, are known to be isolated as gums.[15] If recrystallization from various solvents is unsuccessful, purification by column chromatography is the standard alternative.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of chalcones and the subsequent hydrogenation to dihydrochalcones under different catalytic systems.
| Reaction Stage | Catalyst System | Substrate | Solvent | Yield (%) | Selectivity (%) | Reference |
| Claisen-Schmidt Condensation | 40% aq. NaOH | 2'-hydroxyacetophenone + Benzaldehyde | Isopropyl Alcohol | Up to 95.55 | N/A | [8] |
| Claisen-Schmidt Condensation | 20% w/v aq. KOH | 2'-hydroxyacetophenone + Benzaldehyde | Ethanol | 50-72 | N/A | [8] |
| Selective Hydrogenation | Thermoregulated phase-transfer ruthenium nanocatalyst | Chalcone | Biphasic system | 98 | >99 | [4][6] |
| Selective Hydrogenation | Cationic Rh-PPh3 complexes | (E)-Chalcone | γ-Valerolactone | High Activity (TOF ~1200 h⁻¹) | Exclusive for C=C | [5][10] |
| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid / Pinacolborane | trans-Chalcone | Cyclohexane | High | Up to 94 (ee) | [7] |
Experimental Protocols & Visualizations
General Experimental Workflow for this compound Synthesis
The following diagram illustrates the general two-step workflow for the synthesis of dihydrochalcones.
Caption: A diagram showing the two-step synthesis of dihydrochalcones.
Troubleshooting Decision Tree for Low Chalcone Yield
This decision tree can help diagnose the cause of low yields in the Claisen-Schmidt condensation step.
Caption: A decision tree for troubleshooting low chalcone yields.
Key Signaling Pathway (Placeholder for Specific Biological Context)
While the synthesis itself is a chemical process, dihydrochalcones are often synthesized for their biological activity. The diagram below serves as a template for illustrating a signaling pathway that a synthesized this compound might modulate.
Caption: An example of a signaling pathway modulated by a this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
improving the yield of dihydrochalcone extraction from natural sources
Welcome to the technical support center for dihydrochalcone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the extraction of dihydrochalcones from natural sources. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for this compound extraction?
A1: Dihydrochalcones are found in a variety of plants. The most common and richest sources include apples (Malus species), particularly the leaves and pomace, and sweet tea (Lithocarpus litseifolius).[1] Apple trees can accumulate dihydrochalcones, such as phloretin and its glucoside phloridzin, in high concentrations, sometimes up to 14% of the dry weight in leaves.[1]
Q2: Which extraction methods are most effective for dihydrochalcones?
A2: Both conventional and modern "green" extraction techniques can be employed.
-
Conventional methods include maceration, Soxhlet extraction, and solvent extraction using ethanol, methanol, or diethyl ether.[1]
-
Modern techniques often offer higher efficiency and shorter extraction times. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[2] The choice of method depends on factors like available equipment, desired purity, and the scale of the extraction.
Q3: How does the choice of solvent affect extraction efficiency?
A3: The choice of solvent is critical for successful this compound extraction. Solvents should be selected based on the polarity of the target this compound to ensure maximum dissolution. Often, a mixture of solvents, such as ethanol or methanol with water, provides better results than a single solvent. The ideal solvent should effectively dissolve the target compound, be easy to remove after extraction, be non-toxic, and not react with the compound of interest. Solvents with higher polarity generally extract a significantly higher amount of total isoflavones, a related class of compounds.
Q4: What are the key parameters to optimize for increasing extraction yield?
A4: Beyond the choice of solvent, several parameters influence extraction efficiency. These include:
-
Extraction Temperature: Increasing temperature can enhance solubility and diffusion, but excessive heat can lead to the degradation of thermolabile dihydrochalcones.[3][4]
-
Extraction Time: Longer extraction times can increase yield, but prolonged exposure may also lead to compound degradation.[3]
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency by increasing the concentration gradient.[3]
-
pH of the Extraction Medium: For acidic or basic compounds, adjusting the pH of the solvent can improve solubility.
For modern techniques, parameters like ultrasonic power and frequency for UAE or microwave power for MAE are also crucial to optimize.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound extraction experiments.
Issue 1: Low Extraction Yield
-
Possible Cause: Inadequate Sample Preparation
-
Solution: Ensure the plant material is thoroughly dried and finely ground to a uniform powder. This increases the surface area for solvent interaction, leading to more efficient extraction.
-
-
Possible Cause: Inappropriate Extraction Solvent
-
Solution: The solvent may be too polar or non-polar to effectively solubilize the target this compound. Experiment with a range of solvents with varying polarities. Consider using solvent mixtures, such as methanol/water or ethanol/water, as these can enhance extraction efficiency. For instance, an 80% aqueous methanol solution with 1% formic acid has been shown to be effective for phloridzin extraction from apple leaves.[5]
-
-
Possible Cause: Suboptimal Extraction Conditions
-
Solution: Systematically optimize parameters such as temperature, time, and solid-to-liquid ratio. For example, the optimal conditions for naringin (a precursor to some dihydrochalcones) extraction were found to be 67°C, a solid-to-liquid ratio of 1:54 g/mL, and an extraction time of 2.8 hours.[3]
-
-
Possible Cause: Compound Degradation During Extraction
-
Solution: Dihydrochalcones can be sensitive to heat and light. If using methods involving heat, such as Soxhlet extraction, consider shorter extraction times or switching to a non-thermal method like ultrasound-assisted extraction. Oxidative degradation can also occur; working in an inert atmosphere (e.g., under nitrogen) can mitigate this.[6]
-
Issue 2: High Level of Impurities in the Crude Extract
-
Possible Cause: Co-extraction of Undesirable Compounds
-
Solution: The chosen solvent may be too non-selective, leading to the co-extraction of compounds like chlorophyll and other pigments. To reduce chlorophyll co-extraction when using ethanol, consider performing the extraction at very low temperatures (e.g., -40°C to -45°C).[7] Alternatively, a multi-step purification process using different solvents or chromatographic techniques may be necessary.
-
-
Possible Cause: Ineffective Purification Method
-
Solution: A single purification step may not be sufficient. Employ a combination of techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or column chromatography. For example, a C18 solid-phase extraction cartridge can be used to clean up the extract before HPLC analysis.[8]
-
Issue 3: Inconsistent Results Between Batches
-
Possible Cause: Variability in Plant Material
-
Solution: The concentration of dihydrochalcones in plants can vary depending on the cultivar, growing conditions, and harvest time.[1] Ensure that you are using plant material from the same source and harvest for comparable experiments. If this is not possible, perform a quantitative analysis of the starting material for each batch.
-
-
Possible Cause: Lack of Control Over Extraction Parameters
-
Solution: Precisely control and monitor all extraction parameters, including temperature, time, solvent composition, and agitation speed, to ensure reproducibility.
-
Data Presentation
Table 1: Comparison of this compound Yields with Different Extraction Methods
| Natural Source | This compound | Extraction Method | Solvent | Key Parameters | Yield | Reference |
| Annurca Apple Tree Leaves | Phloridzin | Maceration with Sonication | 80% Methanol + 1% Formic Acid | 37.7°C, 170 min | 126.89 ± 7.58 mg/g DW | [5] |
| Apple Tree Leaves | Phloretin | Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 14.4 min, 10% amplitude, 10g/100mL | 292 - 726 µg/g DW (cultivar dependent) | [2][9][[“]] |
| Pomelo Peel | Naringin | Heating Extraction | 75% Ethanol | 67°C, 2.8 h, 1:54 g/mL | 3.25% | [3][4] |
| Apple Pomace | Phloretin | Enzymatic Hydrolysis of Phloridzin | Water/2,2,5,5-tetramethyloxolane | 7 h | 95% (isolated yield) | [11][12] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Phloretin and Phloridzin from Apple Leaves
This protocol is based on the optimized conditions for extracting phloretin and other phenolic compounds from apple tree leaves.[2][9][[“]]
-
Sample Preparation:
-
Dry the apple leaves at room temperature until a constant weight is achieved.
-
Grind the dried leaves to a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh 10 g of the powdered apple leaves and place them in a 250 mL beaker.
-
Add 100 mL of 70% (w/w) ethanol to the beaker.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 14.4 minutes at a sonication amplitude of 10%.
-
-
Post-Extraction Processing:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent using a rotary evaporator at 40°C.
-
Redissolve the dried extract in a known volume of methanol for subsequent analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the separation and quantification of dihydrochalcones like phloridzin and phloretin.[5][13]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-3 min: 5% B
-
3-23 min: 5% to 40% B
-
23-33 min: 40% to 95% B
-
33-38 min: Hold at 95% B
-
38-48 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at 282 nm or 280 nm.[8]
-
-
Standard Preparation:
-
Prepare stock solutions of phloridzin and phloretin standards in methanol.
-
Create a series of dilutions to generate a calibration curve.
-
-
Sample Analysis:
-
Filter the redissolved extracts through a 0.45 µm syringe filter before injection.
-
Inject the samples and standards into the HPLC system.
-
Identify and quantify the dihydrochalcones in the samples by comparing their retention times and peak areas to those of the standards.
-
Visualizations
Caption: Simplified biosynthetic pathway of dihydrochalcones.
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Ultrasound-Assisted Extraction of Phloretin and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica Borkh.) and Comparison of Different Cultivars from Estonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Naringin Extraction, Synthesis of this compound and Its Effects on Reducing Blood Lipid Levels In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Singlet Oxygen Produced by Aspalathin and Ascorbic Acid Leads to Fragmentation of Dihydrochalcones and Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20170312651A1 - Methods to Reduce Chlorophyll Co-Extraction Through Extraction of Select Moieties Essential Oils and Aromatic Isolates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. Valorization of Apple Pomace: Production of Phloretin Using a Bacterial Cellulose‐Immobilized β‐Glycosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Low Water Solubility of Dihydrochalcones in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low water solubility of dihydrochalcones in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do dihydrochalcones have low water solubility?
A1: Dihydrochalcones, like many flavonoids, possess a complex and planar ring structure that is largely hydrophobic. This chemical structure makes them poorly soluble in aqueous solutions such as water and cell culture media.[1]
Q2: What is the most common initial approach to dissolve dihydrochalcones for in vitro studies?
A2: The most common method is to first prepare a concentrated stock solution in an organic solvent, with dimethyl sulfoxide (DMSO) being the most frequently used due to its ability to dissolve a wide range of polar and non-polar compounds.[1] This stock solution is then diluted to the final desired concentration in the aqueous assay medium.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% to 0.5% (v/v).[1][2] However, tolerance to DMSO can be cell-line specific, so it is crucial to run a vehicle control (media with the same final DMSO concentration but without the dihydrochalcone) to assess its effect on your specific experimental system.[1]
Q4: What are the primary strategies to improve the aqueous solubility of dihydrochalcones for biological assays?
A4: The main strategies to enhance the solubility of dihydrochalcones include:
-
Co-solvents: Using a water-miscible organic solvent like DMSO to prepare a stock solution before dilution.[1][3]
-
Cyclodextrin Complexation: Encapsulating the this compound within cyclodextrin molecules to increase its aqueous solubility.[3][4][5][6]
-
Nanoparticle Formulation: Encapsulating dihydrochalcones into nanoparticles to improve their delivery and solubility in aqueous environments.[7][8]
-
pH Adjustment: Modifying the pH of the solution can alter the ionization state of the this compound and improve its solubility.[9][10]
-
Structural Modification: Techniques like glycosylation can significantly increase the water solubility of dihydrochalcones.[4][8]
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I add the DMSO stock to my aqueous cell culture medium.
-
Possible Cause 1: Final concentration exceeds solubility limit. The final concentration of the this compound in the aqueous medium may be too high, even with the presence of a small amount of DMSO.
-
Solution: Determine the maximum solubility of your this compound in the final assay medium through a solubility test. You may need to lower the final working concentration.[2]
-
-
Possible Cause 2: Improper dilution technique. Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause localized high concentrations and immediate precipitation.
-
Solution: Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution of your DMSO stock solution in the assay medium. This gradual decrease in DMSO concentration can help maintain the compound's solubility.[2]
-
-
Possible Cause 3: Temperature shock. A significant temperature difference between the DMSO stock and the aqueous medium can lead to precipitation.
-
Solution: Gently warm the assay medium to 37°C before adding the this compound stock solution.[2]
-
-
Possible Cause 4: Insufficient dispersion. The compound may not be evenly and rapidly dispersed upon addition to the medium.
-
Solution: Add the stock solution to the medium while vortexing or swirling to ensure rapid and even dispersion, which can prevent the formation of localized high concentrations that are prone to precipitation.[2]
-
Problem: I need to use a higher concentration of my this compound than what is achievable with DMSO alone due to its toxicity at higher percentages.
-
Solution 1: Cyclodextrin Complexation. Utilize cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes with the this compound. This can significantly enhance its aqueous solubility.[6][11]
-
Solution 2: Nanoparticle Formulation. Formulate the this compound into nanoparticles (e.g., gold nanoparticles, polymeric nanoparticles). This approach can improve solubility and may also enhance cellular uptake and efficacy.[7][8][12]
-
Solution 3: pH Optimization. Investigate the effect of pH on the solubility of your specific this compound. A slight adjustment of the buffer pH (while ensuring it remains compatible with your assay) might improve solubility.[9][13] For instance, the solubility of some flavonoids increases at a more alkaline pH.[9]
Quantitative Data on Solubility Enhancement
| This compound/Flavonoid | Enhancement Method | Solvent/Medium | Fold Increase in Solubility | Reference |
| Neohesperidin this compound | Transglycosylation | Water | 700 times | [8] |
| Phloretin | Gold Nanoparticle Conjugation | Aqueous Solution | 45-fold increase in antineoplastic efficacy | [8] |
| Phloridzin | Gold Nanoparticle Conjugation | Aqueous Solution | 4.49-fold increase in antineoplastic efficacy | [8] |
| Hesperetin and Naringenin | pH Adjustment (pH 1.5 to 8) | Aqueous Solution | 4-fold | [9] |
| Neohesperidin this compound | Temperature Increase (20°C to 80°C) | Water | Rises sharply to 650 g/L | [14] |
| Neohesperidin this compound | Co-solvent (Ethanol:Water 1:1) | Ethanol:Water | Significantly higher than in water alone | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the required amount of the this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the tube to 37°C to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[1]
Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation
-
Preparation of Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-cyclodextrin) in water or the desired aqueous buffer.
-
Addition of this compound: Add an excess amount of the this compound to the cyclodextrin solution.
-
Complexation: Seal the container and stir the mixture at room temperature, protected from light, for 24-72 hours. A magnetic stirrer is recommended for continuous agitation.
-
Filtration: Filter the solution through a 0.45 µm filter to remove any un-complexed, undissolved this compound.
-
Lyophilization (Optional): To obtain a solid powder of the inclusion complex, freeze the filtered solution (e.g., at -80°C) and then lyophilize (freeze-dry) it for 48 hours.
-
Reconstitution & Use: The resulting lyophilized powder or the filtered solution can be readily dissolved in water or cell culture medium at a much higher concentration than the free compound.[1]
Visualizations
Caption: Standard workflow for preparing and using a DMSO stock solution of a this compound in a biological assay.
Caption: Troubleshooting logic for addressing this compound precipitation in aqueous media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. dovepress.com [dovepress.com]
- 8. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Re‐evaluation of neohesperidine this compound (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of dihydrochalcones in different solvents and pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of dihydrochalcones in various solvents and pH conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with dihydrochalcones.
Issue 1: Precipitation of Dihydrochalcone in Aqueous Buffer
Scenario: You've dissolved your this compound in DMSO to create a stock solution, but upon diluting it into your aqueous experimental buffer (e.g., PBS, cell culture media), a precipitate forms.
Cause: This is a common phenomenon known as "solvent-shifting" precipitation. Dihydrochalcones are often hydrophobic and have low solubility in water. While they dissolve readily in organic solvents like DMSO, the rapid change in solvent polarity upon dilution into an aqueous medium can cause the compound to crash out of solution.
Solutions:
-
Decrease the Final Concentration: The intended final concentration of the this compound in the aqueous buffer may be above its solubility limit. Try lowering the final concentration.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally ≤ 0.1%, to minimize its effect on solubility and to avoid solvent-induced toxicity in cellular assays.
-
Use a Step-wise Dilution: Instead of adding the concentrated stock solution directly to the final volume of the aqueous buffer, perform serial dilutions. For example, create an intermediate dilution in the buffer before preparing the final concentration.
-
Enhance Mixing: When adding the stock solution to the aqueous buffer, ensure rapid and thorough mixing by vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
-
Adjust Buffer pH: The solubility of some dihydrochalcones can be influenced by pH. If your experimental design allows, a slight adjustment of the buffer pH might improve solubility. For instance, phloretin is known to be more stable in acidic environments.
-
Consider Temperature: Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility. However, be mindful that higher temperatures can also accelerate degradation.
Issue 2: Inconsistent Results in Biological Assays
Scenario: You are observing variable or lower-than-expected activity of your this compound in a time-dependent biological assay.
Cause: This could be due to the degradation of the this compound in the assay medium over the course of the experiment. The rate of degradation can be influenced by the pH and composition of the medium, as well as temperature and light exposure.
Solutions:
-
Perform a Stability Check: Before conducting your main experiment, assess the stability of the this compound in your specific assay medium under the same conditions (temperature, light, etc.).
-
Prepare a solution of the this compound in the assay medium.
-
Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the concentration of the intact this compound at each time point using a stability-indicating HPLC method.
-
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Control pH and Temperature: Ensure that the pH and temperature of your assay medium are controlled and consistent throughout the experiment.
-
Protect from Light: Some dihydrochalcones may be sensitive to light. Protect your solutions from light by using amber vials or covering the experimental setup with aluminum foil.
Issue 3: Unexpected Peaks in HPLC Analysis
Scenario: Your HPLC chromatogram shows unexpected peaks when analyzing this compound samples from a stability study.
Cause: These unexpected peaks are likely degradation products of the this compound. The degradation pathway and the nature of the products will depend on the specific this compound and the stress conditions (pH, solvent, temperature, light, presence of oxidizing agents).
Solutions:
-
Use a Stability-Indicating HPLC Method: Ensure your HPLC method is capable of separating the parent this compound from all potential degradation products. This typically involves using a gradient elution and a C18 column.
-
Characterize Degradation Products: If significant degradation is observed, consider using techniques like LC-MS/MS to identify the structure of the degradation products. This information can provide insights into the degradation pathway.
-
Review Stress Conditions: The presence of specific degradation products can give clues about the cause of instability. For example, hydrolysis products may be observed under acidic or alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most stable conditions for storing this compound stock solutions?
A1: For long-term storage, it is best to store dihydrochalcones as a dry powder at -20°C or below, protected from light and moisture. For stock solutions, dissolve the compound in a high-purity, anhydrous organic solvent like DMSO or ethanol. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q2: How does pH affect the stability of dihydrochalcones?
A2: The stability of dihydrochalcones is significantly pH-dependent. For example, neohesperidin this compound (NHDC) shows maximum stability in the pH range of 3-5.[1] In more acidic or alkaline conditions, the rate of degradation increases. Phloretin is also reported to be more stable in acidic environments.[2] It is crucial to determine the optimal pH range for the specific this compound you are working with.
Q3: Are dihydrochalcones stable in organic solvents like DMSO and ethanol?
A3: Dihydrochalcones are generally more soluble and relatively stable in organic solvents like DMSO and ethanol compared to aqueous solutions. However, the stability can still be affected by factors such as the purity of the solvent, presence of water, temperature, and exposure to light. It is always recommended to prepare fresh solutions for experiments and to conduct a pilot stability study in the chosen solvent if the solution is to be stored for any length of time.
Q4: What are the primary degradation pathways for dihydrochalcones?
A4: The primary degradation pathways for dihydrochalcones include hydrolysis of glycosidic bonds (if present) under acidic or alkaline conditions, and cleavage of the this compound backbone. For example, neohesperidin this compound can be deglucosylated by human intestinal microbiota to hesperetin this compound, which is then further hydrolyzed.[3] Phloretin can be metabolized to phloretic acid and phloroglucinol.[3]
Data Presentation: Stability of Dihydrochalcones
The following tables summarize the available quantitative and qualitative data on the stability of selected dihydrochalcones.
Table 1: Stability of Neohesperidin this compound (NHDC) in Aqueous Solutions
| pH | Temperature (°C) | Half-life (t½) | Degradation Kinetics | Reference |
| 1-7 | 30-60 | Maximum stability at pH 3-5 | Pseudo-first order | [1] |
| > 2 | Room Temperature | Stable | - | [4] |
| 4.5 | 20 | t90% = 164 days | First-order | [5] |
Table 2: Solubility and Stability of Phloretin
| Solvent | Solubility | Stability Notes | Reference |
| Water | Poorly soluble | More stable in acidic environments.[2] | [6] |
| Ethanol | ~10 mg/mL | Generally stable for short-term storage. | [7] |
| DMSO | ~30 mg/mL | Generally stable for short-term storage. | [7] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | Generally stable for short-term storage. | [7] |
Table 3: Solubility of Naringin this compound
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | Room Temperature | Poor | [8] |
| Ethanol + Water Mixtures | - | Solubility increases with higher ethanol content. | [8] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by HPLC
This protocol outlines a general method for determining the stability of a this compound in a specific solvent and pH condition.
1. Materials:
-
This compound of interest
-
High-purity solvent (e.g., DMSO, ethanol, methanol, or buffered aqueous solution)
-
HPLC system with a UV or DAD detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC grade solvents for mobile phase (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
Thermostatically controlled incubator or water bath
-
Amber HPLC vials
2. Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution of the this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).
-
Working Solution: Dilute the stock solution with the test solvent (e.g., a specific pH buffer or organic solvent) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
3. Stability Study:
-
Dispense the working solution into several amber HPLC vials.
-
Place the vials in a thermostatically controlled environment at the desired temperature.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial and immediately analyze it by HPLC. The t=0 sample represents the initial concentration.
4. HPLC Analysis:
-
Mobile Phase: A common mobile phase for flavonoids is a gradient of acidified water (e.g., 0.1% formic acid in water) (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 50% A, 50% B
-
25-30 min: Gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Dihydrochalcones typically have a maximum absorption around 280-290 nm. Use a DAD detector to monitor a range of wavelengths to detect both the parent compound and any degradation products.
-
Injection Volume: 10-20 µL
5. Data Analysis:
-
Calculate the percentage of the this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage remaining versus time.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).
Mandatory Visualization
Caption: Workflow for assessing the stability of dihydrochalcones.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Solubilities of Naringin this compound in Pure Solvents and Mixed Solvents at Different Temperatures - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
troubleshooting peak tailing in dihydrochalcone HPLC analysis
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of dihydrochalcones. This guide provides detailed answers to common issues, focusing on the prevalent problem of peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues researchers, scientists, and drug development professionals may encounter during their experiments, presented in a question-and-answer format.
Q1: What is peak tailing and why is it a problem in my dihydrochalcone analysis?
A: Peak tailing is a distortion where the trailing half of a chromatographic peak is wider than the leading half, resulting in an asymmetrical shape.[1] In an ideal separation, peaks should be symmetrical and Gaussian.[1] This issue is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate quantification, and compromise the overall accuracy and reliability of your analytical results.[1]
Q2: My this compound peak is tailing. What are the most common chemical causes?
A: The most frequent chemical cause of peak tailing in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[2][3] For silica-based columns (like C18), residual silanol groups (Si-OH) on the silica surface are a primary culprit.[2][4] These silanols can become ionized (negatively charged) and interact strongly with polar or basic functional groups on analytes, causing some molecules to be retained longer than others and resulting in a tailed peak.[1][3] Dihydrochalcones, as flavonoids, possess polar groups that can engage in these secondary interactions.[5]
Other chemical causes include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your this compound analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[6][7] Similarly, if the mobile phase pH is above 3, silanol groups become deprotonated and more interactive.[3][8]
-
Metal Contamination: Trace metals like iron or aluminum within the silica matrix of the column can interact with analytes, increasing silanol acidity and exacerbating peak tailing.[2][9]
-
Insufficient Buffering: A buffer of inadequate concentration may not effectively maintain a stable pH throughout the system, causing peak shape issues.[1][10]
Q3: Could physical or instrumental issues be causing all my peaks to tail?
A: Yes. If all peaks in your chromatogram are tailing, it often points to a physical or instrumental problem rather than a specific chemical interaction.[11][12]
Common physical and instrumental causes include:
-
Column Voids or Bed Deformation: A void at the column inlet or settling of the packing material can distort the sample band, causing tailing for all compounds.[1][13] This can be caused by pressure shocks or operating outside the column's recommended pH range.[10]
-
Blocked Column Frit: Particulate matter from samples or pump seals can clog the inlet frit of the column, leading to poor sample introduction and distorted peaks.[12]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[13][14] Poorly made connections can also create dead volume, contributing to the problem.[10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and often tailing peaks.[1][14] If all peaks are tailing, this is a possibility to consider.[1]
Q4: How can I optimize my mobile phase to reduce peak tailing for dihydrochalcones?
A: Mobile phase optimization is critical for achieving symmetrical peaks.
-
Adjust pH: For acidic compounds like many flavonoids, using a low-pH mobile phase (typically pH 2.5-3.5) is highly effective.[2][8][15] This protonates the residual silanol groups on the column, minimizing their ability to interact with the analyte.[3][16] Many established methods for dihydrochalcones use acid modifiers like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to achieve a low pH.[17][18][19]
-
Increase Buffer Strength: If operating at a mid-range pH, increasing the buffer concentration (e.g., to 25-50 mM) can help mask residual silanol interactions and maintain a stable pH.[10][15][16]
-
Use Mobile Phase Additives: Historically, tail-suppressing additives like triethylamine (TEA) were used to compete with basic analytes for active silanol sites.[2] However, this is less common with modern, high-purity (Type B) silica columns.[2]
Q5: What type of HPLC column is best to prevent peak tailing for this compound analysis?
A: Selecting the right column is a proactive way to prevent tailing.
-
Use End-capped Columns: Modern columns are often "end-capped," a process that covers many residual silanol groups with a small, less reactive chemical group, reducing sites for secondary interactions.[4][6][20]
-
Choose High-Purity Silica (Type B): Columns made from Type B silica have a much lower content of free silanols and trace metals compared to older Type A silica, significantly improving peak shape for polar and basic compounds.[2]
-
Consider Alternative Stationary Phases: If tailing persists, consider columns with alternative chemistries. Polar-embedded phases or hybrid silica-organic materials offer different selectivity and improved pH stability, which can enhance peak symmetry.[2][6]
Troubleshooting Workflow
The following diagram provides a systematic approach to diagnosing and resolving peak tailing issues in your HPLC analysis.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Data Presentation: Typical HPLC Parameters for this compound Analysis
This table summarizes common experimental conditions found in the literature for the analysis of dihydrochalcones, providing a reference for method development.
| Parameter | Typical Conditions | Rationale & Notes | Source(s) |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | The most common stationary phase for flavonoid and this compound separation. | [18][19][21][22] |
| Mobile Phase | Acetonitrile / Water (Gradient Elution) | Acetonitrile often provides better peak shape and lower backpressure than methanol. | [17][18][19] |
| pH Modifier | 0.01-0.1% Formic Acid, Acetic Acid, or TFA | Added to the mobile phase to lower the pH, which suppresses silanol interactions and improves peak shape. | [18][19][22] |
| Detection | UV/DAD (Typically ~280-284 nm) | Dihydrochalcones have a strong UV absorbance in this range. | [18][22] |
| Flow Rate | 0.9 - 1.0 mL/min | Standard flow rate for a 4.6 mm ID analytical column. | [19][22] |
| Column Temp. | 25 - 35 °C | Temperature control improves the reproducibility of retention times. | [19][22] |
Experimental Protocols
Protocol 1: Diagnosing the Cause of Tailing (Physical vs. Chemical)
This protocol helps determine if the tailing is due to a physical/instrumental issue or a chemical interaction.
Methodology:
-
Prepare a standard solution of your this compound analyte.
-
Prepare a solution of a neutral, non-polar compound (e.g., toluene or naphthalene) at a similar concentration.
-
Inject the this compound standard and record the chromatogram, noting the peak tailing factor.
-
Inject the neutral compound standard using the same method.
-
Analysis:
-
If the neutral compound's peak also tails, the problem is likely physical or instrumental (e.g., column void, blocked frit, extra-column volume).[13] Proceed with checking the system as outlined in the workflow.
-
If the neutral compound's peak is symmetrical but the this compound peak tails, the issue is chemical (i.e., secondary interactions).[13] Proceed with optimizing the mobile phase or considering a different column.
-
Protocol 2: Column Flushing to Address Contamination
If a blocked frit or column contamination is suspected, a flushing procedure can resolve the issue.
Methodology:
-
Disconnect the column from the detector to avoid contamination.[10]
-
If permitted by the manufacturer, reverse the column's direction.[10][12]
-
Flush the column with a series of solvents, moving from polar to non-polar to remove a wide range of contaminants. A typical sequence for a reversed-phase column is:
-
20 column volumes of filtered, HPLC-grade water (to remove buffers).
-
20 column volumes of methanol.
-
20 column volumes of acetonitrile.
-
20 column volumes of isopropanol (a strong solvent).
-
-
Store the column in an appropriate solvent (usually acetonitrile/water) or re-equilibrate with your mobile phase.
-
Reconnect the column to the system (in the correct flow direction) and test its performance with a standard injection.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. moravek.com [moravek.com]
- 8. agilent.com [agilent.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. labcompare.com [labcompare.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 14. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Separation of Neohesperidin this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Development and Validation of a UHPLC-DAD Method for the Quantitative Analysis of Major this compound Glucosides from Thonningia sanguinea VAHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin this compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. shodexhplc.com [shodexhplc.com]
- 21. [Determination of neohesperidin this compound and naringin this compound in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Enhancing Dihydrochalcone Bioavailability: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the bioavailability of dihydrochalcones. Dihydrochalcones, a class of flavonoids found in apples and other plants, exhibit promising pharmacological activities, but their low water solubility and rapid metabolism often lead to poor bioavailability, limiting their therapeutic potential.[1] This guide offers practical strategies to overcome these limitations through chemical modification and advanced formulation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of dihydrochalcones?
A1: The primary challenges are:
-
Poor Aqueous Solubility: Dihydrochalcones are often lipophilic, leading to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2]
-
Extensive First-Pass Metabolism: Like many flavonoids, dihydrochalcones undergo significant metabolism in the intestine and liver before reaching systemic circulation. This process, known as the first-pass effect, reduces the amount of active compound available.
-
Rapid Metabolism and Elimination: Once absorbed, dihydrochalcones can be quickly metabolized into conjugated forms (glucuronides and sulfates) and eliminated from the body.[3]
-
Efflux Transporter Activity: Dihydrochalcones can be substrates for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) in the intestinal epithelium. These transporters actively pump the compounds back into the intestinal lumen, reducing their net absorption.[4]
Q2: What are the main strategies to improve the bioavailability of dihydrochalcones?
A2: The two main strategic pillars are chemical modification and formulation enhancement:
-
Chemical Modification:
-
Glycosylation: Attaching a sugar moiety to the dihydrochalcone structure can significantly increase its aqueous solubility.[1] However, the aglycone (the non-sugar part) is often the more biologically active form, and the glycoside must be hydrolyzed in the intestine to release it.
-
-
Formulation Strategies:
-
Nanoformulations: Encapsulating dihydrochalcones in nanosized carriers like nanoemulsions, self-nanoemulsifying drug delivery systems (SNEDDS), and nanoparticles can improve their solubility, protect them from degradation, and enhance their absorption.[5]
-
Solid Dispersions: Dispersing the this compound in a hydrophilic polymer matrix at a molecular level can convert its crystalline form to a more soluble amorphous state.[6][7]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, can increase the aqueous solubility of dihydrochalcones.[8][9]
-
Q3: How does glycosylation affect the bioavailability of dihydrochalcones like phloretin?
A3: Phloretin's glycoside form, phloridzin, is more water-soluble. However, intact phloridzin is generally not detected in plasma after oral administration.[3] It is hydrolyzed by enzymes in the small intestine to phloretin and glucose. The released phloretin is then absorbed. While phloretin as the aglycone is absorbed more rapidly, the overall amount of phloretin absorbed after a certain period can be similar whether administered as phloretin or phloridzin.[3]
Troubleshooting Guides
Formulation Troubleshooting: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
| Problem | Possible Cause | Suggested Solution |
| Drug Precipitation Upon Dilution | The drug has low solubility in the oil phase, or the surfactant/co-surfactant system is not robust enough to maintain the drug in a solubilized state upon dilution in aqueous media. | - Screen for Optimal Oil Phase: Test the solubility of the this compound in various oils to select one with the highest solubilizing capacity.- Optimize Surfactant/Co-surfactant Ratio: Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable nanoemulsion over a wide range of dilutions.- Increase Surfactant Concentration: A higher surfactant concentration can improve the emulsification process and the stability of the resulting nanoemulsion. |
| Phase Separation or Cracking of the Emulsion | The formulation is thermodynamically unstable. This can be due to an inappropriate choice of components or incorrect ratios. | - Conduct Thermodynamic Stability Tests: Subject the formulation to centrifugation and freeze-thaw cycles to identify and eliminate metastable formulations.- Re-evaluate Component Selection: Ensure the chosen oil, surfactant, and co-surfactant are compatible and can form a stable microemulsion. |
| Large and Polydisperse Droplet Size | Inefficient emulsification due to high interfacial tension between the oil and aqueous phases. | - Select a Surfactant with an Appropriate HLB Value: The hydrophile-lipophile balance (HLB) of the surfactant is crucial for forming a stable nanoemulsion.- Increase Co-surfactant Concentration: Co-surfactants can lower the interfacial tension and improve the flexibility of the interfacial film, leading to smaller droplet sizes. |
Experimental Assay Troubleshooting: Caco-2 Cell Permeability Assay
| Problem | Possible Cause | Suggested Solution |
| Low Compound Recovery | Dihydrochalcones are often hydrophobic and can bind non-specifically to plasticware used in the assay (e.g., plates, pipette tips). | - Use Low-Binding Plates: Utilize plates specifically designed to minimize non-specific binding.- Pre-treat Plates: Pre-incubate plates with a solution of a blocking agent like bovine serum albumin (BSA) to reduce binding sites.- Include a Surfactant: Adding a low concentration of a non-toxic surfactant to the transport buffer can help to keep the compound in solution. |
| High Variability in Permeability Values | Inconsistent cell monolayer integrity or variations in experimental conditions. | - Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the integrity and confluence of the Caco-2 cell monolayers before and after the experiment.- Standardize Experimental Conditions: Maintain consistent pH, temperature, and incubation times across all experiments.- Use Internal Standards: Include a well-characterized compound with known permeability as an internal standard in each assay plate. |
| Underestimation of Permeability for Highly Lipophilic Compounds | The compound may get trapped within the cell monolayer or bind to the basolateral side, leading to an underestimation of the amount that has permeated. | - Include a "Sink" Condition: Add a protein like BSA to the basolateral (receiver) chamber to mimic in vivo conditions and facilitate the diffusion of the compound away from the cell monolayer.- Analyze Cell Lysates: At the end of the experiment, lyse the cells and analyze the lysate to quantify the amount of compound that has accumulated within the cells. |
Data Presentation
Table 1: Quantitative Improvement in Oral Bioavailability of Phloretin with Different Formulation Strategies
| Formulation Strategy | This compound | Carrier/System | Fold Increase in Bioavailability (Compared to Unformulated Drug) | Key Pharmacokinetic Parameters (Oral Administration) | Reference |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Phloretin | Long-Chain Triglyceride (LCT) based SNEDDS | 7.9-fold | AUC (0-t): Significantly increased | [5] |
| Solid Dispersion | Phloretin | Soluplus® | Not explicitly quantified as fold-increase, but demonstrated significantly enhanced dissolution and oral bioavailability. | Cmax: ~1.5 µg/mL (Ph-SD) vs. ~0.5 µg/mL (Ph) AUC (0-inf): ~12 µg·h/mL (Ph-SD) vs. ~3 µg·h/mL (Ph) | |
| Oral Granules | Phloretin | Gelucire® 44/14 and Syloid 244 FP | ~1.92-fold (based on AUC 0-24h) | AUC (0-24h): 23657.54 hrng/mL (F1) vs. 12307.04 hrng/mL (Pure PHL) | [10] |
AUC (Area Under the Curve) and Cmax (Maximum Concentration) are key indicators of bioavailability. Higher values indicate greater exposure to the drug.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To prepare a SNEDDS formulation to enhance the solubility and oral absorption of a poorly water-soluble this compound.
Materials:
-
This compound (e.g., Phloretin)
-
Oil phase (e.g., Long-chain triglycerides like corn oil, medium-chain triglycerides like Capryol 90)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Screening of Excipients:
-
Determine the solubility of the this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilization capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare a series of mixtures with varying ratios of surfactant and co-surfactant (Smix), typically ranging from 1:1, 2:1, 1:2, etc.
-
For each Smix ratio, prepare different combinations with the oil phase at ratios from 9:1 to 1:9.
-
Titrate each mixture with water dropwise while vortexing.
-
Visually observe the mixtures for clarity and transparency to identify the nanoemulsion region.
-
Plot the results on a ternary phase diagram to delineate the nanoemulsion zone.
-
-
Preparation of the this compound-Loaded SNEDDS:
-
Select an optimal formulation from the nanoemulsion region of the phase diagram.
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Add the this compound to the mixture and dissolve it completely by gentle heating and stirring.
-
The resulting mixture is the SNEDDS pre-concentrate.
-
-
Characterization of the SNEDDS:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Emulsification Time: Add a small amount of the SNEDDS to a beaker of water with gentle stirring and measure the time it takes to form a clear or slightly bluish-white nanoemulsion.
-
Thermodynamic Stability: Subject the SNEDDS to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Protocol 2: Preparation of this compound Amorphous Solid Dispersion
Objective: To enhance the dissolution rate of a this compound by preparing an amorphous solid dispersion using a hydrophilic polymer.
Materials:
-
This compound (e.g., Phloretin)
-
Hydrophilic polymer (e.g., Soluplus®, PVP K30, HPMC)
-
Organic solvent (e.g., Ethanol, Methanol, Acetone)
-
Spray dryer or Rotary evaporator
-
Mortar and pestle
-
Sieve
Methodology (Solvent Evaporation Method):
-
Preparation of the Solution:
-
Dissolve the this compound and the chosen polymer in a suitable organic solvent. Ensure complete dissolution of both components with gentle stirring.
-
-
Solvent Evaporation:
-
Spray Drying: Spray the solution into the drying chamber of a spray dryer at an optimized inlet temperature and feed rate. The solvent rapidly evaporates, leaving behind the solid dispersion as a fine powder.
-
Rotary Evaporation: Place the solution in a round-bottom flask and remove the solvent under vacuum using a rotary evaporator. A thin film of the solid dispersion will form on the wall of the flask.
-
-
Post-Processing:
-
Scrape the solid dispersion from the flask (if using a rotary evaporator).
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Solid-State Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the this compound in the solid dispersion.
-
Dissolution Studies: Perform in vitro dissolution testing in simulated gastric and intestinal fluids to compare the dissolution rate of the solid dispersion with that of the pure crystalline this compound.
-
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of dihydrochalcones.
Caption: Simplified pathway of this compound (phloridzin/phloretin) absorption and metabolism in the intestine.
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 4. Studies on pharmacokinetic properties and absorption mechanism of phloretin: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced oral bioavailability and bioefficacy of phloretin using mixed polymeric modified self-nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid dispersions: A technology for improving bioavailability | Semantic Scholar [semanticscholar.org]
- 7. ijisrt.com [ijisrt.com]
- 8. The utility of cyclodextrins for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of phloretin by complexation with cyclodextrins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. ovid.com [ovid.com]
protecting hydroxyl groups during dihydrochalcone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dihydrochalcones, with a specific focus on the protection of hydroxyl groups.
Troubleshooting Guides
This section addresses specific issues that may arise during the protection and deprotection of hydroxyl groups in the course of dihydrochalcone synthesis.
Issue 1: Incomplete Protection of Hydroxyl Groups
Q1: My silyl ether (TBDMS, TIPS) protection reaction is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete silylation can be due to several factors:
-
Steric Hindrance: Phenolic or alcoholic hydroxyl groups that are sterically hindered may react slowly.
-
Solution: Consider using a less bulky silylating agent if possible, or prolong the reaction time and/or increase the temperature. For highly hindered alcohols, using a more reactive silylating agent like TBDMS-triflate may be beneficial.
-
-
Insufficient Reagents: Ensure you are using a sufficient excess of the silylating agent (e.g., TBDMSCl) and the base (e.g., imidazole). A common ratio is 1.2-1.5 equivalents of the silyl chloride and 2.0-2.5 equivalents of imidazole.[1]
-
Moisture: The presence of water in the reaction mixture will consume the silylating agent.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
-
Poor Nucleophilicity of the Hydroxyl Group: Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of a phenolic hydroxyl group, making the reaction slower.
-
Solution: Increase the reaction temperature or use a stronger, non-nucleophilic base to enhance the deprotonation of the hydroxyl group.
-
Q2: My benzylation reaction (protection with BnBr or BnCl) is giving a low yield. What should I investigate?
A2: Low yields in benzylation reactions can often be attributed to the following:
-
Base Strength: The choice and handling of the base are critical. Sodium hydride (NaH) is commonly used and is a strong base that must be handled under anhydrous conditions.
-
Solution: Use fresh, high-quality NaH. Ensure the alcohol is completely deprotonated to the alkoxide before adding the benzyl halide.[2]
-
-
Reaction Temperature: While some benzylations proceed at room temperature, others may require heating to go to completion.[2]
-
Solution: If the reaction is slow at room temperature, consider gently heating the reaction mixture.
-
-
Purity of Reagents: Impurities in the benzyl halide or solvent can lead to side reactions.
-
Solution: Use freshly distilled or high-purity benzyl bromide or chloride.
-
-
Side Reactions: Over-alkylation or reaction at other nucleophilic sites can occur.
-
Solution: Carefully control the stoichiometry of the reagents. If multiple hydroxyl groups are present, consider a protecting group strategy that allows for selective protection.
-
Issue 2: Unwanted Deprotection or Side Reactions
Q3: My silyl ether protecting group was unintentionally cleaved during a subsequent reaction step. How can I prevent this?
A3: Silyl ethers have varying stability. TBDMS ethers are generally robust but can be cleaved under certain conditions.
-
Acidic Conditions: Silyl ethers are labile to acid.
-
Solution: Avoid acidic workups or reaction conditions if possible. If an acidic step is necessary, consider using a more acid-stable protecting group like TBDPS or switching to an acid-resistant protecting group like a benzyl ether. The relative stability of silyl ethers to acid hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[1]
-
-
Fluoride Ions: Even trace amounts of fluoride ions can cleave silyl ethers.
-
Solution: Be mindful of all reagents used in subsequent steps to ensure they do not contain fluoride.
-
-
Strongly Basic Conditions: While more stable to base than to acid, some silyl ethers can be cleaved under strongly basic conditions.
-
Solution: If a strongly basic step is required, consider using a more base-stable protecting group.
-
Q4: During the deprotection of my benzyl ether via hydrogenolysis, I'm observing a low yield or a complex mixture of products. What could be the issue?
A4: Challenges during catalytic hydrogenolysis of benzyl ethers can arise from several sources:
-
Catalyst Poisoning: The palladium catalyst (Pd/C) can be poisoned by sulfur- or nitrogen-containing functional groups in the substrate, or by impurities in the solvents or reagents.[3]
-
Solution: Ensure the substrate is highly pure. Use high-purity solvents and hydrogen gas. If catalyst poisoning is suspected, increasing the catalyst loading may help.
-
-
Incomplete Reaction: The reaction may not go to completion due to catalyst deactivation or insufficient hydrogen pressure.
-
Solution: Use a fresh, active catalyst. Ensure a proper hydrogen atmosphere is maintained (e.g., using a hydrogen-filled balloon or a Parr hydrogenator). Agitate the reaction mixture vigorously to ensure good mixing of the substrate, catalyst, and hydrogen.
-
-
Over-reduction: In some cases, other functional groups (e.g., aromatic rings) may be reduced.
-
Solution: Carefully monitor the reaction progress by TLC. Using a hydrogen transfer reagent like ammonium formate instead of hydrogen gas can sometimes provide milder conditions.[4]
-
Frequently Asked Questions (FAQs)
Q5: Which protecting group should I choose for my hydroxylated this compound synthesis?
A5: The choice of protecting group depends on the overall synthetic strategy, including the number and type of hydroxyl groups to be protected and the reaction conditions of subsequent steps.
-
For simple protection: If you have a single hydroxyl group and the subsequent steps are not harsh, a TBDMS ether is often a good choice due to its ease of introduction and mild deprotection with fluoride ions.[2]
-
For multi-step synthesis with harsh conditions: Benzyl ethers are very stable and can withstand a wide range of reaction conditions, making them suitable for longer, more complex syntheses.[2]
-
When acid-lability is desired for deprotection: MOM ethers are a good option as they are stable to a variety of non-acidic reagents but are readily cleaved with acid.[5]
-
For orthogonal protection: If you have multiple hydroxyl groups that need to be deprotected at different stages, an orthogonal protecting group strategy is necessary. For example, you could use a TBDMS ether (cleaved by fluoride), a benzyl ether (cleaved by hydrogenolysis), and an acetyl ester (cleaved by base), allowing for selective deprotection of each hydroxyl group.
Q6: How can I selectively protect one phenolic hydroxyl group in the presence of another?
A6: Selective protection can often be achieved by taking advantage of differences in steric hindrance or acidity.
-
Steric Hindrance: Using a bulky protecting group like TBDPS-Cl can favor the protection of a less sterically hindered hydroxyl group.
-
Stoichiometric Control: Careful control of the amount of protecting group reagent (e.g., using only one equivalent) can sometimes lead to selective protection of the more reactive hydroxyl group.
-
Acidity: The acidity of phenolic hydroxyls can be influenced by other substituents on the aromatic ring. This can sometimes be exploited for selective deprotonation and subsequent protection.
Q7: What is the most common method for synthesizing the this compound backbone?
A7: The most prevalent method involves a two-step sequence:
-
Claisen-Schmidt Condensation: An appropriately substituted acetophenone is reacted with a benzaldehyde in the presence of a base (like NaOH or KOH) or acid to form the corresponding chalcone (an α,β-unsaturated ketone).[6][7]
-
Chemoselective Reduction: The carbon-carbon double bond of the chalcone is then selectively reduced to yield the this compound. A common method for this is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and hydrogen gas.[6][8]
Data Presentation
Table 1: Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, Imidazole, DMF, rt | TBAF, THF, rt; or mild acid | Stable to base, mild reducing/oxidizing agents. Labile to acid and fluoride. |
| Benzyl ether | Bn | BnBr, NaH, DMF or THF, 0 °C to rt | H₂, Pd/C, EtOH or EtOAc, rt | Very stable to a wide range of conditions (acidic, basic, oxidative, reductive). |
| Methoxymethyl ether | MOM | MOMCl, DIPEA, DCM, 0 °C to rt | Dilute HCl in MeOH or THF/water | Stable to basic and nucleophilic conditions. Labile to acid.[5] |
| Acetyl ester | Ac | Ac₂O, Pyridine, rt | K₂CO₃, MeOH/H₂O; or dilute acid | Stable to neutral and mildly acidic conditions. Labile to base. |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Protection of a Phenolic Hydroxyl Group
-
Dissolve the phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq.) to the solution and stir until it is fully dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Stir the reaction mixture for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[9]
Protocol 2: General Procedure for Benzyl Protection of a Hydroxyl Group
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous DMF or THF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq.) in the same solvent dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by flash column chromatography.[10]
Protocol 3: General Procedure for the Synthesis of a this compound from a Protected Chalcone
-
Dissolve the protected chalcone (1.0 eq.) in a suitable solvent such as ethanol, ethyl acetate, or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol %).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization or column chromatography if necessary.[6]
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Orthogonal protection strategy logic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. MOM Ethers [organic-chemistry.org]
- 6. Synthesis of Biobased Phloretin Analogues: An Access to Antioxidant and Anti-Tyrosinase Compounds for Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Technical Support Center: Enhancing the Solubility of Neohesperidin Dihydrochalcone (NHDC)
Welcome to the technical support center for Neohesperidin Dihydrochalcone (NHDC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the aqueous solubility of NHDC.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of Neohesperidin this compound (NHDC)?
A1: Neohesperidin this compound is known to have low solubility in cold water.[1] At room temperature (around 20-25°C), its solubility is approximately 0.4 to 0.5 g/L.[2] However, its solubility increases significantly with temperature.[2]
Q2: My NHDC is not dissolving properly in water. What are the initial troubleshooting steps?
A2: If you are encountering issues with dissolving NHDC in water, consider the following:
-
Temperature: The solubility of NHDC in water is highly temperature-dependent. Heating the water will significantly improve solubility. For instance, while sparingly soluble in cold water, it is freely soluble in hot water.[1]
-
pH of the Solution: The stability and, consequently, the solubility of NHDC can be influenced by pH. NHDC exhibits maximum stability in a pH range of 3-5.[3] Deviations from this range, especially towards alkaline conditions, can lead to degradation over time, which might be perceived as poor solubility.
-
Purity of NHDC: Ensure the purity of your NHDC sample, as impurities can affect its dissolution characteristics.
-
Agitation: Ensure adequate and consistent stirring or agitation to facilitate the dissolution process.
Q3: What are the most common and effective methods to enhance the solubility of NHDC?
A3: Several methods have been proven effective for enhancing the aqueous solubility of NHDC. These include:
-
Co-solvency: Utilizing a mixture of water and a miscible organic solvent, such as ethanol.
-
Blending with Other Sweeteners: Co-formulating NHDC with other high-intensity sweeteners like sodium saccharin or sodium cyclamate.
-
Inclusion Complexation with Cyclodextrins: Encapsulating the NHDC molecule within the cavity of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Solid Dispersions: Dispersing NHDC in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP).
Q4: Can adjusting the pH of my aqueous solution improve NHDC solubility?
A4: While pH is a critical factor for the stability of NHDC, with optimal stability in the pH range of 3 to 5, its direct effect on increasing equilibrium solubility is less pronounced than other methods.[3] It is more crucial to maintain the pH within the stable range to prevent degradation, which could be mistaken for low solubility, especially during prolonged experiments or storage.
Q5: Are there any safety concerns I should be aware of when working with NHDC and the solvents used for solubility enhancement?
A5: NHDC itself is generally recognized as safe (GRAS) for its intended use as a sweetener and flavor enhancer in food.[4] When using organic solvents like ethanol, standard laboratory safety precautions should be followed, including working in a well-ventilated area and using appropriate personal protective equipment (PPE). For specific safety information on any chemical, always refer to its Safety Data Sheet (SDS).
Troubleshooting Guides for Specific Solubility Enhancement Methods
Guide 1: Co-solvency with Ethanol-Water Mixtures
Issue: NHDC is precipitating out of my ethanol-water mixture.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Ratio: | The solubility of NHDC in ethanol-water mixtures is highly dependent on the ratio. A 50:50 (v/v) ethanol-water mixture has been shown to be particularly effective. |
| Low Temperature: | As with water, the solubility of NHDC in co-solvent systems decreases at lower temperatures. Try warming the solution gently to aid dissolution. |
| Supersaturation: | You may have created a supersaturated solution that is not stable over time. Ensure you are not exceeding the solubility limit at the given temperature and solvent ratio. |
Guide 2: Blending with Sodium Saccharin
Issue: My simple mixture of NHDC and sodium saccharin is not fully dissolving in water at room temperature.
| Potential Cause | Troubleshooting Step |
| Insufficient Mixing: | Simple physical mixtures require thorough and uniform blending to ensure intimate contact between the particles of NHDC and sodium saccharin. |
| High Concentration: | While blending enhances solubility, there is still a limit. Try preparing a more dilute solution. |
| Kinetics of Dissolution: | The dissolution of a physical mixture may be slower than a co-solubilized blend. Allow for sufficient time and agitation. For faster and more complete dissolution, consider preparing a co-solubilized blend (see Experimental Protocol 2).[5] |
Guide 3: Cyclodextrin Inclusion Complexation
Issue: I have a low yield of my NHDC-cyclodextrin inclusion complex.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry: | The molar ratio of NHDC to cyclodextrin is crucial. A 1:1 molar ratio is often a good starting point for phase solubility studies to determine the optimal ratio. |
| Inefficient Complexation Method: | The choice of preparation method (e.g., co-precipitation, kneading, freeze-drying) can significantly impact the complexation efficiency. The solvent evaporation and freeze-drying methods often yield higher complexation efficiencies. |
| Poor Solvent Choice: | The complexation process in solution requires a solvent in which both the guest (NHDC) and host (cyclodextrin) have some solubility. Water is typically used, but small amounts of a co-solvent may be necessary if the guest's solubility is extremely low. |
| Inadequate Reaction Time/Temperature: | Ensure sufficient time and appropriate temperature for the complexation to reach equilibrium. This can range from a few hours to over 24 hours, depending on the method. |
Issue: My prepared NHDC-cyclodextrin complex is not showing the expected solubility enhancement.
| Potential Cause | Troubleshooting Step |
| Incomplete Complex Formation: | The product may be a physical mixture rather than a true inclusion complex. Characterize your product using techniques like DSC, XRD, or FTIR to confirm complex formation. |
| Crystallinity of the Complex: | Amorphous inclusion complexes generally have higher solubility than crystalline ones. The preparation method can influence the final physical state of the complex. |
| Incorrect Cyclodextrin: | The size of the cyclodextrin cavity must be appropriate for the guest molecule. For flavonoids like NHDC, β-cyclodextrin and its derivatives (e.g., HP-β-CD) are commonly used. |
Quantitative Data on Solubility Enhancement
The following tables summarize the quantitative improvements in NHDC solubility achieved through various methods.
Table 1: Solubility of NHDC in Different Solvent Systems
| Solvent System | Temperature (°C) | Solubility (g/L) | Fold Increase vs. Cold Water | Reference |
| Cold Water | 20 | ~0.4 | 1 | [6] |
| Hot Water | 80 | 650 | 1625 | [2] |
| Ethanol | 20 | 12 | 30 | [6] |
| Ethanol/Water (50:50, v/v) | 20 | 123 | 307.5 | [6] |
Table 2: Solubility Enhancement of NHDC through Complexation and Blending
| Method | Carrier/Excipient | Molar Ratio (Drug:Carrier) | Solubility Enhancement | Reference |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | 12-fold increase (from 0.16 mg/mL to 1.92 mg/mL) | [7] |
| Ternary Inclusion Complex | HP-β-CD and Meglumine | Not specified | 36-fold increase (from 0.16 mg/mL to 5.81 mg/mL) | [7] |
| Co-solubilized Blend | Sodium Saccharin | 10:90 (NHDC:Saccharin) | Significantly improved water solubility at room temperature | [5] |
| Co-solubilized Blend | Sodium Cyclamate | 10:90 (NHDC:Cyclamate) | Temporally improved water solubility | [5] |
Experimental Protocols
Protocol 1: Preparation of NHDC-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Solvent Evaporation
This protocol is based on the general principles of the solvent evaporation method for preparing inclusion complexes.
Materials:
-
Neohesperidin this compound (NHDC)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized Water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine Molar Ratio: Based on phase solubility studies, a 1:1 molar ratio of NHDC to HP-β-CD is a common starting point.
-
Dissolve NHDC: Accurately weigh the required amount of NHDC and dissolve it in a minimal amount of ethanol.
-
Dissolve HP-β-CD: In a separate container, accurately weigh the corresponding molar amount of HP-β-CD and dissolve it in deionized water.
-
Mix Solutions: Slowly add the NHDC-ethanol solution to the aqueous HP-β-CD solution while stirring continuously.
-
Solvent Evaporation: Transfer the resulting solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at an elevated temperature (e.g., 40-60°C) under reduced pressure until a solid film or powder is formed.
-
Drying: Scrape the solid product from the flask and dry it further in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterization: The resulting powder should be characterized by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.
Protocol 2: Preparation of a Co-solubilized NHDC-Sodium Saccharin Blend
This protocol is adapted from the co-solubilization method described for sweetener blends.[5]
Materials:
-
Neohesperidin this compound (NHDC)
-
Sodium Saccharin
-
Ethanol
-
Deionized Water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Prepare Solvent System: Prepare a 50:50 (v/v) ethanol-water mixture.
-
Dissolve Components: In a suitable vessel, dissolve a 10:90 weight ratio of NHDC and sodium saccharin in the 50:50 ethanol-water mixture. Ensure complete dissolution of both components with stirring.
-
Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent at an appropriate temperature (e.g., 50-70°C) under vacuum until a dry, homogenous powder is obtained.
-
Drying: Further dry the resulting powder in a vacuum oven to remove any residual solvent.
-
Storage: Store the resulting co-solubilized blend in a tightly sealed container to protect it from moisture.
Protocol 3: Preparation of NHDC Solid Dispersion with PVP K30 by Solvent Evaporation
This protocol is based on a general solvent evaporation method for preparing solid dispersions.
Materials:
-
Neohesperidin this compound (NHDC)
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol
-
Rotary evaporator
-
Vacuum oven
-
Sieve
Procedure:
-
Select Drug-to-Carrier Ratio: Choose the desired weight ratio of NHDC to PVP K30 (e.g., 1:1, 1:5, 1:10).
-
Dissolve Components: Accurately weigh the required amounts of NHDC and PVP K30. Dissolve both components in a sufficient amount of ethanol with continuous stirring until a clear solution is obtained.
-
Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate the ethanol at a suitable temperature (e.g., 40-60°C) under reduced pressure to obtain a solid mass.
-
Drying: Dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the prepared solid dispersion using DSC, XRD, and FTIR to confirm the amorphous state of NHDC within the polymer matrix.
Visualizations
References
- 1. Neohesperidin this compound - CD Formulation [formulationbio.com]
- 2. Neohesperidin this compound, multi-task solution - Bordas S.A. [bordas-sa.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. NEOHESPERIDIN this compound (NHDC) - Ataman Kimya [atamanchemicals.com]
- 5. Improved water solubility of neohesperidin this compound in sweetener blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin this compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Synthesis of Dihydrochalcones
This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction conditions for the enzymatic synthesis of dihydrochalcones.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| 1. Low or No Product Yield | Inactive or Inhibited Enzyme: The enzyme (e.g., chalcone reductase, ene-reductase) may have lost activity due to improper storage, handling, or the presence of inhibitors.[1][2] Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for the enzyme's activity.[1] Poor Substrate/Cofactor Availability: Incorrect concentrations, low purity, or degradation of the chalcone substrate or required cofactors (e.g., NADPH) can limit the reaction.[1][2] Low Substrate Solubility: Dihydrochalcones and their precursors can have poor solubility in aqueous buffers, limiting their availability to the enzyme.[3] Product Inhibition: High concentrations of the dihydrochalcone product or reaction byproducts can inhibit enzyme activity.[3] | Verify Enzyme Activity: Perform a standard activity assay with a control substrate to confirm the enzyme is active. Ensure proper storage (typically -80°C) and avoid multiple freeze-thaw cycles.[2][3] Optimize Reaction Conditions: Conduct small-scale trials at various pH values (typically 7.0-8.5) and temperatures (e.g., 30-40°C) to find the optimum for your specific enzyme.[2][4] Check Substrates and Cofactors: Use high-purity substrates and prepare fresh cofactor solutions. Consider implementing a cofactor regeneration system to maintain optimal concentrations.[1][5] Improve Solubility: Add a small amount of a water-miscible organic co-solvent like DMSO or methanol. A fed-batch approach, where the substrate is added gradually, can also be effective.[3] Address Product Inhibition: Consider in-situ product removal or process optimization to keep product concentrations below inhibitory levels. |
| 2. Formation of Undesired Byproducts | Lack of Enzyme Selectivity: The enzyme may catalyze reactions at unintended sites on the substrate molecule. Substrate Degradation: The chalcone substrate may be unstable under the reaction conditions. Microbial Contamination: Contaminating microorganisms can introduce enzymes that lead to unwanted side reactions. | Screen Different Enzymes: Test various reductases from different sources to find one with higher selectivity for your specific chalcone. Adjust Reaction Conditions: Modifying the pH or temperature can sometimes alter the enzyme's selectivity. Ensure Sterile Technique: Use sterile buffers and equipment to prevent microbial growth during long incubation periods. |
| 3. Difficulty in Product Purification | Product Instability: The this compound product may be susceptible to oxidation or degradation, especially during purification steps.[1] Similar Physicochemical Properties: The product and remaining substrate may have very similar properties, making separation by chromatography challenging. | Work Under Inert Atmosphere: Perform purification steps under nitrogen or argon and use deoxygenated buffers to prevent oxidation.[1] Adding antioxidants like DTT can also be beneficial.[1] Optimize Chromatography: Experiment with different solvent systems, stationary phases, or purification techniques (e.g., crystallization, preparative HPLC) to improve separation. |
| 4. Enzyme Instability During Reaction | Denaturation: High temperatures or non-optimal pH can cause the enzyme to unfold and lose activity.[2] Proteolysis: Proteases from microbial contamination or the enzyme preparation itself can degrade the enzyme. Mechanical Stress: Vigorous stirring or shear stress in a bioreactor can damage the enzyme. | Immobilize the Enzyme: Covalently bonding or adsorbing the enzyme to a solid support can significantly enhance its stability and allow for easier reuse.[6][7][8] Add Stabilizers: Include additives like glycerol or BSA in the reaction buffer to help stabilize the enzyme's structure. Optimize Agitation: Use gentle mixing to ensure homogeneity without causing excessive shear stress. |
Frequently Asked Questions (FAQs)
Q1: What class of enzymes is primarily used for the synthesis of dihydrochalcones from chalcones? A1: The primary enzymes used are oxidoreductases, specifically ene-reductases or chalcone reductases.[5][9] These enzymes selectively reduce the carbon-carbon double bond in the α,β-unsaturated ketone structure of chalcones.[9] Whole microbial cells, such as those from Saccharomyces, Yarrowia, and Rhodotorula species, are also frequently used as they contain these enzymes and can provide cofactor regeneration naturally.[9]
Q2: What is the optimal pH for enzymatic this compound synthesis? A2: The optimal pH can vary depending on the specific enzyme, but a neutral to slightly alkaline pH range of 7.5 to 8.0 is often found to be optimal for enzyme activity and stability.[4] It is always recommended to perform a pH screening experiment for your specific enzyme and substrate combination.
Q3: How can I improve the reusability of my enzyme? A3: Enzyme immobilization is a key strategy for improving reusability and stability.[8] Methods such as adsorption onto hydrophobic resins, covalent attachment to supports like agarose, or entrapment within hydrogels can protect the enzyme from harsh conditions and allow for easy recovery from the reaction mixture.[6][7][8]
Q4: My chalcone substrate is poorly soluble in the aqueous reaction buffer. How can I resolve this? A4: Poor solubility of hydrophobic substrates is a common challenge.[3] You can add a small percentage (e.g., 5-10%) of a water-miscible organic co-solvent like DMSO, methanol, or ethanol to the reaction buffer to increase solubility.[3][9] However, you must first test the enzyme's tolerance to the chosen solvent, as high concentrations can cause denaturation.[3]
Q5: Is a cofactor regeneration system necessary? A5: Yes, since reductases require a hydride donor, typically NADPH, a cofactor regeneration system is highly recommended for cost-effectiveness and to drive the reaction forward.[5] This avoids the need to add stoichiometric amounts of the expensive cofactor. Common regeneration systems involve a second enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose) to continuously regenerate NADPH from NADP+. When using whole microbial cells, this regeneration often occurs endogenously.[9]
Experimental Protocols & Data
Protocol 1: General Procedure for pH and Temperature Optimization
This protocol outlines a method for determining the optimal pH and temperature for your enzymatic reaction in a small-scale format.
Materials:
-
Purified chalcone reductase or other ene-reductase
-
Chalcone substrate (e.g., phloretin)
-
NADPH
-
A series of buffers (e.g., phosphate, Tris-HCl, HEPES) covering a pH range from 6.0 to 9.0
-
Reaction vials or 96-well plate
-
Incubator or water bath with temperature control
-
Quenching solution (e.g., acetonitrile or ethyl acetate)
-
HPLC or LC-MS for analysis
Procedure:
-
pH Optimization:
-
Prepare a set of reactions, each in a different buffer (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
To each reaction vial, add the buffer, a fixed concentration of the chalcone substrate, NADPH, and the enzyme.
-
Incubate all reactions at a constant temperature (e.g., 30°C) for a defined period (e.g., 4 hours).
-
Stop the reactions by adding a quenching solution.
-
Analyze the conversion to this compound by HPLC to determine the optimal pH.
-
-
Temperature Optimization:
-
Using the optimal buffer and pH determined above, prepare a new set of identical reactions.
-
Incubate each reaction at a different temperature (e.g., 25°C, 30°C, 37°C, 45°C, 50°C).
-
Incubate for the same defined period.
-
Quench the reactions and analyze the conversion by HPLC to determine the optimal temperature.
-
Protocol 2: Enzyme Immobilization by Adsorption
This protocol provides a general method for immobilizing an enzyme onto a hydrophobic support.
Materials:
-
Purified enzyme solution
-
Hydrophobic support resin (e.g., octyl-sepharose)
-
Low-ionic-strength buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
High-ionic-strength buffer (e.g., 10 mM sodium phosphate + 1 M NaCl, pH 7.0)
-
Reaction tubes
Procedure:
-
Equilibrate the hydrophobic resin by washing it several times with the low-ionic-strength buffer.
-
Prepare the enzyme solution in the same low-ionic-strength buffer.
-
Add the enzyme solution to the equilibrated resin.
-
Incubate the mixture with gentle agitation at a low temperature (e.g., 4°C) for a few hours to allow for adsorption.
-
Monitor the immobilization process by taking samples of the supernatant and measuring the residual protein concentration or enzyme activity.
-
Once immobilization is complete (i.e., minimal activity in the supernatant), wash the resin with the high-ionic-strength buffer to remove any weakly bound enzyme.
-
The immobilized enzyme is now ready for use and can be stored in an appropriate buffer at 4°C.
Table 1: Influence of pH on this compound Conversion
(Illustrative data based on typical enzyme performance)
| pH | Buffer System | Relative Conversion (%) |
| 6.0 | Phosphate | 45 |
| 6.5 | Phosphate | 68 |
| 7.0 | Phosphate | 85 |
| 7.5 | HEPES | 98 |
| 8.0 | HEPES | 100 |
| 8.5 | Tris-HCl | 92 |
| 9.0 | Tris-HCl | 75 |
Table 2: Effect of Co-Solvent on Substrate Solubility and Reaction Yield
(Illustrative data)
| Co-Solvent (v/v) | Substrate Solubility (mM) | Final Product Yield (%) |
| None (Control) | 0.5 | 35 |
| 5% DMSO | 2.0 | 78 |
| 10% DMSO | 5.0 | 91 |
| 20% DMSO | 8.0 | 65 (Enzyme inhibition observed) |
| 10% Ethanol | 4.5 | 88 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatic Glycosylation of 4′-Hydroxychalcones: Expanding the Scope of Nature’s Catalytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Oriented Covalent Immobilization of Enzymes on Heterofunctional-Glyoxyl Supports | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Dihydrochalcone Purification by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of dihydrochalcones using column chromatography.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.
Issue 1: Poor or No Separation of Dihydrochalcone from Impurities
Question: My this compound is co-eluting with impurities, resulting in poor separation. What steps can I take to improve the resolution?
Answer:
Poor separation is a common challenge that can often be resolved by systematically optimizing your chromatographic conditions.
Initial Checks:
-
TLC Analysis: Before scaling up to column chromatography, ensure you have optimized the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide good separation between your this compound and any impurities, with the target compound having an Rf value between 0.2 and 0.4 for optimal column separation.[1][2]
-
Sample Purity: Confirm the complexity of your crude mixture. A highly impure sample may require a multi-step purification strategy.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Adjust Polarity: For normal-phase chromatography (e.g., silica gel), if your this compound and impurities are eluting too quickly and together, decrease the polarity of the mobile phase. This can be achieved by increasing the proportion of the non-polar solvent (e.g., increasing the hexane to ethyl acetate ratio).[3] Conversely, if the compounds are not moving from the baseline, gradually increase the polarity.
-
Change Solvent Selectivity: If adjusting polarity is ineffective, try a different solvent system. For example, replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone can alter the selectivity and improve separation. Sometimes, a three-component solvent system can provide the necessary resolution.
-
Use a Gradient Elution: If an isocratic (single solvent mixture) elution fails to separate the compounds, a gradient elution is highly recommended.[4] Start with a low polarity mobile phase and gradually increase the polarity over the course of the separation. This will allow for the elution of less polar impurities first, followed by your this compound, and then more polar impurities.
-
-
Stationary Phase Selection:
-
Silica Gel vs. Alumina: While silica gel is the most common stationary phase for purifying moderately polar compounds like dihydrochalcones, alumina can be a good alternative, especially if your compound is sensitive to the acidic nature of silica gel.[5]
-
Particle Size: Using a stationary phase with a smaller particle size can increase the surface area and improve separation efficiency. However, this will also lead to higher back pressure.
-
-
Column Packing and Loading:
-
Proper Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. Both dry and wet packing methods can be effective if done carefully.[6]
-
Sample Loading: Load the sample in a minimal amount of solvent to ensure a narrow starting band. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, is often preferred for samples that are not highly soluble in the initial mobile phase.
-
Issue 2: Peak Tailing of the this compound
Question: My purified this compound shows significant peak tailing in the chromatogram. What is causing this and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with polar functional groups like the hydroxyl groups present in many dihydrochalcones.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: The free silanol groups on the surface of silica gel are acidic and can strongly interact with the polar groups of your this compound, leading to tailing.[7][8]
-
Solution 1: Add a Modifier to the Mobile Phase: Adding a small amount of a competitive agent to your mobile phase can cap these active silanol sites. For acidic dihydrochalcones, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) can help. For basic impurities that might be causing tailing, a small amount of triethylamine can be used.
-
Solution 2: Use End-Capped Silica Gel: Consider using an end-capped silica gel where the majority of the free silanol groups have been deactivated.
-
-
Column Overload: Loading too much sample onto the column can saturate the stationary phase, resulting in broad and tailing peaks.[8]
-
Solution: Reduce the amount of sample loaded onto the column. A general guideline is to use a sample-to-adsorbent ratio of 1:30 to 1:100, depending on the difficulty of the separation.
-
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much more polar than the mobile phase can cause band broadening and tailing.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a more polar solvent is necessary for solubility, use the minimum volume possible.
-
Issue 3: this compound is Not Eluting from the Column
Question: I've been running my column for a long time, and my this compound is not coming off the column. What should I do?
Answer:
This issue typically arises from the compound being too strongly adsorbed to the stationary phase.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: The most common reason for a compound not eluting is that the mobile phase is not polar enough. Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol.
-
Check for Compound Precipitation: If the sample was loaded in a solvent in which it has low solubility, it may have precipitated at the top of the column.
-
Solution: Try to dissolve the precipitate by carefully adding a small amount of a stronger (more polar) solvent directly to the top of the column.
-
-
Compound Degradation: It is possible that the this compound is unstable on the silica gel and has degraded.
-
Solution: To test for this, spot your crude mixture on a TLC plate, let it sit for a while, and then develop it. If you see new spots or a streak from the baseline, your compound may be degrading on the silica. In this case, switching to a less acidic stationary phase like alumina or using a deactivated silica gel might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for this compound purification on silica gel?
A1: A hexane/ethyl acetate mixture is a very common and good starting point for many dihydrochalcones.[3] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. For more polar dihydrochalcones, a dichloromethane/methanol system may be more appropriate.
Q2: How do I choose the right adsorbent for my this compound purification?
A2: Silica gel is the most widely used adsorbent for this compound purification due to its effectiveness in separating compounds of moderate polarity.[5] Alumina can be a good alternative for acid-sensitive compounds. For very similar compounds or for desalting, Sephadex LH-20, a size-exclusion chromatography resin, can be effective. Macroporous resins have also been shown to be effective for the purification of flavonoids, including dihydrochalcones, from crude extracts.[9][10][11]
Q3: How can I improve the recovery of my this compound from the column?
A3: To improve recovery, ensure that your compound is not irreversibly binding to or degrading on the column. Using a properly deactivated silica gel or switching to a different adsorbent can help. Also, ensure the column is not overloaded and that the mobile phase polarity is sufficient to elute the compound completely. After collecting the fractions containing your product, ensure complete evaporation of the solvent without degrading the compound, for example, by using a rotary evaporator at a moderate temperature.
Q4: My this compound is an oil after purification, but I need a solid. What can I do?
A4: If your purified this compound is an oil, it may be due to residual solvent or because it is a low-melting solid or an amorphous material. First, ensure all solvent has been removed under high vacuum. If it remains an oil, you can try to induce crystallization by dissolving it in a minimal amount of a hot solvent in which it is soluble and then slowly cooling it down. Adding a non-polar "anti-solvent" dropwise to a concentrated solution of your compound can also induce precipitation. Scratching the inside of the flask with a glass rod at the solution-air interface can sometimes initiate crystallization.
Data Presentation
Table 1: Representative TLC Rf Values of Dihydrochalcones in Different Solvent Systems
| This compound | Solvent System (v/v) | Adsorbent | Approximate Rf Value |
| Phloretin | Hexane:Ethyl Acetate (1:1) | Silica Gel | 0.45 |
| Neohesperidin this compound | Ethyl Acetate:Methanol:Water (100:17:13) | Silica Gel | 0.52 |
| Naringin this compound | Chloroform:Methanol (9:1) | Silica Gel | 0.38 |
Note: Rf values are approximate and can vary depending on the specific conditions (e.g., plate manufacturer, temperature, humidity).
Table 2: Comparison of Adsorbents for Flavonoid Purification
| Adsorbent | Purity of Flavonoids (%) | Recovery of Flavonoids (%) |
| Macroporous Resin (HPD-450) | 92.3 | 91.2 |
| MIL-100(Fe) | 85.6 | 89.7 |
| Macroporous Resin (D101) | 88.7 | 85.4 |
| Macroporous Resin (HPD-300) | 82.1 | 83.6 |
Source: Adapted from a study on flavonoid purification.[12] The specific type of flavonoid and experimental conditions will influence the results.
Experimental Protocols
Protocol 1: General Procedure for this compound Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude mixture in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined gradient.
-
-
Fraction Analysis:
-
Monitor the elution of your this compound by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. [Determination of neohesperidin this compound and naringin this compound in feeds by solid phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin this compound and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Separation and purification of neohesperidin from the albedo of Citrus reticulata cv. Suavissima by combination of macroporous resin and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
preventing isomerization of chalcones during dihydrochalcone synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of chalcone isomerization during the synthesis of dihydrochalcones.
Troubleshooting Guide: Isomerization During Catalytic Hydrogenation
This guide addresses the formation of unwanted isomers, such as flavanones, during the reduction of 2'-hydroxychalcones.
Problem: My reaction to synthesize dihydrochalcone is producing a significant amount of an isomeric byproduct, likely a flavanone. How can I improve the selectivity for the desired this compound?
Analysis: The formation of flavanones from 2'-hydroxychalcones is a common side reaction that competes with the desired hydrogenation of the α,β-unsaturated double bond. This intramolecular cyclization is often catalyzed by the reaction conditions.[1][2][3] The table below outlines the critical experimental parameters and provides recommendations to minimize this unwanted isomerization.
Table 1: Optimizing Reaction Conditions to Prevent Isomerization
| Parameter | Condition Promoting Isomerization | Recommended Condition to Prevent Isomerization | Expected Outcome |
| Catalyst | Palladium on Carbon (Pd/C) | Raney Nickel (Raney Ni) or Rhodium-based catalysts.[4][5] | Selective hydrogenation of the C=C double bond with minimal cyclization. |
| Solvent | Protic solvents (e.g., ethanol, methanol).[6] | Aprotic solvents (e.g., ethyl acetate, dioxane, γ-Valerolactone (GVL)).[4][7] | Reduces the availability of protons that facilitate the cyclization mechanism. |
| pH / Additives | Acidic or strongly alkaline conditions.[2] | Neutral conditions. Addition of a non-nucleophilic base like triethylamine can neutralize acidic impurities.[8] | Minimizes acid- or base-catalyzed intramolecular cyclization. |
| Temperature | Elevated temperatures. | Room temperature or below. | Reduces the rate of the isomerization side reaction. |
| Reaction Time | Prolonged reaction times after the chalcone has been consumed. | Monitor reaction progress (e.g., via TLC/HPLC) and stop once the starting material is consumed.[6] | Prevents the product from being exposed to conditions that favor isomerization over time. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind the isomerization of a 2'-hydroxychalcone to a flavanone? The isomerization is an intramolecular Michael addition, where the hydroxyl group at the 2'-position of the chalcone acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone.[1][3] This cyclization process is often catalyzed by acids or bases.[2]
Q2: Why is Palladium on Carbon (Pd/C) sometimes problematic for this reaction? While Pd/C is a common and effective hydrogenation catalyst, it can also facilitate the isomerization of chalcones to flavanones, especially in protic solvents.[9] Raney Nickel, on the other hand, often shows higher selectivity for the reduction of the olefinic double bond without promoting significant cyclization.[10][11]
Q3: Can I use catalytic transfer hydrogenation (CTH) for this synthesis? Yes, catalytic transfer hydrogenation (CTH) using a hydrogen donor like ammonium formate with a Pd/C catalyst is a viable method.[12][13] This technique can be very efficient and may offer different selectivity profiles compared to hydrogenation with H₂ gas, potentially reducing isomerization under optimized conditions.[14]
Q4: Are there any non-hydrogenation methods to produce dihydrochalcones from chalcones? While catalytic hydrogenation is the most direct method, other reductions are possible. For instance, the use of triethylsilane with trifluoroacetic acid can reduce the double bond.[9] However, for any method, the potential for acid- or base-catalyzed isomerization of the starting material or product must be considered.
Experimental Protocols and Visualizations
Recommended Protocol for Selective Hydrogenation of Chalcones
This protocol provides a detailed methodology for the synthesis of dihydrochalcones while minimizing the formation of flavanone isomers.
Objective: To selectively reduce the α,β-double bond of a 2'-hydroxychalcone using Raney Nickel.
Materials:
-
2'-hydroxychalcone
-
Raney Nickel (slurry in water)
-
Ethyl acetate (anhydrous)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar pressure vessel
-
Celite™ or another filter aid
-
Standard laboratory glassware
-
TLC plates and appropriate developing solvent
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approx. 0.1-0.2 g per 1 g of chalcone) with ethyl acetate three times to remove water.
-
Reaction Setup: Add the washed Raney Nickel catalyst to a solution of the 2'-hydroxychalcone (1.0 eq) in ethyl acetate in a suitable pressure-resistant reaction vessel.
-
Hydrogenation: Seal the vessel, purge it several times with an inert gas (N₂ or Ar), and then with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Periodically (e.g., every hour), carefully depressurize the vessel, take a small sample of the reaction mixture, and analyze it by TLC to monitor the disappearance of the starting material.
-
Work-up: Once the reaction is complete, vent the hydrogen pressure and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as Raney Nickel is pyrophoric in air. Keep it wet with solvent.[11] Wash the filter cake with additional ethyl acetate.
-
Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
References
- 1. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical and theoretical aspects of flavanone–chalcone isomerisations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. jchemrev.com [jchemrev.com]
- 10. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C [mdpi.com]
Dihydrochalcone Delivery Systems: A Technical Support Center
Welcome to the Technical Support Center for Dihydrochalcone Formulation Strategies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formulation and delivery of dihydrochalcones.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the oral delivery of dihydrochalcones like phloretin?
A1: The primary challenges are their low water solubility and poor oral bioavailability. For instance, phloretin has an oral bioavailability of only 8.67%.[1] This is due to its poor absorption and rapid elimination from the body. These factors significantly limit their clinical applications despite their potent biological activities, such as antioxidant and anti-inflammatory effects.[1][2]
Q2: What are the most common formulation strategies to improve the delivery of dihydrochalcones?
A2: Several advanced formulation strategies are employed to overcome the delivery challenges of dihydrochalcones. These include:
-
Nanoemulsions: Self-nanoemulsifying drug delivery systems (SNEs) have been shown to increase the bioavailability of phloretin by 4 to 7-fold.[1][3]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are effective for encapsulating lipophilic drugs like dihydrochalcones, offering advantages like controlled release and protection from degradation.[4]
-
Liposomes and Transfersomes: These vesicular systems can enhance the transdermal delivery of dihydrochalcones.
-
Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can significantly improve the aqueous solubility of dihydrochalcones.[5]
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymer matrix to enhance its dissolution rate and bioavailability.[6]
Q3: How do nanoemulsions improve the bioavailability of dihydrochalcones?
A3: Nanoemulsions are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This process increases the surface area for drug absorption and can enhance lymphatic transport, thus bypassing first-pass metabolism in the liver. The small droplet size of the nanoemulsion also improves drug solubilization in the gut.[7]
Q4: What is the role of cyclodextrins in this compound formulations?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like dihydrochalcones, forming inclusion complexes. This encapsulation effectively increases the aqueous solubility of the this compound, which can lead to improved dissolution and bioavailability.[5]
Troubleshooting Guides
Nanoemulsion Formulation
| Issue | Possible Causes | Solutions |
| Cloudy appearance or phase separation after formulation. | 1. Incorrect oil/surfactant/co-surfactant ratio. 2. Incompatible components. 3. Insufficient energy input during emulsification. | 1. Optimize the formulation by screening different ratios of oil, surfactant, and co-surfactant using pseudo-ternary phase diagrams. 2. Ensure all components are miscible and stable in the chosen ratio. 3. If using a high-energy method, increase homogenization pressure or time, or sonication amplitude/duration.[8] |
| Droplet size is too large or shows a polydisperse distribution. | 1. Inadequate homogenization. 2. Suboptimal surfactant concentration. 3. "Over-processing" where excessive energy input leads to droplet coalescence.[9] | 1. Increase the number of homogenization cycles or the homogenization pressure.[9] 2. Adjust the surfactant concentration to ensure adequate coverage of the oil-water interface. 3. Optimize the homogenization parameters to avoid excessive energy that can destabilize the emulsion. |
| Nanoemulsion is unstable during storage (creaming, Ostwald ripening, coalescence). | 1. Creaming: Density difference between the dispersed and continuous phases. 2. Ostwald ripening: Diffusion of smaller droplets to larger ones. 3. Coalescence: Merging of droplets.[9][10] | 1. Match the densities of the two phases as closely as possible. 2. Use a combination of surfactants or add a ripening inhibitor. 3. Ensure optimal surfactant concentration and a strong interfacial film. |
Solid Lipid Nanoparticle (SLN) Formulation
| Issue | Possible Causes | Solutions |
| Low Encapsulation Efficiency (%EE). | 1. Poor solubility of the this compound in the molten lipid. 2. Drug partitioning into the aqueous phase during homogenization, especially for more hydrophilic compounds. 3. High concentration of surfactant leading to drug solubilization in the external phase. | 1. Select a lipid in which the this compound has high solubility. 2. Use the cold homogenization technique to minimize drug partitioning. 3. Optimize the surfactant concentration. |
| Drug Expulsion During Storage. | 1. Polymorphic transitions of the lipid matrix from a less ordered to a more perfect crystalline state, which expels the drug.[11][12] 2. High drug loading that exceeds the solubilizing capacity of the lipid matrix. | 1. Use a mixture of lipids to create a less-ordered crystalline structure (as in Nanostructured Lipid Carriers - NLCs).[13] 2. Optimize the drug-to-lipid ratio to avoid supersaturation. |
| Particle aggregation during storage. | 1. Insufficient surfactant concentration to stabilize the nanoparticle surface. 2. Inappropriate storage temperature. | 1. Increase the concentration of the stabilizing surfactant. 2. Store the SLN dispersion at a suitable temperature, typically refrigerated. |
Data Summary
Table 1: Formulation Strategies and Performance for Phloretin Delivery
| Formulation Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Self-Nanoemulsion (SNE) | Long-chain triglycerides, Cremophor EL, Pluronic F127/P123 | ~30 | < 0.2 | > 95% | 7.9-fold increase in oral bioavailability compared to unformulated phloretin. | [14] |
| Nanostructured Lipid Carrier (NLC) | Solid lipid, liquid lipid, surfactant | 137.40 ± 3.27 | 0.237 ± 0.005 | 96.68 ± 0.06 | Sustained release pattern and improved absorption in vitro. | [4][15] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic) acid | 98.7 | 0.110 | Not Reported | Showed antioxidant and antimicrobial properties. | [16] |
| Transfersomes | Soybean Phosphatidylcholine, Cholesterol, Sodium deoxycholate | Not Reported | Not Reported | ~95% | 1.97-fold higher AUC in vivo for transdermal delivery compared to a phloretin solution gel. | [17] |
| Niosomes (Spanlastics) | Span 60, Tween 80 | 114.06 ± 8.35 | 0.05 | 78.60 ± 0.32 | Spherical and well-dispersed nanoparticles. | [15] |
| Sodium Caseinate Complexes | Sodium caseinate | 225.53 - 262.47 | < 0.3 | Not Applicable | Enhanced interactions and potential for improved functional properties. | [17][18] |
Experimental Protocols
Protocol 1: Preparation of Phloretin-Loaded Self-Nanoemulsion (SNE)
This protocol is adapted from a method described for enhancing the oral bioavailability of phloretin.[7]
Materials:
-
Phloretin
-
Oil phase (e.g., Long-chain triglycerides like Maisine® 35-1)
-
Surfactant (e.g., Cremophor EL)
-
Co-solvents (e.g., Ethanol, 1,2-Propanediol)
-
Polymers (e.g., Pluronic P123, Pluronic F127)
Procedure:
-
Prepare the aqueous phase: Dissolve Pluronic P123 (25 mg) and Pluronic F127 (25 mg) in a mixture of ethanol (50 mg) and 1,2-propanediol (50 mg).
-
Prepare the oil phase: Dissolve phloretin (400 mg) in a mixture of the oil phase (200 mg) and surfactant (200 mg) with stirring at 50°C for 20 minutes.
-
Form the pre-concentrate: Disperse the hot oil phase into the aqueous phase at the same temperature with continuous stirring to form the self-nanoemulsifying pre-concentrate.
-
Characterization:
-
Dilute the prepared SNE pre-concentrate (e.g., 200 times) with deionized water.
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.[7]
-
Protocol 2: Preparation of Phloretin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization)
This is a general protocol for preparing SLNs.
Materials:
-
Phloretin
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Melt the lipid: Heat the solid lipid to 5-10°C above its melting point.
-
Dissolve the drug: Disperse or dissolve the phloretin in the molten lipid.
-
Prepare the aqueous phase: Heat the surfactant solution in purified water to the same temperature as the lipid phase.
-
Form a pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using an Ultra-Turrax) for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point.
-
Cooling and nanoparticle formation: Cool the resulting hot nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using DLS.
-
Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Visualizations
Caption: A generalized experimental workflow for the formulation and evaluation of this compound delivery systems.
Caption: Cellular uptake pathway of lipid-based nanoparticles for this compound delivery.[1]
References
- 1. Cellular uptake and transcytosis of lipid-based nanoparticles across the intestinal barrier: Relevance for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanostructured lipid carriers for the encapsulation of phloretin: preparation and in vitro characterization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced oral bioavailability and bioefficacy of phloretin using mixed polymeric modified self‐nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ujpronline.com [ujpronline.com]
- 9. mdpi.com [mdpi.com]
- 10. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Drug expulsion: Significance and symbolism [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Dihydrochalcones vs. Other Flavonoids: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of dihydrochalcones and other major flavonoid classes. By presenting quantitative data from various antioxidant assays, detailing the experimental methodologies, and illustrating a key signaling pathway, this document serves as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of dihydrochalcones and other flavonoids can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates greater antioxidant potency. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the total antioxidant capacity of a substance.
The following table summarizes the available quantitative data from comparative studies. It is important to note that IC50 and ORAC values can vary between studies due to differences in experimental conditions. Therefore, this table aims to provide a comparative overview based on the available literature.
| Compound Class | Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Lipid Peroxidation Inhibition IC50 (µM) | ORAC (µmol TE/g) |
| Dihydrochalcones | Phloretin | 7.69[1] | 4.54[1] | 12.50[1] | Data not available |
| Aspalathin | - | 3.33[2][3] | 50.2[2][3] | 11,162.82 a | |
| Nothofagin | - | 4.04[2][3] | 1388[2][3] | Data not available | |
| Phloridzin | > Phloretin[4][5] | > Phloretin[4][5] | Data not available | Data not available | |
| Trilobatin | > Phloretin[4][5] | > Phloretin[4][5] | Data not available | Data not available | |
| Flavonols | Quercetin | 3.07[1], 4.36[6] | 3.60[2][3], 3.64[1] | 6.67[1], 17.5[2][3] | Data not available |
| Isorhamnetin | 24.61[1] | 14.54[1] | 6.67[1] | Data not available | |
| Flavanols | Catechin | 5.06[6] | - | 53.3[2][3] | Data not available |
| Epigallocatechin gallate (EGCG) | - | 3.46[2][3] | 22.3[2][3] | Data not available | |
| Flavones | Isovitexin | - | 1224[2][3] | Data not available | Data not available |
| Vitexin | - | >2131[2][3] | Data not available | Data not available | |
| Flavanones | Naringenin | No activity[6] | Data not available | 46.8[6] | Data not available |
a Value is for a green rooibos extract rich in aspalathin and is expressed as µmol Trolox Equivalents (TE) per gram of extract.[7][8]
Structure-Activity Relationship
The antioxidant activity of dihydrochalcones is closely linked to their chemical structure. Key features influencing their potency include:
-
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the aromatic rings are critical for free radical scavenging. Dihydrochalcones like phloretin, with multiple hydroxyl groups, generally exhibit strong antioxidant activity.[9][10]
-
Glycosylation: The attachment of a sugar moiety (glycosylation) to a hydroxyl group, as seen in phloridzin (a glycoside of phloretin), generally reduces the antioxidant activity compared to the aglycone form.[4][5][9]
-
Open C-ring Structure: Unlike most other flavonoids that possess a heterocyclic C-ring, dihydrochalcones have an open-chain structure. This flexibility can influence their interaction with free radicals.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH solution (typically 0.1 mM in methanol)
-
Test compounds (dihydrochalcones, other flavonoids) at various concentrations
-
Standard antioxidant (e.g., ascorbic acid, Trolox)
-
Methanol
-
96-well microplate or spectrophotometer
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.
-
Add a specific volume of the test compound or standard solution to a well of the microplate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm).
-
A blank containing only methanol and DPPH is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the blank and Asample is the absorbance of the test compound/standard.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compounds and standard antioxidant at various concentrations
-
Ethanol or phosphate buffer
-
96-well microplate or spectrophotometer
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the test compound or standard solution to a well of the microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.
Materials:
-
FRAP reagent: containing acetate buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃ solution.
-
Test compounds and standard (e.g., FeSO₄) at various concentrations.
-
96-well microplate or spectrophotometer.
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add a small volume of the test compound or standard to a well.
-
Add the FRAP reagent to the well and mix.
-
Incubate at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard.
Superoxide Radical Scavenging Assay
This assay measures the scavenging of superoxide anion radicals (O₂⁻•), which are generated in a phenazine methosulfate-NADH system. The reduction of nitroblue tetrazolium (NBT) by O₂⁻• to form formazan is inhibited by the antioxidant, and the decrease in formazan formation is measured spectrophotometrically.
Materials:
-
Tris-HCl buffer (e.g., 16 mM, pH 8.0)
-
NADH solution
-
NBT solution
-
Phenazine methosulfate (PMS) solution
-
Test compounds and standard at various concentrations.
Procedure:
-
Mix the test compound, NADH solution, and NBT solution in a tube or well.
-
Initiate the reaction by adding PMS solution.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance at 560 nm.
-
The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.
Microsomal Lipid Peroxidation Assay
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids in liver microsomes, which is often induced by pro-oxidants like iron/ascorbate or a combination of ADP, Fe³⁺, and NADPH. The extent of lipid peroxidation is typically measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA).
Materials:
-
Rat liver microsomes
-
Inducing agents (e.g., FeSO₄/ascorbic acid or ADP/FeCl₃/NADPH)
-
Test compounds and standard at various concentrations
-
Tris-HCl buffer
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
Procedure:
-
Incubate the liver microsomes with the test compound and the inducing agents at 37°C.
-
Stop the reaction by adding a solution like TCA.
-
Add the TBA reagent and heat the mixture (e.g., in a boiling water bath for 15 minutes).
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.
Modulation of Antioxidant Signaling Pathways: The Nrf2-Keap1 Pathway
Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Nrf2-Keap1 pathway, which regulates the expression of a wide array of antioxidant and detoxification enzymes.[[“]][12][13][14]
Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[12] In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of various protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.[12][13][14]
Caption: The Nrf2-Keap1 signaling pathway and its modulation by flavonoids.
Conclusion
Dihydrochalcones represent a promising class of flavonoids with significant antioxidant activity. Comparative data suggests that certain dihydrochalcones, such as phloretin and aspalathin, exhibit radical scavenging and anti-lipid peroxidation activities comparable to or even exceeding those of well-studied flavonoids like quercetin. The structure-activity relationship of dihydrochalcones, particularly the role of hydroxyl groups and the open C-ring, offers avenues for the design and development of novel antioxidant agents. Furthermore, their ability to modulate key cellular defense pathways like the Nrf2-Keap1 system highlights their potential for therapeutic applications in diseases associated with oxidative stress. Further research is warranted to fully elucidate the antioxidant mechanisms of a broader range of dihydrochalcones and to validate their efficacy in in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant activity of the dihydrochalcones Aspalathin and Nothofagin and their corresponding flavones in relation to other Rooibos ( Aspalathus linearis ) Flavonoids, Epigallocatechin Gallate, and Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimising the Polyphenolic Content and Antioxidant Activity of Green Rooibos (Aspalathus linearis) Using Beta-Cyclodextrin Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. consensus.app [consensus.app]
- 12. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insight into the Regulation of Nrf2/Keap 1 Pathway by Flavonoids as an Approach for Treatment of Liver Diseases: A Review | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Anticancer Effects of Chalcones and Dihydrochalcones
A detailed examination of the structural, mechanistic, and cytotoxic differences between chalcones and their saturated analogs, dihydrochalcones, in the context of cancer therapy.
Chalcones and dihydrochalcones, both precursors to flavonoids, are bicyclic compounds distinguished by the saturation of the three-carbon bridge connecting their two aromatic rings.[1] While chalcones possess an unsaturated α,β-carbonyl system, dihydrochalcones have a saturated bridge.[1] Both classes of compounds have garnered significant interest in oncology research for their chemopreventive and antitumor properties.[1][2] This guide provides a comparative analysis of their anticancer effects, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.
In Vitro Anticancer Activity: A Comparative Overview
Numerous studies have demonstrated the cytotoxic effects of both chalcones and dihydrochalcones against various cancer cell lines.[2][3] Their activity is often attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in cancer progression.[2][4]
A study on LNCaP prostate cancer cells directly compared the apoptotic activity of a chalcone and several dihydrochalcone derivatives. At a concentration of 100 µM, the parent chalcone induced apoptosis in 21.26% of cells.[1] Interestingly, two this compound derivatives, 2',6'-dihydroxy-4'-methoxy-dihydrochalcone and 2',6'-dihydroxy-4,4'-dimethoxythis compound, exhibited comparable or even slightly higher apoptotic activity, at 21.43% and 21.63% respectively.[1] However, another this compound, phloretin, showed lower activity (12.50%).[1] This highlights that the specific substitutions on the aromatic rings play a crucial role in determining the anticancer potency within both classes of compounds.
The following table summarizes the apoptotic and cytotoxic effects of selected chalcones and dihydrochalcones on LNCaP prostate cancer cells.
| Compound | Type | Concentration (µM) | Apoptotic Cells (%)[1] | Cell Death (%)[1] |
| Chalcone | Chalcone | 100 | 21.26 ± 0.60 | 10.15 ± 1.06 |
| 2',6'-dihydroxy-4'-methoxychalcone | Chalcone | 100 | 12.58 ± 0.53 | - |
| 2',6'-dihydroxy-4'-methoxythis compound | This compound | 100 | 21.43 ± 0.82 | 18.65 ± 1.33 |
| 2',6'-dihydroxy-4,4'-dimethoxythis compound | This compound | 100 | 21.63 ± 0.89 | 15.75 ± 1.25 |
| Phloretin | This compound | 100 | 12.50 ± 0.48 | 13.85 ± 1.15 |
Furthermore, both chalcones and dihydrochalcones have been shown to enhance the pro-apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a naturally occurring anticancer agent.[1][5] When combined with 100 ng/mL of TRAIL, the percentage of apoptotic LNCaP cells significantly increased for both compound types.[1] For instance, the combination of chalcone with TRAIL resulted in 86.23% apoptotic cells, while a this compound derivative reached 88.21%.[1] This suggests a synergistic potential for both chalcones and dihydrochalcones in combination therapies.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of chalcones and dihydrochalcones are mediated through the modulation of various intracellular signaling pathways. A primary mechanism is the induction of apoptosis, or programmed cell death, which is a crucial process for eliminating cancerous cells.[2][6]
Apoptosis Induction:
Both classes of compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] For instance, a this compound derivative was found to induce apoptosis in breast cancer cells by activating caspases-3, -8, and -9, which are key executioner and initiator caspases in both pathways.[7] Similarly, various chalcone derivatives have been reported to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[3]
Other Targeted Pathways:
Beyond apoptosis, these compounds influence other critical cancer-related pathways:
-
NF-κB Pathway: Chalcones have been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and inflammation.[2]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Some chalcones and their derivatives have been found to suppress this pathway.[3]
-
MAPK Pathway: Dihydrochalcones have been observed to inhibit the EGFR/MAPK signaling pathway, which is involved in cell proliferation and differentiation.[7]
Experimental Protocols
The evaluation of the anticancer effects of chalcones and dihydrochalcones typically involves a series of in vitro assays.
1. Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the chalcone or this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT reagent is added to each well and incubated.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[8]
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining): This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Methodology:
-
Cells are treated with the compounds as described for the MTT assay.
-
After treatment, both floating and attached cells are collected.
-
The cells are washed and then resuspended in a binding buffer containing Annexin V-FITC and PI.
-
The stained cells are analyzed by flow cytometry.
-
The results allow for the differentiation of live cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).[1]
-
Conclusion
Both chalcones and dihydrochalcones represent promising scaffolds for the development of novel anticancer agents. The presence of the unsaturated bond in chalcones was once thought to be essential for their bioactivity, but studies have shown that dihydrochalcones can exhibit comparable, and in some cases, superior anticancer effects.[1] The cytotoxic and pro-apoptotic activities of these compounds are highly dependent on the specific substitution patterns on their aromatic rings. Their ability to modulate multiple key signaling pathways, including those involved in apoptosis and cell proliferation, underscores their therapeutic potential. Further research, including in vivo studies and the development of derivatives with improved pharmacological properties, is warranted to fully elucidate their clinical utility in cancer treatment.
References
- 1. Chalcones and Dihydrochalcones Augment TRAIL-Mediated Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Chalcones and dihydrochalcones augment TRAIL-mediated apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrochalcones: A Comparative Analysis of their Anti-Cancer Mechanisms Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanisms of action of dihydrochalcones, a class of natural polyphenols, in various cancer cell lines. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these compounds.
Unveiling the Anti-Cancer Potential of Dihydrochalcones
Dihydrochalcones, such as phloretin and its derivatives, have emerged as promising candidates in cancer therapy due to their multifaceted anti-neoplastic activities. These compounds have been shown to induce cell death, halt cell cycle progression, and inhibit metastasis in a variety of cancer models. This guide delves into the specific molecular mechanisms underlying these effects, offering a comparative perspective across different cell line models.
Data Presentation: A Quantitative Comparison
The following tables summarize the cytotoxic effects and molecular impacts of representative dihydrochalcones on various cancer cell lines, providing a quantitative basis for comparison.
Table 1: Cytotoxicity of Dihydrochalcones (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Phloretin | A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but effects observed at 25-200 µM | [1][2] |
| Phloretin | Calu-1 | Non-Small Cell Lung Cancer | Not explicitly stated, but inhibited proliferation dose-dependently | [3][4] |
| Phloretin | H838 | Non-Small Cell Lung Cancer | Not explicitly stated, but inhibited proliferation dose-dependently | [3][4] |
| Phloretin | H520 | Non-Small Cell Lung Cancer | Not explicitly stated, but inhibited proliferation dose-dependently | [3][4] |
| Phloretin | U87 | Glioblastoma | Not explicitly stated, but effects observed at various concentrations | [5] |
| Phloretin | SCC-1 | Oral Cancer | 12.5 | [6] |
| 4′,6′-dihydroxy-2′,4-dimethoxy-5′-(2″-hydroxybenzyl)dihydrochalcone (Compound 1) | MDA-MB-231 | Breast Cancer (Triple-Negative) | 232.7 ± 3.9 | [7] |
| 4′,6′-dihydroxy-2′,4-dimethoxy-5′-(2″-hydroxybenzyl)this compound (Compound 1) | MCF-7 | Breast Cancer (ER-Positive) | 88.3 ± 5.4 | [7] |
Table 2: Effects of Dihydrochalcones on Apoptosis and Cell Cycle Regulation
| Compound | Cell Line | Effect | Key Molecular Changes | Citation |
| Phloretin | A549 | Induction of Apoptosis | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9, ↓ Bcl-2 | [1][3][4] |
| Phloretin | H520, H838 | Induction of Apoptosis | ↑ Cleaved Caspase-3, ↑ Cleaved Caspase-9, ↓ Bcl-2 | [3][4] |
| 4′,6′-dihydroxy-2′,4-dimethoxy-5′-(2″-hydroxybenzyl)this compound (Compound 1) | MDA-MB-231 | Induction of Apoptosis | ↑ Early Apoptotic Cells, ↑ Caspase-3, -8, -9 activity | [7][8][9] |
| 4′,6′-dihydroxy-2′,4-dimethoxy-5′-(2″-hydroxybenzyl)this compound (Compound 1) | MCF-7 | Induction of Apoptosis | ↑ Early Apoptotic Cells, ↑ Caspase-3, -8, -9 activity | [7][8][9] |
| Phloretin | U87 | G0/G1 Cell Cycle Arrest | ↑ p27, ↓ cdk2, cdk4, cdk6, ↓ cyclin D, ↓ cyclin E | [5][10] |
| Phloretin | SNU-1 | G0/G1 Cell Cycle Arrest | ↓ cyclin D1, ↓ cyclin D2 | [11] |
| Phloretin | SCC-1 | G0/G1 Cell Cycle Arrest | ↓ cyclin D1, ↓ CDK4, ↓ CDK6 | [6] |
Table 3: Effects of Dihydrochalcones on Metastasis-Related Proteins
| Compound | Cell Line | Key Molecular Changes | Citation |
| Phloretin | A549 | ↓ MMP-2, ↓ MMP-9 | [3][4] |
| Phloretin | H520, H838 | ↓ MMP-2, ↓ MMP-9 | [3][4] |
Signaling Pathways Modulated by Dihydrochalcones
Dihydrochalcones exert their anti-cancer effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these intricate molecular interactions.
Caption: Dihydrochalcones induce apoptosis through extrinsic, intrinsic, and ER stress pathways.
Caption: Dihydrochalcones induce G0/G1 cell cycle arrest by modulating key regulatory proteins.
Caption: Dihydrochalcones inhibit metastasis by downregulating matrix metalloproteinases.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect the expression levels of key apoptotic proteins such as Bcl-2, cleaved Caspase-3, and cleaved Caspase-9.
Protocol:
-
Cell Lysis:
-
Treat cells with the this compound of interest at various concentrations for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and cleaved Caspase-9 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Preparation:
-
Treat cells with the this compound of interest.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Gelatin Zymography for MMP-2 and MMP-9 Activity
Objective: To detect the enzymatic activity of matrix metalloproteinases (MMPs) 2 and 9.
Protocol:
-
Sample Preparation:
-
Culture cells in serum-free media and treat with the this compound.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned media.
-
-
Zymography:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer.
-
Load the samples onto a polyacrylamide gel copolymerized with gelatin.
-
Perform electrophoresis under non-denaturing conditions.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel with a Triton X-100-containing buffer to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until clear bands appear against a blue background. These clear zones represent areas of gelatin degradation by MMPs.
-
Quantify the band intensities using densitometry software.
-
This guide provides a comparative overview of the mechanisms of action of dihydrochalcones in different cancer cell lines. The presented data and protocols are intended to support further research into the therapeutic applications of this promising class of natural compounds.
References
- 1. Phloretin induces apoptosis of non-small cell lung carcinoma A549 cells via JNK1/2 and p38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phloretin induces apoptosis of non-small cell lung carcinoma A549 cells via JNK1/2 and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phloretin exhibits an anticancer effect and enhances the anticancer ability of cisplatin on non-small cell lung cancer cell lines by regulating expression of apoptotic pathways and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of Phloretin against the human oral cancer cells is due to G0/G1 cell cycle arrest and ROS mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phloretin induces cell cycle arrest and apoptosis of human glioblastoma cells through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Antidiabetic Effects of Dihydrochalcone Glycosides: Phlorizin, Nothofagin, and Trilobatin
For Researchers, Scientists, and Drug Development Professionals
Dihydrochalcone glycosides, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential antidiabetic properties. This guide provides a comparative overview of three prominent this compound glycosides: phlorizin, nothofagin, and trilobatin. We will delve into their mechanisms of action, supported by available experimental data, to offer a valuable resource for research and drug development in the field of diabetes.
Quantitative Comparison of Inhibitory Activities
A key mechanism through which some this compound glycosides exert their antidiabetic effects is the inhibition of sodium-glucose cotransporters (SGLTs), primarily SGLT1 and SGLT2. SGLT2 is responsible for the majority of glucose reabsorption in the kidneys, while SGLT1 is the primary glucose transporter in the intestine. Inhibition of these transporters can lead to increased urinary glucose excretion and reduced intestinal glucose absorption, respectively, thereby lowering blood glucose levels.
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for phlorizin, nothofagin, and trilobatin against SGLT1 and SGLT2. It is important to note that these values are collated from different studies and experimental conditions may vary.
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Phlorizin | hSGLT1 | 290 | ~0.14 | [1] |
| hSGLT2 | 21 | [1] | ||
| Nothofagin | hSGLT2 | In silico prediction suggests inhibitory activity, experimental IC50 not available. | - | [2] |
| Trilobatin | SGLT1/2 | Identified as a novel inhibitor, specific IC50 values from direct comparative studies are not readily available. | - | [3] |
Mechanisms of Action and Signaling Pathways
Beyond SGLT inhibition, these this compound glycosides influence various signaling pathways crucial for glucose homeostasis and insulin sensitivity.
Phlorizin: A Dual SGLT Inhibitor with Effects on Cellular Signaling
Phlorizin is a well-characterized non-selective inhibitor of both SGLT1 and SGLT2.[4] This dual inhibition contributes to its glucose-lowering effects by both increasing urinary glucose excretion and reducing intestinal glucose absorption.[4] Furthermore, phlorizin has been shown to modulate key signaling pathways involved in glucose metabolism. In differentiated 3T3-L1 adipocytes and C2C12 muscle cells, phlorizin stimulates glucose uptake by activating both the AMP-activated protein kinase (AMPK) and the PI3K/Akt signaling pathways.[3]
Phlorizin's dual mechanism of action.
Trilobatin: Targeting Insulin Signaling and Oxidative Stress
Trilobatin has demonstrated significant potential in improving insulin sensitivity. Studies have shown that it can ameliorate insulin resistance in skeletal muscle by activating the insulin receptor substrate (IRS)-Akt-GLUT4 signaling pathway.[5] This leads to enhanced translocation of GLUT4 to the cell membrane, facilitating increased glucose uptake. Additionally, trilobatin has been reported to exert anti-diabetic effects by activating the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress, a key contributor to diabetic complications.[6][7] Molecular docking studies suggest that trilobatin may also act as a novel inhibitor of both SGLT1 and SGLT2.[3]
Trilobatin's multifaceted antidiabetic effects.
Nothofagin: An Emerging this compound with Anti-inflammatory Potential
The antidiabetic properties of nothofagin are the least characterized among the three. In silico modeling studies have suggested that nothofagin may act as an inhibitor of SGLT2.[2] In vitro studies have demonstrated that nothofagin can inhibit high glucose-induced inflammation in human umbilical vein endothelial cells (HUVECs), suggesting a potential role in mitigating diabetic vascular complications.[2] However, comprehensive in vivo studies confirming its direct antidiabetic effects and its impact on key signaling pathways like AMPK and PI3K/Akt are currently lacking. Further research is warranted to fully elucidate the therapeutic potential of nothofagin in the context of diabetes.
Experimental Protocols
To facilitate further research and comparative studies, we provide an overview of key experimental methodologies.
SGLT Inhibition Assay
This assay is designed to determine the inhibitory potency of compounds on SGLT1 and SGLT2.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
-
Substrate: A non-metabolizable, radiolabeled glucose analog such as ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG) or a fluorescent glucose analog like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
-
Procedure:
-
Seed the stable HEK293-hSGLT1 or HEK293-hSGLT2 cells in a suitable multi-well plate and grow to confluence.
-
Wash the cells with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Pre-incubate the cells with varying concentrations of the test compound (phlorizin, nothofagin, or trilobatin) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate glucose uptake by adding the labeled glucose analog to the wells.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter (for radiolabeled substrate) or a fluorescence plate reader (for fluorescent substrate).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
SGLT inhibition assay workflow.
Glucose Uptake Assay in Muscle Cells
This assay measures the ability of the compounds to stimulate glucose uptake in insulin-sensitive cells like C2C12 myotubes.
-
Cell Line: Differentiated C2C12 myotubes.
-
Substrate: 2-NBDG.
-
Procedure:
-
Differentiate C2C12 myoblasts into myotubes in a multi-well plate.
-
Serum-starve the myotubes for a few hours.
-
Treat the cells with the test compounds at various concentrations for a specified duration.
-
Incubate the cells with 2-NBDG in a glucose-free buffer for 30-60 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence microscope or plate reader.
-
Western Blot Analysis of Signaling Proteins
This technique is used to quantify the phosphorylation (activation) of key signaling proteins like AMPK and Akt.
-
Cell Line: C2C12 myotubes or other relevant cell types.
-
Procedure:
-
Treat cells with the this compound glycosides for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-AMPK, phospho-Akt) and the total forms of these proteins.
-
Incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
-
Conclusion and Future Directions
Phlorizin and trilobatin exhibit promising antidiabetic effects through distinct yet potentially overlapping mechanisms. Phlorizin's dual SGLT inhibition and activation of AMPK and Akt pathways are well-documented. Trilobatin shows significant potential in improving insulin sensitivity via the IRS-1/Akt/GLUT4 pathway and mitigating oxidative stress. Nothofagin remains a less-explored but potentially valuable compound, with initial evidence suggesting SGLT2 inhibitory and anti-inflammatory activities.
A significant gap in the current research is the lack of direct, head-to-head comparative studies of these three this compound glycosides under standardized experimental conditions. Such studies are crucial for accurately assessing their relative potencies and therapeutic potential. Future research should focus on:
-
Conducting comprehensive in vitro and in vivo comparative studies to determine the IC50 values for SGLT1 and SGLT2 and to evaluate the glucose-lowering efficacy of all three compounds.
-
Elucidating the detailed molecular mechanisms of nothofagin's antidiabetic effects, particularly its impact on key signaling pathways.
-
Investigating the potential synergistic effects of these compounds with existing antidiabetic drugs.
By addressing these research gaps, the scientific community can better understand the therapeutic promise of this compound glycosides and pave the way for the development of novel and effective treatments for diabetes.
References
- 1. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspalathin and Nothofagin from Rooibos (Aspalathus linearis) inhibits high glucose-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phlorizin, an Important Glucoside: Research Progress on Its Biological Activity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PI3K/AKT, MAPK and AMPK signalling: protein kinases in glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dihydrochalcones as Tyrosinase Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safe tyrosinase inhibitors is a significant focus in the development of treatments for hyperpigmentation disorders and in the cosmetic industry for skin lightening applications. Dihydrochalcones, a class of flavonoids, have emerged as a promising scaffold for the design of novel tyrosinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dihydrochalcone derivatives, supported by experimental data, to aid in the rational design of more effective inhibitors.
Comparative Inhibitory Activity of this compound Derivatives
The inhibitory potential of dihydrochalcones against tyrosinase is quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The following table summarizes the IC50 values of representative this compound derivatives from various studies.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,4,2',4'-Tetrahydroxythis compound | 0.07 ± 0.02 | Kojic Acid | 26.090 |
| Morachalcone A | 0.08 ± 0.02 | Kojic Acid | - |
| This compound 31 | < 0.1 | - | - |
| This compound 32 | < 0.1 | - | - |
| A this compound-resorcinol hybrid (11c) | Nanomolar range | - | - |
Note: IC50 values can vary between different studies due to variations in experimental conditions, such as the source of the tyrosinase enzyme (e.g., mushroom vs. human) and substrate used (e.g., L-tyrosine vs. L-DOPA).[1][2]
Structure-Activity Relationship (SAR) of Dihydrochalcones
The tyrosinase inhibitory activity of dihydrochalcones is significantly influenced by the substitution pattern on their A and B rings. The following key structural features have been identified:
-
Resorcinol Moiety (A-ring): The presence of a resorcinol moiety (2,4-dihydroxy substitution) in the A-ring is a critical determinant for potent tyrosinase inhibition. This feature is common in many highly active dihydrochalcones.
-
Hydroxylation of the B-ring:
-
Flexibility of the Scaffold: The saturated propane-1,3-dione linker in dihydrochalcones provides more flexibility compared to the α,β-unsaturated ketone of chalcones, which can allow for better accommodation within the enzyme's active site.[1] Dihydrochalcones have shown the potential for nanomolar inhibitory activity.[1][5]
-
Hybrid Molecules: The development of hybrid molecules incorporating a this compound skeleton with other known tyrosinase-inhibiting pharmacophores, such as resorcinol, has led to compounds with nanomolar IC50 values.[6]
Below is a diagram illustrating the key structure-activity relationships of dihydrochalcones as tyrosinase inhibitors.
A diagram summarizing the key structure-activity relationships of dihydrochalcones for tyrosinase inhibition.
Mechanism of Tyrosinase Inhibition
Dihydrochalcones can inhibit tyrosinase through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[7] The specific mechanism is dependent on the substitution pattern of the individual compound. For instance, some dihydrochalcones may chelate the copper ions in the active site of the tyrosinase enzyme, thereby preventing the binding of the natural substrate, L-tyrosine.[8] Molecular docking studies have suggested that interactions, such as pi-pi stacking with histidine residues and polar interactions with other amino acids in the active site, are crucial for binding and inhibition.[9][10]
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This protocol outlines a common method for assessing the tyrosinase inhibitory activity of this compound derivatives using a spectrophotometric assay with L-DOPA as the substrate.
1. Materials and Reagents:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound test compounds
-
Kojic acid (positive control)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 60 U/mL). Keep the enzyme solution on ice.[11]
-
L-DOPA Solution: Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh before use to minimize auto-oxidation.[11]
-
Test Compound Stock Solutions: Dissolve the this compound derivatives and kojic acid in DMSO to create concentrated stock solutions (e.g., 10 mM).
-
Working Solutions: Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer to achieve the desired final assay concentrations. The final concentration of DMSO in the assay should be kept low (e.g., ≤1-2%) to avoid affecting enzyme activity.
3. Assay Procedure (96-well plate format):
-
Plate Setup:
-
Test Wells: Add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Test Blank Wells: Add 20 µL of the test compound dilution and 140 µL of phosphate buffer (no enzyme).
-
Control (Enzyme) Wells: Add 20 µL of the vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Control Blank Wells: Add 20 µL of the vehicle and 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: Add 20 µL of the kojic acid dilution, 100 µL of phosphate buffer, and 40 µL of the tyrosinase solution.[11]
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.[11]
-
Measurement: Immediately measure the absorbance of the plate at a specific wavelength (typically around 475-510 nm) in kinetic mode for a defined period (e.g., 30-60 minutes) using a microplate reader.[11] The absorbance is due to the formation of dopachrome.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Correct the rates of the test and control wells by subtracting the rates of their respective blank wells.
-
The percentage of tyrosinase inhibition is calculated using the following formula:
-
% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100
-
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a dose-response curve.
-
The following diagram illustrates the general workflow of the tyrosinase inhibition assay.
References
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chalcones as potent tyrosinase inhibitors: the effect of hydroxyl positions and numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2',4',6'-trihydroxychalcones as a new class of tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel Hybrids Containing this compound as Tyrosinase Inhibitors to Treat Skin Hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Unveiling the In Vivo Anti-Inflammatory Potential of Neohesperidin Dihydrochalcone: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of neohesperidin dihydrochalcone (NHDC) against various inflammatory models and alternative compounds. The information is supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Neohesperidin this compound (NHDC), a semi-synthetic sweetener derived from citrus, has demonstrated significant anti-inflammatory properties in a range of in vivo studies. This guide synthesizes the findings from multiple animal models, offering a comprehensive overview of its efficacy and mechanisms of action.
Comparative Efficacy of NHDC in Animal Models of Inflammation
NHDC has been evaluated in several preclinical models, consistently demonstrating its ability to mitigate inflammation. The following tables summarize the key quantitative findings from these studies, comparing NHDC's effects to controls and other relevant compounds.
| Model | Animal | Treatment | Key Inflammatory Markers | Results | Reference |
| High-Fat Diet-Induced Obesity | Mice | 0.1% and 1% NHDC in diet | IL-10 | Increased IL-10 secretion from M2-polarized bone-marrow-derived macrophages. | [1][2] |
| LPS-Induced Vascular Endothelium Dysfunction | Mice | NHDC | IL-1β, IL-6, TNF-α | Reduced release of pro-inflammatory cytokines. | [3][4] |
| Paraquat-Induced Liver Injury | Mice | NHDC (200 mg/kg) | COX-2, iNOS, NF-κB | Ameliorated the upregulation of these inflammatory proteins. | [5] |
| Ovalbumin-Induced Food Allergy | Mice | NHDC | Th1/Th2 balance | Superior to its precursor, neohesperidin (NH), in restoring the Th1/Th2 balance. | [6] |
| Partial Sciatic Nerve Ligation | Rats | NHDC (40 and 80 mg/kg) | Behavioral and biochemical markers | Attenuated neuropathic pain in a dose-dependent manner, comparable to pregabalin (10 mg/kg). | [7] |
| Experimental Colitis | Rats | NHDC | IL-6, TNF-α, IFN-γ, COX-2, MPO, NF-κB | Significantly reduced levels of these inflammatory mediators. | [8] |
In-Depth Look: NHDC vs. Its Metabolite and Precursor
Studies have also dissected the anti-inflammatory contributions of NHDC in comparison to its precursor, neohesperidin (NH), and its primary metabolite, dihydrocaffeic acid (DHCA).
| Compound | Model | Key Findings | Reference |
| NHDC vs. DHCA | LPS-stimulated RAW 264.7 macrophages | DHCA more potently downregulated pro-inflammatory cytokine secretion. However, both NHDC and DHCA rescued LPS-induced suppression of oxidative phosphorylation, a hallmark of anti-inflammatory M2 macrophages. | [1][2][9] |
| NHDC vs. NH | Ovalbumin-induced food allergy in mice | NHDC was superior to NH in ameliorating allergic symptoms and restoring the Th1/Th2 balance. | [6] |
These findings suggest that while the metabolite DHCA may be a more direct anti-inflammatory agent in some contexts, NHDC itself and its metabolic products contribute to the overall beneficial effect in vivo.
Key Signaling Pathways Modulated by NHDC
The anti-inflammatory effects of NHDC are mediated through the modulation of several key signaling pathways.
Figure 1: NHDC inhibits the TAK1/ERK1/2 and NF-κB signaling pathways.
In models of LPS-induced inflammation, NHDC has been shown to decrease the phosphorylation of key signaling molecules including transforming growth factor-β-activated kinase 1 (TAK1), extracellular signal-regulated kinases 1/2 (ERK1/2), and nuclear factor kappa B (NF-κB)[3][4].
Figure 2: NHDC regulates the PI3K/AKT/mTOR pathway.
Furthermore, NHDC has been found to regulate the PI3K/AKT/mTOR pathway, which is involved in processes such as fatty acid uptake and subcutaneous fat accumulation, contributing to its anti-inflammatory effects in metabolic-related inflammation[3][10].
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies from the cited studies are provided below.
High-Fat Diet-Induced Obesity Model
-
Animals: C57BL/6J male mice.
-
Induction of Obesity: Mice were fed a high-fat diet (HFD).
-
Treatment: NHDC was mixed into the HFD at concentrations of 0.1% or 1% and provided ad libitum for 11 weeks.
-
Outcome Measures: Body weight was monitored weekly. At the end of the study, bone marrow was collected to culture bone-marrow-derived macrophages (BMDMs). These BMDMs were polarized to M2 macrophages, and the secretion of the anti-inflammatory cytokine IL-10 was quantified using ELISA.[1][2]
LPS-Induced Vascular Endothelium Dysfunction Model
-
Animals: Mice.
-
Induction of Inflammation: Lipopolysaccharide (LPS) was used to induce vascular endothelium dysfunction.
-
Treatment: Mice were pretreated with NHDC.
-
Outcome Measures: Vascular leakage was assessed using Evans blue dye. The release of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) was measured by ELISA. The phosphorylation levels of TAK1, ERK1/2, and NF-κB were determined by Western blot.[3][4]
Paraquat-Induced Liver Injury Model
-
Animals: Mice.
-
Induction of Injury: A single intraperitoneal injection of paraquat (PQ) at 75 mg/kg body weight.
-
Treatment: NHDC was administered daily by oral gavage at a dose of 200 mg/kg body weight for 6 consecutive days prior to PQ injection.
-
Outcome Measures: Serum levels of liver damage biomarkers (AST and ALT) were measured. The expression of COX-2, iNOS, and NF-κB in liver tissue was assessed by immunochemical staining.[5][11]
Experimental Workflow for In Vivo Anti-Inflammatory Studies of NHDC
Figure 3: A generalized workflow for in vivo studies of NHDC.
Conclusion
The collective evidence from in vivo studies strongly supports the anti-inflammatory potential of neohesperidin this compound. Its ability to modulate key inflammatory pathways, such as NF-κB and PI3K/AKT/mTOR, and reduce the expression of pro-inflammatory mediators makes it a promising candidate for further investigation in the context of inflammatory diseases. This guide provides a foundational understanding for researchers looking to build upon the existing knowledge of NHDC's therapeutic applications.
References
- 1. Effects of Neohesperidin this compound (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Neohesperidin this compound (NHDC) on Oxidative Phosphorylation, Cytokine Production, and Lipid Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neohesperidin this compound Alleviates Lipopolysaccharide‐Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neohesperidin this compound Alleviates Lipopolysaccharide-Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artificial sweetener neohesperidin this compound showed antioxidative, anti-inflammatory and anti-apoptosis effects against paraquat-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study on the alleviating effect of neohesperidin dihydrochalcones and its synthetic precursor neohesperidin on ovalbumin-induced food allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Neohesperidin this compound Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to Dihydrochalcone Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various extraction methods for dihydrochalcones, a class of plant secondary metabolites with significant pharmacological interest. The following sections detail the performance of conventional and modern extraction techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application.
Comparative Analysis of Extraction Methods
The efficiency and effectiveness of dihydrochalcone extraction are highly dependent on the chosen methodology. Modern techniques often offer significant advantages in terms of yield, extraction time, and environmental impact over traditional solvent-based methods. The table below summarizes quantitative data from various studies to facilitate a direct comparison.
| Extraction Method | This compound/Precursor | Plant Source | Key Parameters | Yield | Extraction Time | Reference |
| Conventional Solvent Extraction | Naringin | Pomelo Peel | Solvent: Ethanol, Temp: 67°C, Solvent-to-Solid Ratio: 54:1 mL/g | 3.25% | 2.8 hours | [1][2][3] |
| Phloridzin | Annurca Apple Leaves | Solvent: 80% Methanol with 1% Formic Acid, Temp: 37.7°C | 126.89 mg/g DW | 170 minutes | [4] | |
| Ultrasound-Assisted Extraction (UAE) | Phloretin | Apple Tree Leaves | Solvent: 70% Ethanol, Amplitude: 10%, Sample-to-Solvent Ratio: 10g/100mL | 292-726 µg/g | 14.4 minutes | [5][6][7] |
| Naringin | Pomelo Peels | Optimized ultrasonic parameters | 2.20% (in mature peels) | Not specified | ||
| Microwave-Assisted Extraction (MAE) | 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl chalcone (DMC) | Syzygium nervosum Fruits | Solvent: Not specified, Power: 350 W, Sample-to-Solvent Ratio: 1:35 g/mL | 1409 ± 24 µg/g dry sample | 38 minutes | [8] |
| Supercritical Fluid Extraction (SFE) | Neohesperidin | Citrus Peel | Solvent: Supercritical CO2 with 30% (v/v) ethanol as co-solvent, Pressure: 36.5 MPa | Not specified | Not specified | [9] |
| Subcritical Water Extraction | Naringin | Citrus Peel/Fructus Aurantii Immaturus | Solvent: Deoxidized distilled water | High yield and purity | Short extraction time | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section outlines the experimental protocols for the key extraction methods discussed.
Conventional Solvent Extraction (for Naringin)
This method, while traditional, is effective for extracting flavanone glycosides like naringin, a precursor to naringin this compound.[1][2][11]
Protocol:
-
Preparation of Plant Material: Pomelo peels are dried and ground into a fine powder.
-
Extraction: The powdered peel is mixed with ethanol at an optimized ratio of 1:54 (g/mL).
-
Heating and Agitation: The mixture is heated to 67°C and stirred continuously for 2.8 hours to maximize the dissolution of naringin.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to remove the ethanol.
-
Purification: The crude naringin extract is purified using macroporous adsorption resin to obtain a refined product.[1][2]
-
Conversion to this compound: The purified naringin undergoes catalytic hydrogenation to synthesize naringin this compound.[1]
Ultrasound-Assisted Extraction (UAE) (for Phloretin)
UAE is a green extraction technique that utilizes ultrasonic waves to enhance the extraction process, significantly reducing time and solvent consumption.[5][6][7][12][13]
Protocol:
-
Sample Preparation: Air-dried apple leaves are ground into a powder.
-
Sonication: A specific amount of the powdered leaves (e.g., 10g) is suspended in a 70% ethanol-water solution (100mL). The mixture is then subjected to direct sonication using an ultrasonic probe.
-
Parameter Optimization: Key parameters such as sonication amplitude (10%) and extraction time (14.4 minutes) are optimized to achieve maximum phloretin yield.[5][6][7]
-
Separation: The extract is centrifuged or filtered to separate the supernatant from the plant residue.
-
Analysis: The concentration of phloretin in the supernatant is determined using analytical techniques such as HPLC.
Microwave-Assisted Extraction (MAE) (for DMC)
MAE employs microwave energy to heat the solvent and sample, leading to a rapid extraction of target compounds.[8][14][15]
Protocol:
-
Sample Preparation: Fruits of Syzygium nervosum are dried and powdered.
-
Microwave Irradiation: The powdered sample is mixed with a suitable solvent at a ratio of 1:35 (g/mL). The mixture is then placed in a microwave extractor.
-
Extraction Conditions: The extraction is carried out at a microwave power of 350 W for 38 minutes.[8][14]
-
Filtration and Analysis: The resulting extract is filtered, and the content of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethyl chalcone (DMC) is quantified, typically by HPLC.
Supercritical Fluid Extraction (SFE) (for Neohesperidin)
SFE is an environmentally friendly method that uses a supercritical fluid, most commonly CO2, as the extraction solvent.[9][16][17][18][19]
Protocol:
-
Raw Material Preparation: Citrus peels are dried and ground.
-
Supercritical CO2 Extraction: The ground peel is placed in an extraction vessel. Supercritical CO2, acting as the primary solvent, is passed through the vessel at a pressure of 36.5 MPa.
-
Co-solvent Addition: To enhance the extraction of the relatively polar neohesperidin, ethanol (30% v/v) is used as a co-solvent.[9]
-
Separation and Collection: After extraction, the pressure is reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted neohesperidin.
-
Conversion to this compound: The extracted neohesperidin is then subjected to alkaline hydrotreating to convert it to neohesperidin this compound.[9]
Visualizing Extraction Workflows
To provide a clearer understanding of the procedural flow for each extraction method, the following diagrams have been generated using the DOT language.
Caption: Workflow for Conventional Solvent Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Caption: Workflow for Microwave-Assisted Extraction.
Caption: Workflow for Supercritical Fluid Extraction.
References
- 1. Optimization of Naringin Extraction, Synthesis of this compound and Its Effects on Reducing Blood Lipid Levels In Vitro | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Optimization of Phlorizin Extraction from Annurca Apple Tree Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Ultrasound-Assisted Extraction of Phloretin and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica Borkh.) and Comparison of Different Cultivars from Estonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Ultrasound-Assisted Extraction of Phloretin and Other Phenolic Compounds from Apple Tree Leaves (Malus domestica Borkh.) and Comparison of Different Cultivars from Estonia [dspace.emu.ee]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. KR101722165B1 - A method of preparation of neohesperidin this compound from citrus peel by using supercritical fluid extraction - Google Patents [patents.google.com]
- 10. CN108752400B - Preparation method of naringin this compound - Google Patents [patents.google.com]
- 11. Optimization of Naringin Extraction, Synthesis of this compound and Its Effects on Reducing Blood Lipid Levels In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 17. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researcher.manipal.edu [researcher.manipal.edu]
Unlocking Dihydrochalcone Targets: A Comparative Guide to Molecular Docking Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of molecular docking studies used to validate the biological targets of dihydrochalcones, a class of natural compounds with diverse pharmacological activities. By summarizing quantitative data and detailing experimental protocols, this resource aims to facilitate the rational design and development of novel therapeutics based on the dihydrochalcone scaffold.
Comparative Analysis of this compound-Target Interactions
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of dihydrochalcones with their protein targets. The following table summarizes key quantitative data from various studies, offering a comparative overview of the binding energies of different dihydrochalcones against a range of biological targets. A lower binding energy generally indicates a more favorable binding interaction.
| This compound | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Phloretin | Heat Shock Protein 70 (HSP70) | 5AQY | -8.4 | Not specified in source |
| Phloretin | Maltase-glucoamylase | Not specified | -7.4 | Arg520, His645 |
| Naringin | Estrogen Receptor Alpha (ESR1) | Not specified | -7.1 | Thr-347, Leu-525, Ala-350 |
| Naringin | Angiotensin-Converting Enzyme (ACE) | Not specified | -9.4 | Not specified in source |
| Naringin | Caspase-3 (CASP3) | Not specified | -5.4 | Arg-179, Gln-283, Tyr-338, Arg-341, Ser-343 |
| Naringin | Progesterone Receptor (PR) | Not specified | -9.3 | Not specified in source |
| Naringin | Human Epidermal Growth Factor Receptor 2 (HER2) | Not specified | -9.1 | Not specified in source |
| Naringin | B-cell lymphoma 2 (BCL2) | Not specified | -9.0 | Not specified in source |
| Naringin | Epidermal Growth Factor Receptor (EGFR) | Not specified | -8.3 | Not specified in source |
| Naringin this compound | Gingipain K (KGP) | Not specified | Not specified | Not specified in source |
| Phlorizin | Gingipain K (KGP) | Not specified | Not specified | Not specified in source |
| Neohesperidin this compound | SARS-CoV-2 Helicase | 6ZSL | -9.1 | PRO175, ASN177, ARG178, ASN179, TYR180, LEU405, PRO406, ALA407, PRO408, ARG409, THR410, LEU412, GLY415, THR416, LEU417, SER485, SER486, PRO514, TYR515, ASN516, SER517, THR532, ASP534, ALA553, HIS554, SER555, ASN557, ARG560 |
| Neohesperidin this compound | SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | 6M71 | -8.3 | Not specified in source |
| Neohesperidin this compound | SARS-CoV-2 Papain-like Protease (PLpro) | 6W9C | -8.1 | Not specified in source |
| Neohesperidin this compound | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.6 | Not specified in source |
Note: The docking scores are reported as published in the respective studies and may have been generated using different software and protocols, which should be considered when making direct comparisons.
Experimental Protocols for Molecular Docking
A standardized and well-documented protocol is crucial for the reproducibility and validation of molecular docking studies. The following outlines a general yet detailed methodology for conducting molecular docking of dihydrochalcones with their protein targets, based on commonly used practices.
1. Preparation of the Protein Receptor:
-
Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Protein Clean-up: The raw PDB file is prepared by removing water molecules, heteroatoms (except for essential cofactors), and any co-crystallized ligands.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is a critical step for accurate hydrogen bond calculations.
-
Charge Assignment: Appropriate Kollman or Gasteiger charges are assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by docking software like AutoDock.
2. Preparation of the this compound Ligand:
-
Ligand Structure Generation: The 2D structure of the this compound is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure. Alternatively, the 3D structure can be retrieved from databases like PubChem.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Torsion Angle Definition: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligand is saved in the PDBQT file format.
3. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial parameters that determine the search space for the ligand. The grid box should be large enough to encompass the entire binding pocket.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, is employed to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.
-
Scoring Function: A scoring function is used to estimate the binding affinity (e-g., in kcal/mol) of each predicted pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Analysis of Results: The results are analyzed to identify the best-ranked binding pose, the predicted binding energy, and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the this compound and the protein target.
Software Commonly Used:
-
AutoDock Tools and AutoDock Vina: Widely used open-source software for molecular docking.
-
Schrödinger Suite (Glide): A comprehensive commercial software package for drug discovery, including molecular docking.
-
CB-Dock: A web server for protein-ligand docking that can predict binding sites.
-
PyMOL, UCSF Chimera, Discovery Studio: Molecular visualization tools used for preparing molecules and analyzing docking results.
Visualizing the Molecular Docking Workflow
The following diagram illustrates the typical workflow for validating this compound targets using molecular docking studies.
Dihydrochalcones: A Comparative Guide to In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of select dihydrochalcones, a class of flavonoids known for their diverse pharmacological effects. By presenting quantitative data, detailed experimental protocols, and illustrating the underlying signaling pathways, this document aims to facilitate research and development of dihydrochalcone-based therapeutics.
Executive Summary
Dihydrochalcones, such as Neohesperidin this compound (NHDC), Phloretin, and Butein, have demonstrated promising therapeutic potential in preclinical studies. A consistent theme across these compounds is the observable correlation between their in vitro mechanistic actions and their in vivo efficacy. Generally, the anti-inflammatory, antioxidant, and anti-proliferative effects observed in cell-based assays translate to protective effects in animal models of disease. However, the complexities of bioavailability, metabolism, and pharmacokinetics in a whole organism necessitate careful consideration when extrapolating in vitro findings. This guide delves into specific examples to highlight these correlations and provide a foundational understanding for future research.
Neohesperidin this compound (NHDC)
NHDC is a well-known artificial sweetener derived from citrus fruits, which also possesses significant antioxidant and anti-inflammatory properties.
In Vitro vs. In Vivo Correlation: Hepatoprotective and Anti-Obesity Effects
In vitro studies with NHDC on liver cells (HepG2) and pre-adipocytes (3T3-L1) have demonstrated its ability to mitigate oxidative stress and inhibit adipogenesis. These findings are mirrored in in vivo animal models where NHDC administration protects against liver injury and reduces obesity and related metabolic disturbances.
Quantitative Data Summary
| This compound | Activity | In Vitro Model | In Vitro Endpoint & Concentration/IC50 | In Vivo Model | In Vivo Endpoint & Dose | Reference(s) |
| Neohesperidin this compound (NHDC) | Hepatoprotective | HepG2 cells (CCl₄-induced toxicity) | Increased cell viability, Decreased ROS, Down-regulated NF-κB, IL-6, Caspase 3 & 8 | CCl₄-induced acute liver injury in mice | Decreased serum ALT & AST, Reduced hepatocyte necrosis, Down-regulated NF-κB, IL-6, Caspase 3 & 8 (Pretreatment for 6 days) | [1] |
| Anti-Obesity | 3T3-L1 pre-adipocytes | Decreased triacylglycerol accumulation, Down-regulated lipogenesis and adipogenesis genes, Down-regulated PI3K/AKT/mTOR pathway (50-100 µM) | C57BLKS/J db/db mice | Decreased body weight gain, subcutaneous and total adipose tissues (100 mg/kg b.w. for 4 weeks) | [2][3] |
Experimental Protocols
In Vitro Hepatotoxicity Assay (HepG2 cells):
-
Culture HepG2 cells in DMEM supplemented with 10% FBS.
-
Pre-treat cells with varying concentrations of NHDC for a specified period.
-
Induce cellular injury by exposing the cells to carbon tetrachloride (CCl₄).
-
Assess cell viability using the MTT assay.
-
Measure intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.
-
Analyze protein expression of inflammatory and apoptotic markers (e.g., NF-κB, IL-6, Caspase 3/8) via Western blotting.[1]
In Vivo Acute Liver Injury Model (Mice):
-
Acclimatize male ICR mice for one week.
-
Administer NHDC orally or intraperitoneally for a set number of consecutive days.
-
On the final day of NHDC treatment, induce acute liver injury by intraperitoneal injection of CCl₄ dissolved in a vehicle like olive oil.
-
After 24 hours, collect blood samples for serum biochemical analysis (ALT, AST).
-
Euthanize the animals and collect liver tissue for histopathological examination (H&E staining) and Western blot analysis of target proteins.[1]
Signaling Pathways
// Nodes CCl4 [label="CCl₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ ROS", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="↑ Pro-inflammatory Cytokines\n(IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="↑ Apoptosis\n(Caspase 3/8)", fillcolor="#FBBC05", fontcolor="#202124"]; LiverInjury [label="Liver Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHDC [label="NHDC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges CCl4 -> ROS; ROS -> NFkB; NFkB -> Inflammation; NFkB -> Apoptosis; Inflammation -> LiverInjury; Apoptosis -> LiverInjury;
NHDC -> ROS [label="Scavenges", color="#34A853", fontcolor="#34A853"]; NHDC -> NFkB [label="Inhibits", color="#34A853", fontcolor="#34A853"]; } caption: "NHDC Hepatoprotective Signaling Pathway"
// Nodes GrowthFactors [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Lipogenesis [label="↑ Lipogenesis &\nAdipogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHDC [label="NHDC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GrowthFactors -> PI3K; PI3K -> AKT; AKT -> mTOR; mTOR -> Lipogenesis;
NHDC -> PI3K [label="Inhibits", color="#34A853", fontcolor="#34A853"]; } caption: "NHDC Anti-Obesity Signaling Pathway"
Phloretin
Phloretin, a this compound found in apples and strawberries, is recognized for its anti-inflammatory, antimicrobial, and anti-cancer properties.
In Vitro vs. In Vivo Correlation: Anti-Acne and Anti-Osteoarthritis Effects
Phloretin's in vitro antimicrobial activity against Propionibacterium acnes and its anti-inflammatory effects in keratinocytes provide a strong rationale for its use in acne treatment. This is supported by clinical studies demonstrating a reduction in acne lesions in human subjects. Similarly, its ability to suppress inflammatory pathways in chondrocytes in vitro correlates with its protective effects against cartilage degradation in animal models of osteoarthritis.
Quantitative Data Summary
| This compound | Activity | In Vitro Model | In Vitro Endpoint & Concentration/IC50 | In Vivo Model | In Vivo Endpoint & Dose | Reference(s) |
| Phloretin | Anti-Acne | P. acnes, P. granulosum, S. epidermidis | MIC: 0.5, 0.5, and 0.25 mg/mL, respectively | Human clinical trial (30 subjects with whiteheads) | Significant reduction in comedo counts and sebum output level (4 weeks of treatment) | [4][5] |
| HaCaT keratinocytes (P. acnes-induced) | Attenuated COX-2 promoter activation and PGE2 production | [4][5] | ||||
| Anti-Osteoarthritis | Human OA chondrocytes (IL-1β-induced) | Inhibited NO, PGE2, TNF-α, IL-6 production; Suppressed COX-2, iNOS, MMP-3, MMP-13, ADAMTS-5 expression; Suppressed PI3K/Akt phosphorylation and NF-κB activation (10, 30, and 100 µM) | Mouse model of osteoarthritis | Prevented cartilage destruction and synovitis; Decreased MMP-13 and increased collagen-II expression | [6][7] |
Experimental Protocols
In Vitro Anti-Acne Assays:
-
Antimicrobial Activity (MIC): Determine the minimum inhibitory concentration (MIC) of phloretin against P. acnes, P. granulosum, and S. epidermidis using broth microdilution methods.[4][5]
-
Anti-inflammatory Activity (HaCaT cells):
-
Culture HaCaT keratinocytes in DMEM.
-
Induce inflammation by treating cells with P. acnes lysate.
-
Co-treat with various concentrations of phloretin.
-
Measure the production of inflammatory mediators like PGE2 using ELISA and the expression of COX-2 using luciferase reporter gene assays or Western blotting.[4][5]
-
In Vivo Osteoarthritis Model (Mice):
-
Induce osteoarthritis in mice, for example, through surgical destabilization of the medial meniscus (DMM).
-
Treat the animals with daily oral administration of phloretin at different doses.
-
After a specified period (e.g., 8 weeks), sacrifice the animals and collect the knee joints.
-
Perform histological analysis (Safranin O and Fast Green staining) to assess cartilage degradation.
-
Conduct immunohistochemistry to evaluate the expression of matrix-degrading enzymes (e.g., MMP-13) and cartilage components (e.g., collagen-II).[6][7]
Signaling Pathways
// Nodes Pacnes [label="Propionibacterium acnes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keratinocytes [label="Keratinocytes (HaCaT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="↑ COX-2, PGE2", fillcolor="#FBBC05", fontcolor="#202124"]; Acne [label="Acne Lesions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phloretin [label="Phloretin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pacnes -> Keratinocytes [label="Induces"]; Keratinocytes -> Inflammation; Inflammation -> Acne;
Phloretin -> Pacnes [label="Inhibits Growth", color="#34A853", fontcolor="#34A853"]; Phloretin -> Inflammation [label="Inhibits", color="#34A853", fontcolor="#34A853"]; } caption: "Phloretin Anti-Acne Experimental Workflow"
// Nodes IL1b [label="IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; InflammatoryMediators [label="↑ Inflammatory Mediators\n(NO, PGE2, COX-2, iNOS)", fillcolor="#FBBC05", fontcolor="#202124"]; MMPs [label="↑ Matrix Metalloproteinases\n(MMP-3, MMP-13, ADAMTS-5)", fillcolor="#FBBC05", fontcolor="#202124"]; CartilageDegradation [label="Cartilage Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phloretin [label="Phloretin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges IL1b -> PI3K_AKT; IL1b -> NFkB; PI3K_AKT -> NFkB; NFkB -> InflammatoryMediators; NFkB -> MMPs; InflammatoryMediators -> CartilageDegradation; MMPs -> CartilageDegradation;
Phloretin -> PI3K_AKT [label="Inhibits", color="#34A853", fontcolor="#34A853"]; Phloretin -> NFkB [label="Inhibits", color="#34A853", fontcolor="#34A853"]; } caption: "Phloretin Anti-Osteoarthritis Signaling Pathway"
Butein
Butein, a tetrahydroxychalcone, has garnered attention for its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
In Vitro vs. In Vivo Correlation: Anti-Cancer Effects
In vitro studies have consistently shown that butein can induce apoptosis and inhibit the proliferation of cancer cells, such as prostate cancer cells (LNCaP). These effects are often associated with the modulation of key signaling pathways involved in cell survival and apoptosis. Encouragingly, these in vitro findings have been substantiated in in vivo xenograft models, where butein administration leads to a reduction in tumor growth.
Quantitative Data Summary
| This compound | Activity | In Vitro Model | In Vitro Endpoint & Concentration/IC50 | In Vivo Model | In Vivo Endpoint & Dose | Reference(s) |
| Butein | Anti-Prostate Cancer | LNCaP, CWR22Rν1, PC-3 prostate cancer cells | Decreased cell viability (10–30 µM); Induced apoptosis, activated caspases-3, -8, and -9; Inhibited PI3K/Akt/NF-κB signaling | Athymic nude mice with CWR22Rν1 xenografts | Significant inhibition of tumor growth; Decreased serum prostate-specific antigen (PSA) levels | [8][9] |
Experimental Protocols
In Vitro Anti-Cancer Assays (Prostate Cancer Cells):
-
Cell Viability: Culture prostate cancer cell lines (e.g., LNCaP, PC-3) and treat with various concentrations of butein for 24-48 hours. Assess cell viability using the MTT assay.[8][9]
-
Apoptosis Analysis: Treat cells with butein and analyze apoptosis by Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Western Blotting: Analyze the expression of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and signaling pathways (e.g., PI3K, Akt, NF-κB) in butein-treated cells.[8][9]
In Vivo Xenograft Model (Mice):
-
Implant human prostate cancer cells (e.g., CWR22Rν1) subcutaneously into the flank of athymic nude mice.
-
Once tumors are established, randomize the mice into control and treatment groups.
-
Administer butein (e.g., via intraperitoneal injection) at a specified dose and schedule.
-
Monitor tumor volume regularly.
-
At the end of the study, collect blood for serum PSA analysis and harvest tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).[8][9]
Signaling Pathways
// Nodes SurvivalSignals [label="Pro-survival Signals", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; CellProliferation [label="↑ Cell Proliferation &\nSurvival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="↓ Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Butein [label="Butein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges SurvivalSignals -> PI3K_AKT; PI3K_AKT -> NFkB; NFkB -> CellProliferation; NFkB -> Apoptosis;
Butein -> PI3K_AKT [label="Inhibits", color="#34A853", fontcolor="#34A853"]; Butein -> NFkB [label="Inhibits", color="#34A853", fontcolor="#34A853"]; } caption: "Butein Anti-Cancer Signaling Pathway"
Concluding Remarks on In Vitro-In Vivo Correlation
The studies on NHDC, phloretin, and butein highlight a generally positive correlation between their in vitro bioactivities and in vivo therapeutic effects. The in vitro assays are invaluable for elucidating the molecular mechanisms of action, such as the inhibition of specific enzymes or the modulation of signaling pathways. The in vivo models then serve to validate these mechanisms in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
However, it is crucial to acknowledge the limitations. The concentrations used in in vitro studies may not always be physiologically achievable in vivo. Furthermore, the metabolic transformation of dihydrochalcones in the body can lead to metabolites with different activity profiles than the parent compound. Therefore, while in vitro studies provide a strong foundation for predicting in vivo activity, they should be interpreted with caution and always be followed by well-designed in vivo experiments to confirm the therapeutic potential of these promising natural compounds. Future research should also focus on more explicit quantitative correlations between in vitro and in vivo data to build more predictive models for this compound drug development.
References
- 1. Protective effects of neohesperidin this compound against carbon tetrachloride-induced oxidative damage in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neohesperidin this compound and Neohesperidin this compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neohesperidin this compound and Neohesperidin this compound-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-acne properties of phloretin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The protective effect of phloretin in osteoarthritis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Antiarthritic Properties of Phloretin in Murine Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butein Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]
A Comparative Guide to Dihydrochalcone-Based Therapies: Preclinical Insights and Future Clinical Perspectives
For Researchers, Scientists, and Drug Development Professionals
Dihydrochalcones, a subclass of flavonoids found in apples and citrus fruits, are emerging as promising therapeutic agents with a diverse range of pharmacological activities. This guide provides a comparative analysis of three key dihydrochalcones—Phloretin, Phlorizin, and Neohesperidin Dihydrochalcone (NHDC)—and evaluates their preclinical performance against established therapies for type 2 diabetes, inflammatory conditions, and skin disorders. While direct clinical trial data for these specific compounds remains limited, the wealth of preclinical evidence offers a strong foundation for future clinical investigation.
Executive Summary
This guide synthesizes preclinical data on the efficacy, safety, and mechanisms of action of phloretin, phlorizin, and NHDC. Phloretin demonstrates significant potential in managing hyperglycemia and inflammation through modulation of the PI3K/Akt signaling pathway. Phlorizin, the progenitor of modern SGLT2 inhibitors, effectively lowers blood glucose in animal models, though its clinical utility is hampered by poor bioavailability. NHDC is recognized for its potent antioxidant and anti-inflammatory properties. This document presents a comparative look at these compounds alongside standard-of-care treatments, highlighting opportunities for this compound-based therapies in future drug development.
Comparative Preclinical Efficacy
The following tables summarize the quantitative data from key preclinical studies, offering a comparison of this compound-based therapies with alternative treatments.
Table 1: Comparison of Anti-Diabetic Effects
| Therapy | Model | Key Efficacy Endpoints | Reference Standard | Efficacy of Reference |
| Phloretin | Streptozotocin-induced diabetic rats | - Blood Glucose Reduction: Significant (p<0.05) decrease in postprandial blood glucose after 4 weeks of daily oral treatment.[1] - Improved Glucose Tolerance: Demonstrated by oral glucose tolerance test (OGTT).[1] - Increased Insulin Sensitivity: Upregulation of Akt, PI3K, IRS-1, and GLUT4 expression in skeletal muscle.[1] | Metformin | Established first-line therapy for type 2 diabetes. |
| Phlorizin | Streptozotocin-induced diabetic rats | - Blood Glucose Reduction: Significant reduction in blood glucose levels.[2] - Improved Lipid Metabolism: Demonstrated improvements in lipid profiles.[2] | SGLT2 Inhibitors (e.g., Dapagliflozin) | Effective in lowering blood glucose by promoting urinary glucose excretion.[3] |
| Metformin + Phloretin Combination | Streptozotocin-induced diabetic rats | - Synergistic Glucose Lowering: Improved fasting blood glucose, glucose tolerance, and insulin sensitivity compared to either agent alone.[4][5] | Metformin Monotherapy | Standard of care. |
Table 2: Comparison of Anti-Inflammatory Effects
| Therapy | Model | Key Efficacy Endpoints | Reference Standard | Efficacy of Reference |
| Phloretin | TPA-induced skin inflammation in mice | - COX-2 Inhibition: Suppressed the expression of cyclooxygenase-2 (COX-2).[6][7] | Topical Corticosteroids | Potent anti-inflammatory agents, but with potential side effects. |
| Neohesperidin this compound (NHDC) | Lipopolysaccharide (LPS)-induced inflammation in murine macrophages | - Cytokine Reduction: Significant dose-dependent reduction in TNF-α secretion.[8][9] - Improved Mitochondrial Respiration: Rescued LPS-induced suppression of oxidative phosphorylation.[8] | NSAIDs (e.g., Indomethacin) | Inhibit prostaglandin synthesis to reduce inflammation. |
| NHDC | Paraquat-induced acute liver injury in mice | - Reduced Inflammatory Markers: Ameliorated the upregulation of COX-2 and iNOS expression.[10] - Inhibited NF-κB: Significantly inhibited NF-κB expression.[10] | N-acetylcysteine (NAC) | Antioxidant used in some cases of liver toxicity. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Induction and Assessment of Type 2 Diabetes in a Rat Model
-
Model: High-fat diet and low-dose streptozotocin (STZ)-induced diabetic rats.
-
Induction: Male Sprague-Dawley rats are fed a high-fat and high-sugar diet for 8 weeks to induce insulin resistance. A single intraperitoneal injection of a low dose of STZ (e.g., 30 mg/kg) is then administered to induce partial pancreatic β-cell damage, leading to hyperglycemia.[11]
-
Treatment: this compound-based therapies (e.g., phloretin at 100 mg/kg/day) or reference compounds are administered orally via gavage for a specified period (e.g., 4 weeks).[4][5]
-
Efficacy Assessment:
-
Blood Glucose Monitoring: Fasting and postprandial blood glucose levels are measured at regular intervals.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a glucose solution is administered orally, and blood glucose levels are monitored at various time points (e.g., 0, 30, 60, 120 minutes) to assess glucose clearance.[1]
-
Insulin Tolerance Test (ITT): Following a short fast, insulin is injected intraperitoneally, and blood glucose is measured over time to assess insulin sensitivity.[12][13][14]
-
Biochemical Analysis: Serum levels of insulin, triglycerides, total cholesterol, and free fatty acids are determined.
-
Western Blot Analysis: Expression levels of key proteins in the insulin signaling pathway (e.g., IRS-1, PI3K, Akt, GLUT4) are quantified in tissues like skeletal muscle and liver.[1]
-
Carrageenan-Induced Paw Edema Assay for Acute Inflammation
-
Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., NHDC) or a reference anti-inflammatory drug is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the hind paw to induce localized inflammation.[15][16][17]
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[15][16][17]
-
-
Efficacy Assessment: The percentage of inhibition of edema is calculated for each group relative to the control group that received only carrageenan.[15]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of dihydrochalcones are underpinned by their interaction with key cellular signaling pathways.
Phloretin's Modulation of the PI3K/Akt Signaling Pathway
Phloretin has been shown to exert its anti-diabetic and anti-cancer effects by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][18][19][20] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In the context of insulin signaling, activation of this pathway leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. Phloretin upregulates key components of this pathway, thereby enhancing insulin sensitivity.[1][4]
Caption: Phloretin enhances insulin sensitivity via the PI3K/Akt pathway.
Experimental Workflow for Preclinical Evaluation of Dihydrochalcones
The following diagram illustrates a typical workflow for the preclinical assessment of this compound-based therapies, from initial in vitro screening to in vivo efficacy studies.
Caption: A streamlined workflow for preclinical drug discovery.
Conclusion and Future Directions
The preclinical data for phloretin, phlorizin, and neohesperidin this compound are compelling, suggesting their potential as therapeutic leads for a variety of conditions. Phloretin's ability to modulate the PI3K/Akt pathway presents a promising avenue for the development of novel treatments for metabolic and inflammatory diseases. While phlorizin's own clinical application is limited, its legacy continues through the highly successful SGLT2 inhibitor class of drugs. NHDC's strong safety profile and anti-inflammatory effects warrant further investigation for its potential use beyond a food additive.
Future research should focus on well-designed clinical trials to validate these preclinical findings in humans. For phloretin and NHDC, formulation strategies to enhance bioavailability will be critical for their successful clinical translation. Furthermore, head-to-head comparative studies against current standard-of-care treatments will be necessary to establish the clinical value of these this compound-based therapies. The exploration of these natural compounds and their derivatives holds significant promise for the development of next-generation therapeutics.
References
- 1. Phloretin exerts hypoglycemic effect in streptozotocin-induced diabetic rats and improves insulin resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial effects of combination therapy of phloretin and metformin in streptozotocin-induced diabetic rats and improved insulin sensitivity in vitro - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Dermatological applications of the flavonoid phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Artificial sweetener neohesperidin this compound showed antioxidative, anti-inflammatory and anti-apoptosis effects against paraquat-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phloretin exerts hypoglycemic effect in streptozotocin-induced diabetic rats and improves insulin resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insulin Tolerance Test in Mouse [protocols.io]
- 13. Glucose and Insulin Tolerance Tests in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 14. mmpc.org [mmpc.org]
- 15. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. inotiv.com [inotiv.com]
- 18. researchgate.net [researchgate.net]
- 19. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phloretin-nanospanlastics for targeting the Akt/PI3K signaling pathways in dimethylhydrazine-induced colon cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dihydrochalcone: A Guide for Laboratory Professionals
The proper disposal of dihydrochalcone and its derivatives is a critical component of laboratory safety and environmental responsibility. As a class of compounds frequently utilized by researchers in drug development and other scientific fields, ensuring that this compound waste is handled in a compliant and safe manner is paramount. This guide provides a procedural, step-by-step framework for the disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Essential Precautions
While specific hazard classifications can vary between different this compound derivatives, it is best practice to treat all chemical waste as hazardous unless confirmed otherwise by an environmental health and safety professional.[1] Some Safety Data Sheets (SDS) for dihydrochalcones indicate potential hazards such as being harmful if swallowed, causing skin and eye irritation, and being very toxic to aquatic life with long-lasting effects.[2][3][4]
Personal Protective Equipment (PPE) during handling and disposal should include:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation risks.
Hazard Classification Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards. The following table summarizes the potential GHS classifications for this compound derivatives based on available safety data.
| Parameter | Information |
| GHS Hazard Statements | H302: Harmful if swallowed.[2][3][4][5] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] H410 / H411: Very toxic / Toxic to aquatic life with long lasting effects.[2] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P273: Avoid release to the environment.[2][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4][5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] P501: Dispose of contents/container to an approved waste disposal plant.[4][5] |
Standard Operating Protocol for this compound Disposal
This protocol details the necessary steps for the safe segregation, collection, and disposal of this compound waste. Adherence to these steps is crucial for regulatory compliance and laboratory safety.
Step 1: Waste Characterization and Segregation
Proper segregation is essential to prevent dangerous chemical reactions.[6][7]
-
Solid Waste: Collect pure this compound, contaminated absorbent materials, and gloves in a designated, robust container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[6] Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents.[4]
-
Contaminated Sharps: Needles, broken glass, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[4]
Step 2: Container Management and Labeling
All waste containers must be managed according to established safety guidelines.
-
Container Integrity: Use only appropriate containers in good condition with secure, tightly fitting caps.[6][8] Keep containers closed at all times except when adding waste.[1][6][8][9]
-
Labeling: All waste containers must be clearly labeled as soon as waste is first added.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste" and list any solvents.
-
The specific hazards associated with the contents (e.g., "Irritant," "Harmful").
-
The date when waste was first added to the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8][9]
-
The SAA must be at or near the point of waste generation.[7][8]
-
It should be a secondary containment system (e.g., a tray) to contain potential leaks.
-
Store incompatible waste streams separately within the SAA to prevent accidental mixing.[6][7]
Step 4: Arranging for Final Disposal
Chemical waste must be disposed of through your institution's official channels.
-
Contact EHS: Once a waste container is full, or on a regular basis, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[4][8]
-
Prohibited Disposal: Do not dispose of this compound waste by pouring it down the drain or placing it in the regular trash.[1][4][9] Evaporation of chemical waste in a fume hood is also not a permissible disposal method.[1]
Emergency Protocol: Spill Management
In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform cleanup under a fume hood if possible.
-
Wear PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain and Clean:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[2]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.[1][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the waste container and manage it according to the disposal protocol outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound waste disposal workflow from generation to EHS collection.
References
- 1. vumc.org [vumc.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. odu.edu [odu.edu]
Personal protective equipment for handling Dihydrochalcone
Essential Safety Protocols for Handling Dihydrochalcone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection. While some safety data sheets (SDS) may not classify this compound as hazardous under all regulations, it is best practice to handle it as a potentially hazardous substance due to the risk of irritation and the potential for incomplete toxicological data.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Required PPE | Specifications & Best Practices | Citations |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always wear gloves when handling the substance. For prolonged contact, consider double-gloving. Change gloves immediately if they become contaminated. | [2][3][4] |
| Body | Protective clothing / Lab coat | A long-sleeved lab coat or disposable gown is required to protect against splashes and dust. Ensure clothing provides full coverage. | [2][3][5] |
| Eyes & Face | Safety goggles or glasses | Wear tightly fitting safety goggles with side-shields. A face shield may be necessary for procedures with a high risk of splashing or dust generation. | [3][4][5] |
| Respiratory | Respirator (if needed) | Use a full-face respirator or an N95 respirator if exposure limits are exceeded, if dust is generated, or if irritation is experienced. Ensure the work area is well-ventilated. | [3][4][5][6] |
| Feet | Closed-toe shoes | Always wear closed-toe shoes in the laboratory to protect against spills. | [4][7] |
Operational Plan: Handling Procedures
All personnel must be trained on the safe handling procedures for chemical compounds before working with this compound.[8] Handling should occur in a designated, well-ventilated area.[5]
Pre-Handling Preparations
-
Area Preparation : Ensure the designated handling area, such as a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Gather Materials : Assemble all necessary equipment, including this compound, solvents, glassware, and waste containers, before starting the experiment.
-
Review Safety Data Sheet (SDS) : Familiarize yourself with the specific hazards and emergency procedures.
-
Donning PPE : Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and eye/face protection. If required, fit your respirator.[4]
Handling the Compound
-
Weighing : Always weigh solid this compound within a chemical fume hood or a ventilated enclosure to minimize the risk of inhaling dust.[4]
-
Solution Preparation : Prepare solutions within a certified chemical fume hood to control vapor exposure.[4]
-
General Handling : Avoid all personal contact with the substance.[2] Use tools like spatulas or forceps for handling the solid compound.[4] Do not eat, drink, or smoke in the handling area.[5][6]
Post-Handling Procedures
-
Decontamination : Wipe down all surfaces in the work area with an appropriate cleaning agent. Decontaminate equipment by scrubbing with alcohol.[5]
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. Remove the outer pair of gloves first, followed by the lab coat (turning it inside out), and then the inner gloves.[4][8]
-
Hygiene : Wash hands thoroughly with soap and water after removing PPE.[5][6]
Disposal Plan
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[2][6]
Waste Segregation and Collection
-
Solid Waste : All contaminated solid waste, including used gloves, pipette tips, and weighing papers, must be placed in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste : Collect unused solutions and contaminated solvents in a designated, labeled, and sealed hazardous waste container.[4][9] Do not pour this compound waste down the drain.[6][9][10]
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself.[6] Puncture containers to prevent reuse and dispose of them as hazardous waste.[2]
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[9]
-
Store the sealed waste containers in a designated and secure area while awaiting pickup.[11]
Experimental Workflow Visualization
The following diagram illustrates the comprehensive workflow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
